molecular formula C6H10O6 B1212098 Galactonolactone CAS No. 2426-46-2

Galactonolactone

Cat. No.: B1212098
CAS No.: 2426-46-2
M. Wt: 178.14 g/mol
InChI Key: WTXGYGWMPUGBAL-MGCNEYSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galactonolactone belongs to the class of organic compounds known as lactones. These are cyclic esters of hydroxy carboxylic acids, containing a 1-oxacycloalkan-2-one structure, or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2426-46-2

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one

InChI

InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1

InChI Key

WTXGYGWMPUGBAL-MGCNEYSASA-N

SMILES

C1C(C(C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(C(=O)O1)O)O)O)O

Other CAS No.

2426-46-2

physical_description

Solid

Synonyms

galactonolactone
galactonolactone, (D)-isomer
galactonolactone, (L)-isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of D-galactono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for D-galactono-1,4-lactone, tailored for researchers, scientists, and professionals in drug development.

Introduction

D-galactono-1,4-lactone is a naturally occurring carbohydrate derivative and a key intermediate in the metabolism of galactose.[1] It is the gamma-lactone (a cyclic ester) formed from D-galactonic acid.[2][3][4] The molecule's specific stereochemistry and structure make it a subject of significant interest in carbohydrate chemistry and biochemistry. It serves as a known inhibitor of enzymes such as β-galactosidase and β-galactofuranosidase, presenting potential as a lead compound for therapeutic development.[5][6][7][8] Furthermore, it is utilized in laboratory settings as a reagent for the purification of specific enzymes.[2][4][9]

Chemical Structure and Stereochemistry

The fundamental structure of D-galactono-1,4-lactone consists of a five-membered ring, correctly referred to as a γ-lactone. This ring is formed through the intramolecular esterification between the carboxylic acid group at the C1 position and the hydroxyl group at the C4 position of D-galactonic acid.

The systematic IUPAC name for this compound is (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one .[3][10] This nomenclature precisely defines the spatial arrangement of each chiral center, which is critical for its biological recognition and activity.

D_galactono_1_4_lactone_structure cluster_ring C1 C1 O_lactone O C1->O_lactone O_carbonyl O C1->O_carbonyl C4 C4 O_lactone->C4 C2 C2 C2->C1 OH2 HO C2->OH2 C3 C3 C3->C2 OH3 OH C3->OH3 C4->C3 C5_chain C5H(OH)C6H₂OH C4->C5_chain

Caption: 2D chemical structure of D-galactono-1,4-lactone.

Physicochemical Properties

The key physical and chemical properties of D-galactono-1,4-lactone are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₆[1][2][3][9]
Molecular Weight 178.14 g/mol [1][2][3][9]
Appearance White crystalline powder[1]
Melting Point 135-138 °C (Note: Ranges of 97-100 °C and 137 °C are also reported)[1][2][9]
Boiling Point 467.9 °C at 760 mmHg[2]
Density 1.766 g/cm³[2]
pKa 12.06 ± 0.60 (Predicted)[2]
Solubility Soluble in water and DMSO[1][9]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of D-galactono-1,4-lactone. The following tables present assigned chemical shifts from ¹H and ¹³C NMR experiments conducted in D₂O.

Table 1: ¹H NMR Chemical Shifts

Atom Chemical Shift (ppm)
H-2 4.375
H-3 4.33
H-4 4.624
H-5 3.932
H-6a 3.722
H-6b 3.722

Source: BMRB entry bmse000141[11]

Table 2: ¹³C NMR Chemical Shifts

Atom Chemical Shift (ppm)
C1 (Carbonyl) 178.723
C2 71.577
C3 75.519
C4 82.73
C5 76.401
C6 64.69

Source: BMRB entry bmse000141[11]

In addition to NMR, the structure can be characterized using infrared spectroscopy, mass spectrometry, and crystal structure analysis.[1][3]

Biological and Chemical Context

D-galactono-1,4-lactone is an intermediate in the catabolism of galactose.[1] Its formation is a key step in the pathway that converts galactose into compounds that can enter central metabolic routes.

Galactose_Metabolism D_Galactose D-Galactose D_Galactonic_Acid D-Galactonic Acid D_Galactose->D_Galactonic_Acid Oxidation D_Galactono_1_4_Lactone D-galactono-1,4-lactone D_Galactonic_Acid->D_Galactono_1_4_Lactone Intramolecular Esterification

Caption: Simplified pathway showing the formation of D-galactono-1,4-lactone.

The lactone is also a notable competitive inhibitor of Penicillium fellutanum β-galactofuranosidase.[5][7][8] This inhibitory action makes it and its synthetic analogs valuable tools for studying carbohydrate-active enzymes and as potential starting points for developing novel chemotherapeutics against pathogens that rely on galactofuranosyl structures, such as those causing tuberculosis and leprosy.[5][7][8]

Experimental Protocols

Synthesis: Oxidation of D-galactose

A common and effective method for synthesizing D-galactono-1,4-lactone is the oxidation of D-galactose.[12]

Protocol: Oxidation of D-galactose with Bromine

  • Dissolution: Dissolve D-galactose in deionized water.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Oxidation: Slowly add bromine (Br₂) to the stirred solution while maintaining the temperature below 10 °C. The reaction is monitored until the starting material is consumed (e.g., by TLC).

  • Quenching: Remove excess bromine by bubbling air or nitrogen through the solution until the characteristic orange color disappears.

  • Concentration: Concentrate the reaction mixture under reduced pressure to yield the crude D-galactonic acid, which exists in equilibrium with the lactone.

  • Lactonization: Gently heat the concentrated syrup (e.g., on a water bath) to drive the equilibrium towards the formation of the more stable D-galactono-1,4-lactone.

  • Purification: The resulting crude product is then purified as described in the protocol below.

This protocol is adapted from general methodologies for aldose oxidation.[12]

Purification

Purification is critical to obtaining a high-purity sample for structural and biological studies.

Protocol: Purification by Recrystallization

  • Dissolve the crude D-galactono-1,4-lactone in a minimal amount of hot ethanol (B145695) (EtOH), aqueous ethanol, or methanol (B129727) (MeOH).[4]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or at 4 °C to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to yield pure D-galactono-1,4-lactone.

Protocol: Purification by Ion-Exchange Chromatography

  • Prepare a column with a strong cation-exchange resin, such as Amberlite IR-120 (H⁺ form).[4]

  • Dissolve the crude product in deionized water and apply it to the column.

  • Elute the product with deionized water.

  • Collect the effluent and subsequent washings.

  • Combine the fractions containing the product.

  • Freeze-dry (lyophilize) the combined fractions to obtain the purified lactone as a fluffy, white solid.[4]

Experimental_Workflow Start Starting Material (D-Galactose) Reaction Oxidation Reaction (e.g., with Br₂) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Pure Pure D-galactono-1,4-lactone Purification->Pure Analysis Structural Analysis (NMR, MS, etc.) Pure->Analysis

Caption: General experimental workflow for the synthesis and analysis.

Conclusion

D-galactono-1,4-lactone is a structurally defined carbohydrate with significant roles in biochemistry and potential applications in medicinal chemistry. Its five-membered lactone ring and specific stereochemistry are central to its function as a metabolic intermediate and enzyme inhibitor. The well-established protocols for its synthesis and purification, combined with detailed spectroscopic data, provide a solid foundation for its use in advanced research and drug development endeavors.

References

L-galactono-1,4-lactone: A Technical Guide on its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactono-1,4-lactone is a naturally occurring monosaccharide derivative and a key biochemical intermediate.[1] It is classified as a galactonolactone, specifically (3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[1][2] Its primary and most studied role is as the immediate precursor to L-ascorbic acid (vitamin C) in the primary biosynthetic pathway in higher plants, known as the Smirnoff-Wheeler pathway.[1][3][4] This technical guide provides an in-depth overview of its chemical properties, its central role in plant metabolism, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

L-galactono-1,4-lactone is a white, solid powder.[5] Its chemical identity and physical characteristics are well-defined, making it a reliable standard in biochemical research.[6][7] The quantitative properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O₆[1][2][6]
Molecular Weight 178.14 g/mol [1][2][6]
CAS Number 1668-08-2[1]
Appearance White powder/solid[5]
Melting Point 134 °C[6]
Optical Activity [α]/D 78.0±3.0°, c = 1 in H₂O
Purity ≥95.0% (GC) to ≥98%[7]
Storage Temperature -20°C or 2-8°C[6][8]
SMILES C(--INVALID-LINK--O1)O)O">C@@HO)O[1][2][6]
InChI Key SXZYCXMUPBBULW-NEEWWZBLSA-N[1]

Biological Role and Significance

L-galactono-1,4-lactone is a pivotal metabolite in the biosynthesis of vitamin C in higher plants.[5] This pathway, also known as the D-mannose/L-galactose pathway, culminates in the oxidation of L-galactono-1,4-lactone to L-ascorbic acid.[3][4] This final, crucial step is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH), which is located on the inner mitochondrial membrane and uses cytochrome c as an electron acceptor.[3][4][9] Feeding plants with L-galactono-1,4-lactone has been shown to significantly increase their vitamin C content and enhance resistance to various environmental stresses.[4][10]

Smirnoff_Wheeler_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_legend Legend GDP_Man GDP-D-Mannose GDP_Gal GDP-L-Galactose GDP_Man->GDP_Gal GME L_Gal L-Galactose GDP_Gal->L_Gal VTC2/VTC5 L_GalL L-Galactono-1,4-lactone L_Gal->L_GalL L-GalDH Ascorbate L-Ascorbic Acid (Vitamin C) L_GalL->Ascorbate GLDH key_metabolite Metabolite key_enzyme Enzyme key_product Final Product

Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.

Beyond its role in vitamin C synthesis, the enzyme responsible for its conversion, GLDH, has been identified as a crucial assembly factor for the membrane arm of mitochondrial complex I, indicating a dual function for this protein in plant cells.[9]

Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of L-galactono-1,4-lactone and its related enzymes.

1. Synthesis of L-galactono-1,4-lactone from Pectic Substances

This protocol outlines a chemical synthesis route starting from beet pulp or citrus peels, which are rich in pectic substances.[11] The process involves enzymatic hydrolysis of pectin (B1162225), separation of the resulting D-galacturonic acid, followed by catalytic reduction and lactonization.

Methodology:

  • Pectin Hydrolysis: Treat the pectic raw material (e.g., dry beet pulp) with a pectinase (B1165727) enzyme solution to hydrolyze pectin into D-galacturonic acid.

  • Salt Precipitation: Isolate the D-galacturonic acid by precipitating it as a sparingly soluble sodium calcium D-galacturonate salt.

  • Catalytic Reduction: Reduce the D-galacturonate salt to a salt of L-galactonic acid using catalytic hydrogenation.

  • Lactonization: Convert the L-galactonate salt into L-galactono-1,4-lactone. This is typically achieved by treating the salt with a strong acid and subsequently removing the water, which drives the equilibrium towards the formation of the lactone.[11]

  • Purification: The crude lactone can be purified through recrystallization from a suitable solvent like hot water.

Synthesis_Workflow start Pectic Substance (e.g., Beet Pulp) step1 Enzymatic Hydrolysis (Pectinase) start->step1 intermediate1 D-Galacturonic Acid Solution step1->intermediate1 step2 Precipitation as Sodium Calcium Salt intermediate1->step2 intermediate2 D-Galacturonate Salt step2->intermediate2 step3 Catalytic Hydrogenation (Reduction) intermediate2->step3 intermediate3 L-Galactonate Salt step3->intermediate3 step4 Acidification & Dehydration (Lactonization) intermediate3->step4 end L-Galactono-1,4-lactone step4->end

Caption: Workflow for the synthesis of L-galactono-1,4-lactone from pectic substances.

2. In-gel Activity Assay for L-galactono-1,4-lactone Dehydrogenase (GLDH)

This protocol is used to detect the activity of GLDH directly within a polyacrylamide gel following electrophoresis, allowing for the identification of active enzyme complexes.[12]

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from plant tissue (e.g., leaves) using differential centrifugation.

  • Protein Solubilization: Solubilize mitochondrial membrane proteins using a mild non-ionic detergent like digitonin (B1670571) (e.g., 5% digitonin).

  • Blue Native PAGE (BN-PAGE): Separate the solubilized protein complexes by one-dimensional BN-PAGE. This technique preserves the native structure and interactions of protein complexes.

  • In-gel Activity Staining: After electrophoresis, incubate the gel in a reaction buffer containing:

    • The substrate: L-galactono-1,4-lactone.

    • An artificial electron acceptor that changes color upon reduction, such as nitroblue tetrazolium (NBT).

    • An intermediate electron carrier like phenazine (B1670421) methosulfate (PMS) may be required to facilitate electron transfer from the enzyme to NBT.

  • Visualization: Active GLDH complexes will appear as purple/blue formazan (B1609692) precipitate bands within the gel where the NBT has been reduced. A control gel incubated without the L-galactono-1,4-lactone substrate should show no activity.[12]

Assay_Workflow start Isolate & Solubilize Mitochondrial Proteins step1 Separate Complexes via 1D Blue Native PAGE start->step1 step2 Incubate Gel in Reaction Buffer step1->step2 reagents Buffer contains: - L-Galactono-1,4-lactone (Substrate) - Nitroblue Tetrazolium (NBT) step2->reagents step3 Activity Visualization step2->step3 end Purple Bands Indicate Active GLDH Complexes step3->end

Caption: Workflow for the in-gel activity assay of L-galactono-1,4-lactone dehydrogenase.

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and quality control. Various spectroscopic data for L-galactono-1,4-lactone are publicly available and serve as a reference for researchers.

Data TypeAvailability / SourceReference
Proton NMR (¹H NMR) Conforms to structure; spectrum available from suppliers.[13]
Carbon NMR (¹³C NMR) Spectrum available in chemical databases.[13][14]
Infrared (IR) ATR-IR spectrum available in chemical databases.[2][13]
Mass Spectrometry (MS) Spectrum available in chemical databases.[13]

Conclusion

L-galactono-1,4-lactone is a fundamentally important molecule in plant biology, serving as the committed precursor to vitamin C. Its well-characterized chemical and physical properties, coupled with established synthesis and assay protocols, provide a solid foundation for its use in research. For professionals in drug development, understanding the biosynthetic pathways involving such key metabolites can offer insights into modulating antioxidant levels in plants for nutritional biofortification or exploring analogous pathways in other organisms.

References

Galactonolactone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Galactonolactone, a critical molecule in various biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biological significance, and experimental applications.

Core Chemical and Physical Data

This compound is a sugar lactone derived from galactose. It exists in various isomeric forms, each with distinct biological roles. The key quantitative data for the most common isomers are summarized below for ease of reference and comparison.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )
L-Galactono-1,4-lactone1668-08-2C₆H₁₀O₆178.14
D-Galactono-1,4-lactone2782-07-2C₆H₁₀O₆178.14
Galactono-gamma-lactone2426-46-2C₆H₁₀O₆178.14

Biological Significance and Signaling Pathways

This compound isomers are pivotal intermediates in distinct metabolic pathways. Their roles are primarily centered around vitamin C biosynthesis and galactose metabolism.

L-Galactono-1,4-lactone: The Penultimate Step in Plant Vitamin C Biosynthesis

In higher plants, L-Galactono-1,4-lactone is the direct precursor to L-ascorbic acid (Vitamin C). The final step of this crucial pathway is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase.[1] This enzyme facilitates the oxidation of L-Galactono-1,4-lactone to L-ascorbic acid.

Vitamin_C_Biosynthesis cluster_legend Legend L-Galactose L-Galactose L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone NAD+ -> NADH+H+ L-Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L-Galactono-1,4-lactone->L-Ascorbic_Acid Cytochrome c (ox) -> Cytochrome c (red) L-galactose_dehydrogenase L-galactose dehydrogenase L-galactono-1,4-lactone_dehydrogenase L-galactono-1,4-lactone dehydrogenase Metabolite Metabolite Enzyme Enzyme Final_Product Final_Product

Vitamin C Biosynthesis Pathway in Plants.
D-Galactono-1,4-lactone: An Intermediate in Galactose Metabolism

D-Galactono-1,4-lactone is an intermediate in the catabolism of galactose. In states of excess galactose, such as in galactosemia, galactose can be oxidized to galactonate, a process in which D-galactono-1,5-lactone is an intermediate.

Galactose_Metabolism cluster_legend Legend Galactose Galactose D-Galactono-1,5-lactone D-Galactono-1,5-lactone Galactose->D-Galactono-1,5-lactone NAD+ -> NADH+H+ Galactonate Galactonate D-Galactono-1,5-lactone->Galactonate H2O Galactose_dehydrogenase Galactose dehydrogenase Metabolite Metabolite Enzyme Enzyme Product Product

Oxidative Pathway of Galactose Metabolism.

Experimental Protocols and Methodologies

This compound and its derivatives are frequently utilized in biochemical assays and synthesis protocols. Below are detailed methodologies for key experiments.

Assay for L-galactono-1,4-lactone Dehydrogenase Activity

This protocol outlines a colorimetric microplate assay to determine the activity of L-galactono-1,4-lactone dehydrogenase in biological samples.

Materials:

  • 96-well microplate

  • Assay Buffer

  • Substrate I (containing a chromogenic agent)

  • Substrate II (containing L-galactono-1,4-lactone)

  • Microplate reader capable of measuring absorbance at 550 nm

  • Sample (e.g., tissue homogenate, cell lysate)

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize 0.1 g of tissue in 1 ml of ice-cold Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C. The resulting supernatant is the sample.

    • For cell samples, resuspend approximately 5 x 10⁶ cells in 1 ml of Assay Buffer and lyse by sonication. Centrifuge as above and collect the supernatant.

  • Assay Reaction:

    • Add 20 µl of the sample to a well of the 96-well microplate.

    • For the blank, add 20 µl of distilled water.

    • Add 170 µl of Substrate I to each well.

    • Add 10 µl of Substrate II to each well to initiate the reaction.

  • Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 550 nm at 10 seconds and 130 seconds.

  • Calculation:

    • The change in absorbance over time is proportional to the enzyme activity.

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Protocol cluster_measurement Data Acquisition Homogenize Homogenize tissue or lyse cells Centrifuge Centrifuge at 13,000 x g Homogenize->Centrifuge Collect Collect supernatant Centrifuge->Collect Add_Sample Add sample to well Collect->Add_Sample Add_Substrate_I Add Substrate I Add_Sample->Add_Substrate_I Add_Substrate_II Add Substrate II Add_Substrate_I->Add_Substrate_II Measure_Absorbance Measure A550 at 10s and 130s Add_Substrate_II->Measure_Absorbance

Workflow for L-galactono-1,4-lactone Dehydrogenase Assay.
In Vitro Synthesis of L-Ascorbic Acid

This protocol describes a method for the synthesis of L-ascorbic acid from L-galactono-γ-lactone.

Materials:

  • L-galactono-γ-lactone

  • Oxidizing agent (e.g., potassium permanganate)

  • Solvents (e.g., isopropyl alcohol, acetic acid)

Procedure:

  • Oxidation:

    • Dissolve L-galactono-γ-lactone in an appropriate solvent.

    • Gradually add the oxidizing agent while maintaining a controlled temperature. This converts the lactone to 2-keto-L-galactonic acid.

  • Crystallization and Separation:

    • Evaporate the solvent to concentrate the mixture, promoting the crystallization of 2-keto-L-galactonic acid.

    • Collect the crystals by filtration and wash with a suitable solvent like aqueous acetic acid.

  • Lactonization and Enolization:

    • The purified 2-keto-L-galactonic acid can then be converted to L-ascorbic acid through lactonization and enolization, often facilitated by acid or base catalysts.

This guide provides foundational information for researchers working with this compound. For further details on specific applications or safety and handling, it is recommended to consult the relevant material safety data sheets and peer-reviewed literature.

References

The Pivotal Role of Galactonolactone in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactono-1,4-lactone, a key intermediate in plant biology, holds a central position in the primary pathway for L-ascorbic acid (vitamin C) biosynthesis, a vital antioxidant and enzymatic cofactor. This technical guide provides an in-depth exploration of the biological roles of galactonolactone in plants, focusing on its synthesis, its conversion to ascorbic acid, and its broader implications for cellular function. We will delve into the key enzymes involved, present quantitative data from relevant studies, and provide detailed experimental protocols for the investigation of these processes. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the multifaceted role of this compound.

Core Biological Function: Precursor to Ascorbic Acid

The most well-established biological role of L-galactono-1,4-lactone in plants is as the immediate precursor to L-ascorbic acid. This conversion is the final and committing step in the major plant ascorbic acid biosynthetic pathway, known as the Smirnoff-Wheeler pathway.

The Smirnoff-Wheeler Pathway

This pathway begins with D-mannose and proceeds through a series of enzymatic reactions to produce L-galactono-1,4-lactone. The final step is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH). This enzyme is an integral protein of the inner mitochondrial membrane. Unlike the analogous enzyme in animals, L-gulono-γ-lactone oxidase, plant GLDH does not produce hydrogen peroxide, thus avoiding the generation of reactive oxygen species during vitamin C synthesis.[1]

Smirnoff_Wheeler_Pathway cluster_legend Enzyme Abbreviations D-Mannose-1-phosphate D-Mannose-1-phosphate GDP-D-mannose GDP-D-mannose D-Mannose-1-phosphate->GDP-D-mannose GMP GDP-L-galactose GDP-L-galactose GDP-D-mannose->GDP-L-galactose GME L-galactose-1-phosphate L-galactose-1-phosphate GDP-L-galactose->L-galactose-1-phosphate GGP L-galactose (B1675223) L-galactose L-galactose-1-phosphate->L-galactose GPP L-galactono-1,4-lactone L-galactono-1,4-lactone L-galactose->L-galactono-1,4-lactone L-GalDH L-Ascorbic Acid L-Ascorbic Acid L-galactono-1,4-lactone->L-Ascorbic Acid GLDH GMP GDP-mannose pyrophosphorylase GME GDP-mannose-3',5'-epimerase GGP GDP-L-galactose phosphorylase GPP L-galactose-1-phosphate phosphatase L_GalDH L-galactose dehydrogenase GLDH_leg L-galactono-1,4-lactone dehydrogenase

Alternative Biosynthetic Pathways

While the Smirnoff-Wheeler pathway is considered the primary route for ascorbic acid synthesis, alternative pathways have been proposed that also involve lactone precursors. These include pathways starting from myo-inositol, D-galacturonic acid, and L-gulose.[1][2] These pathways eventually converge, producing either L-galactono-1,4-lactone or its epimer, L-gulono-1,4-lactone, which can also be converted to ascorbic acid, albeit less efficiently in some plant species.[2][3]

A Dual Role: Involvement in Mitochondrial Complex I Assembly

Beyond its role in vitamin C synthesis, L-galactono-1,4-lactone dehydrogenase (GLDH) has a secondary, non-enzymatic function in the assembly of the mitochondrial respiratory chain's Complex I (NADH:ubiquinone oxidoreductase).[4] Studies on Arabidopsis thaliana mutants lacking GLDH have shown that the accumulation of Complex I is severely impaired, indicating that GLDH acts as an assembly factor for this large multi-subunit complex.[5][6][7] This function appears to be independent of its enzymatic activity in ascorbic acid biosynthesis.[6] GLDH is found associated with assembly intermediates of Complex I, suggesting it plays a crucial role in the proper formation of the membrane arm of the complex.[8][6][7]

GLDH_Dual_Role cluster_ascorbate Ascorbic Acid Biosynthesis cluster_complexI Mitochondrial Complex I Assembly L-galactono-1,4-lactone L-galactono-1,4-lactone L-Ascorbic Acid L-Ascorbic Acid L-galactono-1,4-lactone->L-Ascorbic Acid GLDH (enzymatic activity) Complex I Subunits Complex I Subunits Complex I Assembly Intermediates Complex I Assembly Intermediates Complex I Subunits->Complex I Assembly Intermediates GLDH (assembly factor) Mature Complex I Mature Complex I Complex I Assembly Intermediates->Mature Complex I GLDH GLDH

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from studies investigating the impact of modulating the expression of genes involved in this compound metabolism on ascorbic acid content in plants.

Plant SpeciesGenetic ModificationTissueFold Increase in Ascorbic AcidReference
Lactuca sativa (Lettuce)Overexpression of AtGLDHLeaves~3.2-fold[9]
Lactuca sativa (Lettuce)Overexpression of L-GalLDHMature Leaves~1.3-fold (+30%)[10][11][12]
Nicotiana tabacum (Tobacco)Overexpression of L-GalDHLeavesNo significant increase[1]
Solanum lycopersicum (Tomato)Overexpression of GMPaseRed Fruit~1.35-fold (+35%)[13]
Solanum lycopersicum (Tomato)Overexpression of ALOGreen Fruit~1.25-fold (+25%)[13]
Plant SpeciesGenetic ModificationTissue% Reduction in Ascorbic AcidReference
Arabidopsis thalianaAntisense suppression of L-GalDHLeaves (high light)Lower than wild-type[1]
Solanum lycopersicum (Tomato)RNAi silencing of SlGalLDHLeaves and FruitUp to 80% reduction in GLDH activity, leading to reduced growth[14][15]

Experimental Protocols

In-gel Activity Assay for L-galactono-1,4-lactone Dehydrogenase (GLDH)

This protocol is adapted from studies on Arabidopsis thaliana mitochondria.[8][16][17]

Principle: This assay detects the enzymatic activity of GLDH directly within a native polyacrylamide gel. The reduction of a tetrazolium salt (Nitro Blue Tetrazolium - NBT) to an insoluble purple formazan (B1609692) precipitate at the location of the enzyme indicates its activity. Phenazine methosulfate (PMS) acts as an intermediate electron carrier.

Materials:

  • Isolated plant mitochondria

  • Digitonin for solubilization

  • Blue Native PAGE (BN-PAGE) system

  • Reaction Buffer: 50 mM MOPS/Tris, pH 7.2

  • L-galactono-1,4-lactone (substrate)

  • Nitro Blue Tetrazolium (NBT)

  • Phenazine methosulfate (PMS)

Procedure:

  • Isolate mitochondria from plant tissue of interest.

  • Solubilize mitochondrial membrane proteins using digitonin.

  • Separate the protein complexes by one-dimensional Blue Native PAGE.

  • After electrophoresis, incubate the gel in the reaction buffer containing L-galactono-1,4-lactone, NBT, and PMS.

  • Incubate the gel in the dark at room temperature until purple precipitate bands appear, indicating GLDH activity.

  • A control gel incubated without L-galactono-1,4-lactone should be run in parallel to ensure substrate-specific activity.

GLDH_Activity_Assay_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_staining Activity Staining Isolate Mitochondria Isolate Mitochondria Solubilize with Digitonin Solubilize with Digitonin Isolate Mitochondria->Solubilize with Digitonin Blue Native PAGE Blue Native PAGE Solubilize with Digitonin->Blue Native PAGE Incubate with Substrate, NBT, PMS Incubate with Substrate, NBT, PMS Blue Native PAGE->Incubate with Substrate, NBT, PMS Visualize Purple Bands Visualize Purple Bands Incubate with Substrate, NBT, PMS->Visualize Purple Bands

Quantification of Ascorbic Acid in Plant Tissues

This spectrophotometric method is a common and relatively simple procedure for quantifying total ascorbic acid content.[18]

Principle: Ascorbic acid reduces phosphomolybdate to form a molybdenum blue complex, which can be quantified by measuring its absorbance at 660 nm.

Materials:

  • Plant tissue

  • Ice-cold 5% (w/v) Trichloroacetic acid (TCA)

  • 0.66% Sodium molybdate

  • 0.05 N Sulfuric acid (H₂SO₄)

  • 0.025 mM Sodium phosphate

  • Ascorbic acid standard solution

  • Spectrophotometer

Procedure:

  • Homogenize a known weight of fresh plant tissue in ice-cold 5% TCA.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • To 0.5 ml of the supernatant, add 0.2 ml of sodium molybdate, 0.2 ml of sulfuric acid, and 0.1 ml of sodium phosphate.

  • Incubate the mixture in a 60°C water bath for 40 minutes.

  • Cool the reaction mixture and centrifuge at 4,000 rpm for 5 minutes.

  • Measure the absorbance of the clear supernatant at 660 nm against a blank.

  • Prepare a standard curve using known concentrations of ascorbic acid to determine the concentration in the plant samples.

Analysis of Mitochondrial Complex I Assembly in gldh Mutants

This method utilizes Blue Native PAGE (BN-PAGE) followed by immunoblotting to analyze the assembly of Complex I.[5][8][6][7]

Principle: BN-PAGE separates intact protein complexes based on their size and shape. Subsequent immunoblotting with antibodies against specific Complex I subunits allows for the visualization of the fully assembled complex and any assembly intermediates.

Materials:

  • Mitochondria isolated from wild-type and gldh mutant plants

  • Digitonin

  • BN-PAGE system

  • Western blotting apparatus

  • Primary antibodies against specific subunits of Complex I

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescence detection reagents

Procedure:

  • Isolate mitochondria from both wild-type and gldh mutant plants.

  • Solubilize mitochondrial proteins with digitonin.

  • Separate the protein complexes on a BN-PAGE gel.

  • Transfer the separated complexes to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to a subunit of Complex I.

  • Wash the membrane and incubate with a suitable secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Compare the protein profiles of the wild-type and gldh mutant to identify differences in Complex I assembly.

Conclusion

L-galactono-1,4-lactone is a critical metabolite in plants, primarily serving as the direct precursor for the biosynthesis of the essential antioxidant, L-ascorbic acid. The enzyme responsible for its conversion, L-galactono-1,4-lactone dehydrogenase, exhibits a fascinating dual functionality, also playing a vital, non-enzymatic role in the assembly of mitochondrial Complex I. Understanding the regulation of this compound metabolism and the multifaceted roles of its associated enzymes offers promising avenues for the biofortification of crops with enhanced vitamin C content and improved stress resilience. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to further investigate and harness the potential of this key biological pathway.

References

The Competitive Edge: A Technical Guide to the Inhibition of β-Galactosidase by Galactonolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of D-galactonolactone as a potent inhibitor of the enzyme β-galactosidase. By delving into the kinetics, binding interactions, and experimental methodologies, this document provides a comprehensive resource for understanding and leveraging this inhibition in research and development.

Core Mechanism: Competitive Inhibition by a Transition-State Analog

D-Galactonolactone acts as a competitive inhibitor of β-galactosidase.[1][2] This means it directly competes with the natural substrate, lactose, for binding to the active site of the enzyme. The structural similarity of D-galactonolactone to the transition state of the galactose moiety during catalysis is key to its potent inhibitory activity.

The active site of β-galactosidase has both "shallow" and "deep" binding sites. While substrates initially bind to the shallow site, transition-state analogs like D-galactonolactone bind to the deep site, effectively blocking the catalytic machinery of the enzyme.[2] Specifically, it is the D-galactono-1,5-lactone isomer that is believed to be the primary inhibitory form for E. coli β-galactosidase.[1]

The inhibition by D-galactonolactone is reversible. Increasing the concentration of the substrate (lactose or an artificial substrate like ONPG) can overcome the inhibitory effect.

Quantitative Inhibition Data

InhibitorEnzymeSubstrateInhibition TypeKi ValueIC50 Value
D-Galactonolactone β-Galactosidase (E. coli)Lactose / ONPGCompetitiveNot explicitly foundNot explicitly found
γ-D-Galactonolactone Neutral β-Galactosidase (rabbit kidney)p-Nitrophenyl β-D-galactosideCompetitiveCoincident for multiple activitiesNot provided

Note: The lack of a specific Ki value for D-galactonolactone with E. coli β-galactosidase in the readily available literature highlights an area for further investigation.

Experimental Protocols

The following is a detailed methodology for a typical β-galactosidase inhibition assay used to characterize the effects of inhibitors like D-galactonolactone.

β-Galactosidase Activity and Inhibition Assay

Objective: To determine the kinetic parameters of β-galactosidase inhibition by D-galactonolactone.

Materials:

  • Purified β-galactosidase from E. coli

  • Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) solution (substrate)

  • D-Galactonolactone (inhibitor)

  • Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4

  • β-mercaptoethanol

  • Sodium Carbonate (Na2CO3) solution (to stop the reaction)

  • Spectrophotometer

  • 96-well microplate (optional)

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ONPG in Z-buffer.

    • Prepare a series of dilutions of D-galactonolactone in Z-buffer.

    • Prepare a working solution of β-galactosidase in Z-buffer.

    • Prepare a 1 M solution of Na2CO3.

  • Assay Setup:

    • In a microcentrifuge tube or a well of a 96-well plate, combine the following:

      • Z-buffer

      • A fixed concentration of β-galactosidase solution.

      • Varying concentrations of D-galactonolactone solution (for inhibition assay) or Z-buffer (for control).

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To start the reaction, add a fixed concentration of ONPG solution to each tube/well.

    • Immediately start a timer.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a defined volume of 1 M Na2CO3 solution. This will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the o-nitrophenol product.

  • Measurement:

    • Measure the absorbance of the resulting yellow solution at 420 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each concentration of substrate and inhibitor.

    • To determine the type of inhibition and the Ki value, perform kinetic analysis using methods such as Lineweaver-Burk or Dixon plots.

Visualizing the Mechanism and Workflow

Mechanism of Competitive Inhibition

competitive_inhibition Mechanism of Competitive Inhibition of β-Galactosidase E β-Galactosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor S Lactose (Substrate) I Galactonolactone (Inhibitor) ES->E - Substrate P Products (Glucose + Galactose) ES->P Catalysis EI->E - Inhibitor

Caption: Competitive inhibition of β-galactosidase by this compound.

Experimental Workflow for Inhibition Assay

experimental_workflow Workflow for β-Galactosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffers) Dilutions Create Inhibitor Dilutions Reagents->Dilutions Mix Mix Enzyme and Inhibitor Dilutions->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Add Substrate (ONPG) Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction (Na2CO3) Incubate->Stop Measure Measure Absorbance at 420 nm Stop->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Generate Lineweaver-Burk/Dixon Plots Calculate->Plot Determine Determine Ki and Inhibition Type Plot->Determine

Caption: Step-by-step workflow for β-galactosidase inhibition assay.

Logical Relationship in Competitive Inhibition Kinetics

logical_relationship Kinetic Effects of Competitive Inhibition Inhibitor Competitive Inhibitor (this compound) ApparentKm Apparent Km Inhibitor->ApparentKm Increases ApparentVmax Apparent Vmax Inhibitor->ApparentVmax No Change Km Km (Michaelis Constant) Km->ApparentKm Vmax Vmax (Maximum Velocity) Vmax->ApparentVmax

Caption: Effect of a competitive inhibitor on kinetic parameters.

Conclusion

D-Galactonolactone serves as a powerful tool for studying the mechanism of β-galactosidase and as a potential lead compound in drug development. Its action as a competitive inhibitor, mimicking the transition state of the substrate, provides a clear and potent mechanism for modulating the enzyme's activity. The experimental protocols outlined in this guide offer a robust framework for quantifying this inhibition and for screening other potential inhibitors. The provided visualizations aim to clarify the complex relationships in enzyme kinetics and experimental design, aiding researchers in their scientific endeavors. Further investigation into the precise binding interactions and the determination of a definitive Ki value for the E. coli enzyme will undoubtedly enhance our understanding and application of this important enzyme-inhibitor system.

References

An In-depth Technical Guide to D-galactono-1,4-lactone and D-galactono-1,5-lactone: Structure, Stability, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, chemical, and biological differences between D-galactono-1,4-lactone and D-galactono-1,5-lactone. These two cyclic esters of D-galactonic acid, while isomers, exhibit significant variations in stability and biological activity that are critical for their application in research and drug development. This document outlines their core properties, details relevant experimental protocols, and presents logical workflows for their synthesis and analysis.

Core Chemical and Physical Properties

D-galactonic acid, formed from the oxidation of D-galactose, exists in equilibrium with its intramolecular esters, the five-membered D-galactono-1,4-lactone (a γ-lactone) and the six-membered D-galactono-1,5-lactone (a δ-lactone) in aqueous solutions.[1] The five-membered γ-lactone is the thermodynamically more stable and, therefore, more common form.[2] The six-membered δ-lactone is considered elusive and thermodynamically unstable.[2]

Below is a summary of their key quantitative data:

PropertyD-galactono-1,4-lactoneD-galactono-1,5-lactone
Systematic Name (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[3](3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
CAS Number 2782-07-2[3][4]15892-28-1
Molecular Formula C₆H₁₀O₆[3][4]C₆H₁₀O₆
Molecular Weight 178.14 g/mol [3][4]178.14 g/mol
Melting Point 137°C[4] or 97-100°C[5]Not well-documented due to instability
Appearance White crystalline powder[5]Not well-documented
Solubility Soluble in water[5]Not well-documented

Structural and Stability Differences

The fundamental difference between the two lactones lies in their ring structure, which dictates their relative stability.

  • D-galactono-1,4-lactone features a five-membered furanose-like ring, which is thermodynamically favored.

  • D-galactono-1,5-lactone has a six-membered pyranose-like ring. This form is less stable and readily isomerizes to the 1,4-lactone.[2]

The equilibrium between D-galactonic acid and its lactones is pH-dependent. Hydrolysis of the lactones to the open-chain acid is favored at neutral and alkaline pH.[1]

G Equilibrium of D-Galactonic Acid and its Lactones D-Galactose D-Galactose D-Galactonic_Acid D-Galactonic_Acid D-Galactose->D-Galactonic_Acid Oxidation D-galactono-1,4-lactone D-galactono-1,4-lactone D-Galactonic_Acid->D-galactono-1,4-lactone Intramolecular Esterification D-galactono-1,5-lactone D-galactono-1,5-lactone D-Galactonic_Acid->D-galactono-1,5-lactone Intramolecular Esterification D-galactono-1,5-lactone->D-galactono-1,4-lactone Isomerization (favored)

Figure 1: Relationship between D-galactose, D-galactonic acid, and its lactone forms.

Spectroscopic Characterization

NMR spectroscopy is a key analytical tool for distinguishing between the two isomers.

¹H NMR Data for D-galactono-1,4-lactone (in D₂O):

  • A spectrum of proton signals can be observed, with specific shifts corresponding to the protons on the lactone ring and the side chain.[6][7]

¹³C NMR Data for D-galactono-1,4-lactone (in D₂O):

  • C1: ~178.7 ppm

  • C2: ~71.6 ppm

  • C3: ~75.5 ppm

  • C4: ~76.4 ppm

  • C5: ~82.7 ppm

  • C6: ~64.7 ppm[7]

NMR Data for D-galactono-1,5-lactone:

  • Detailed, isolated spectroscopic data for the 1,5-lactone is sparse due to its instability. However, it can be identified in mixtures with the 1,4-lactone by comparing the spectra.[2]

Biological Roles and Applications

D-galactono-1,4-lactone is the more biologically relevant of the two isomers.

  • Enzyme Inhibition: It is a known inhibitor of β-galactosidase.[8] Analogs of D-galactono-1,4-lactone have been synthesized and studied as inhibitors of β-galactofuranosidase, which is a potential therapeutic target in pathogens like those responsible for tuberculosis and leprosy.[9][10][11][12]

  • Metabolic Intermediate: D-galactono-1,4-lactone is an intermediate in the catabolism of galactose in some organisms.[13]

  • Biosynthetic Precursor: In plants, the related L-galactono-1,4-lactone is the direct precursor to vitamin C (L-ascorbic acid).[8]

The biological role of D-galactono-1,5-lactone is not well-defined, likely due to its transient nature.

Experimental Protocols

Synthesis of D-galactono-1,4-lactone

This protocol is based on the oxidation of D-galactose with bromine.[1]

Materials:

  • D-galactose

  • Bromine

  • Sodium bicarbonate

  • Barium carbonate

  • Sulfuric acid

  • Ethanol (B145695)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve D-galactose in deionized water in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of bromine to the stirred solution.

  • Allow the reaction to proceed at room temperature for several days, or until the bromine color disappears.

  • Neutralize the excess bromine and hydrobromic acid formed by adding sodium bicarbonate until effervescence ceases.

  • Add barium carbonate to precipitate the resulting barium salts.

  • Filter the solution to remove the precipitate.

  • Carefully add dilute sulfuric acid to the filtrate to precipitate excess barium ions as barium sulfate.

  • Filter the solution to remove the barium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain a syrup.

  • Add ethanol to the syrup and allow it to crystallize.

  • Collect the D-galactono-1,4-lactone crystals by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the crystals under vacuum.

Synthesis of D-galactono-1,5-lactone

This protocol is based on the oxidation of D-galactose using Shvo's catalyst, which allows for the isolation of the thermodynamically less stable δ-lactone.[2]

Materials:

  • D-galactose

  • Shvo's catalyst ([(C₄Ph₄CO)(CO)₂Ru]₂)

  • A hydrogen acceptor (e.g., 4-phenyl-3-buten-2-one)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve D-galactose in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add Shvo's catalyst and the hydrogen acceptor to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 60°C) and monitor the progress by a suitable method (e.g., TLC or NMR).

  • Upon completion, the product mixture will contain both the 1,5- and 1,4-lactones.

  • Isolate the D-galactono-1,5-lactone quickly, as it will isomerize to the more stable 1,4-lactone. This may involve rapid purification techniques at low temperatures.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reaction Reaction Start->Reaction Add Reagents Quenching Quenching Reaction->Quenching Stop Reaction Purification Purification Quenching->Purification Isolate Product NMR NMR Purification->NMR Structural Confirmation MS MS Purification->MS Mass Verification HPLC HPLC Purification->HPLC Purity Assessment Characterization Characterization NMR->Characterization MS->Characterization HPLC->Characterization

Figure 2: A generalized workflow for the synthesis and subsequent analysis of galactonolactones.

Conclusion

D-galactono-1,4-lactone and D-galactono-1,5-lactone present a compelling case study in isomer chemistry, where a subtle change in ring size leads to a significant difference in thermodynamic stability and biological relevance. For researchers in carbohydrate chemistry and drug development, a thorough understanding of these differences is paramount. D-galactono-1,4-lactone is a stable, accessible, and biologically active molecule with potential as a lead compound for enzyme inhibitors. In contrast, D-galactono-1,5-lactone is a transient species, the study of which provides insight into the kinetics and thermodynamics of lactone formation and isomerization. The experimental protocols and comparative data provided herein serve as a valuable resource for the synthesis, characterization, and application of these important sugar derivatives.

References

The Natural Occurrence of Galactonolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonolactone, a naturally occurring sugar lactone, plays a pivotal role in key metabolic pathways across the biological kingdoms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, with a focus on its two primary isomers: L-galactono-1,4-lactone and D-galactono-1,4-lactone. It delves into the biosynthetic and catabolic pathways where these molecules act as crucial intermediates, most notably in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and the catabolism of galactose in a variety of organisms. This document summarizes available quantitative data, details relevant experimental protocols for extraction and quantification, and provides visual representations of the associated metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Galactonolactones are carboxylate esters of galactonic acid. In nature, they exist primarily as five-membered rings (γ-lactones) or six-membered rings (δ-lactones), with the 1,4-lactone being a common form. The stereoisomers, L-galactono-1,4-lactone and D-galactono-1,4-lactone, are of significant biological interest due to their involvement in fundamental metabolic processes.

  • L-Galactono-1,4-lactone is a key precursor in the primary pathway for L-ascorbic acid (Vitamin C) biosynthesis in plants.[1] The final step in this pathway is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase.[2][3][4]

  • D-Galactono-1,4-lactone is an intermediate in the catabolism of D-galactose, a monosaccharide found in dairy products and various plant tissues. This pathway is essential for the utilization of galactose as an energy source.

Understanding the natural occurrence, metabolism, and quantification of galactonolactones is crucial for various fields of research, including plant biology, microbiology, and medicine, particularly in the context of metabolic disorders and nutritional science.

Natural Occurrence and Quantitative Data

This compound is found in a diverse range of organisms, from plants and bacteria to animals. However, comprehensive quantitative data on its concentration in various natural sources is limited and often presented within the context of broader metabolic studies. The following tables summarize the available information.

Table 1: Occurrence of L-Galactono-1,4-lactone in Plants

Plant SpeciesOrgan/TissueReported PresenceQuantitative DataReference(s)
Arabidopsis thalianaLeavesYesNot explicitly quantified, but its pool size increases in antisense L-GalDH transformants.[5]
Capsicum annuum (Pepper)FruitsYesActivity of L-galactono-1,4-lactone dehydrogenase is high, suggesting the presence of its substrate.[4]
Pisum sativum (Pea)SeedlingsYesL-galactose (B1675223) dehydrogenase, which produces L-galactono-1,4-lactone, has been purified from this source.[5]
Nicotiana tabacum (Tobacco)LeavesYesOverexpression of L-galactose dehydrogenase did not lead to increased ascorbate (B8700270), suggesting complex regulation.[5]

Table 2: Occurrence of D-Galactono-1,4-lactone in Various Organisms

OrganismContextReported PresenceQuantitative DataReference(s)
BacteriaGalactose catabolismYesIntermediate in the pathway.
Caenorhabditis elegansMetabolomeYesReported in the metabolome database.[6]
HumansGalactosemia (urine)YesDetected as a metabolic by-product.[4]

Metabolic Pathways Involving this compound

Galactonolactones are key intermediates in at least two major metabolic pathways.

L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants

The primary route for Vitamin C synthesis in plants is the Smirnoff-Wheeler pathway, where L-galactono-1,4-lactone is the direct precursor to L-ascorbic acid.

Ascorbic_Acid_Biosynthesis GDP_D_Mannose GDP-D-Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GME L_Galactose_1_P L-Galactose-1-Phosphate GDP_L_Galactose->L_Galactose_1_P GGP L_Galactose L-Galactose L_Galactose_1_P->L_Galactose GPP L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-GalDH L_Ascorbic_Acid L-Ascorbic Acid L_Galactono_1_4_lactone->L_Ascorbic_Acid L-GalLDH (Mitochondrion)

Figure 1: L-Ascorbic Acid Biosynthesis Pathway in Plants.
D-Galactose Catabolism

In many organisms, D-galactose is metabolized through the Leloir pathway. However, an alternative oxidative pathway exists where D-galactose is converted to D-galactono-1,4-lactone.

Galactose_Catabolism D_Galactose D-Galactose D_Galactono_1_4_lactone D-Galactono-1,4-lactone D_Galactose->D_Galactono_1_4_lactone Galactose Dehydrogenase D_Galactonate D-Galactonate D_Galactono_1_4_lactone->D_Galactonate Lactonase Keto_Deoxy_Galactonate 2-Keto-3-deoxy-D-galactonate D_Galactonate->Keto_Deoxy_Galactonate Dehydratase Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P Keto_Deoxy_Galactonate->Pyruvate_G3P Aldolase

Figure 2: Alternative D-Galactose Catabolism Pathway.

Experimental Protocols

Accurate quantification of this compound from biological matrices requires robust extraction and analytical methodologies.

Extraction of L-Galactono-1,4-lactone from Plant Tissues

This protocol is adapted from methods for the extraction of polar metabolites from plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction solvent: 80% Methanol (B129727), 20% Water, with 1% Acetic Acid (pre-chilled to -20°C)

  • Internal standard (e.g., ¹³C-labeled ascorbic acid)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol (for SPE conditioning)

  • Ultrapure water

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent and the internal standard to the tube.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 20 minutes, with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Condition an SPE C18 cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of ultrapure water to remove highly polar impurities.

  • Elute the this compound-containing fraction with 1.5 mL of 80% methanol.

  • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS analysis.

Plant_Extraction_Workflow start Plant Tissue Collection (Flash-freeze in Liquid N2) grind Grind to Fine Powder start->grind extract Homogenize in Extraction Solvent (+ Internal Standard) grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge spe Solid Phase Extraction (SPE) (C18 Cartridge) centrifuge->spe dry Dry Eluate spe->dry reconstitute Reconstitute for Analysis dry->reconstitute

Figure 3: Workflow for Plant Tissue Extraction.
Quantification of this compound by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 0-2% B (0-2 min), 2-95% B (2-10 min), 95% B (10-12 min), 95-2% B (12-12.1 min), 2% B (12.1-15 min)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ion Source: ESI

  • Capillary Voltage: 3.0 kV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • MRM Transitions:

    • This compound: Precursor ion [M-H]⁻ m/z 177.05 -> Product ions (e.g., m/z 113.02, 87.01)

    • Internal Standard: Monitor appropriate transition

Quantification:

  • Construct a calibration curve using serial dilutions of a pure this compound standard with a constant concentration of the internal standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzymatic Assay for L-Galactono-1,4-lactone Dehydrogenase (L-GalLDH) Activity

This assay measures the activity of the enzyme that converts L-galactono-1,4-lactone to L-ascorbic acid.

Materials:

  • Isolated plant mitochondria

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • L-Galactono-1,4-lactone solution (100 mM)

  • Cytochrome c solution (10 mM)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing 950 µL of Assay Buffer and 20 µL of cytochrome c solution.

  • Add 10-50 µg of mitochondrial protein to the cuvette and mix gently.

  • Initiate the reaction by adding 30 µL of the L-galactono-1,4-lactone solution.

  • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm for 5 minutes.

  • Calculate the enzyme activity using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹ cm⁻¹).

Enzymatic_Assay_Workflow start Isolate Plant Mitochondria add_enzyme Add Mitochondrial Protein start->add_enzyme prepare Prepare Reaction Mixture (Buffer, Cytochrome c) prepare->add_enzyme initiate Initiate Reaction with L-Galactono-1,4-lactone add_enzyme->initiate measure Monitor Absorbance at 550 nm initiate->measure calculate Calculate Enzyme Activity measure->calculate

Figure 4: Workflow for L-GalLDH Enzymatic Assay.

Conclusion

This compound is a naturally occurring molecule of significant biological importance, acting as a key intermediate in fundamental metabolic pathways. While its presence is widespread in plants, bacteria, and animals, detailed quantitative data on its concentration in various natural sources remains an area for further investigation. The experimental protocols and pathway diagrams provided in this technical guide offer a framework for researchers and professionals to further explore the roles of L-galactono-1,4-lactone and D-galactono-1,4-lactone in biological systems. A deeper understanding of this compound metabolism holds promise for advancements in nutritional science, the study of metabolic diseases, and the development of novel therapeutic agents.

References

Stability of Galactonolactone in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonolactone, a cyclic ester of galactonic acid, is a key intermediate in significant biological pathways, including the catabolism of galactose and the biosynthesis of vitamin C in plants.[1] Its stability in aqueous environments is a critical parameter for researchers in various fields, from drug development, where lactone-containing molecules are common, to food science and biotechnology. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound in aqueous solutions, with a focus on its hydrolysis, the impact of pH and temperature, and the equilibrium between its lactone and open-chain hydroxy acid forms. This document also details relevant experimental protocols and metabolic pathways involving this compound.

Core Concepts: The Lactone-Hydroxy Acid Equilibrium

The fundamental principle governing the stability of this compound in aqueous solutions is the reversible hydrolysis of its ester bond. This reaction results in an equilibrium between the cyclic lactone form (D-galactono-1,4-lactone) and its open-chain hydroxy acid form (D-galactonic acid). This equilibrium is dynamic and is significantly influenced by the surrounding chemical environment.

The hydrolysis of lactones, including this compound, can be catalyzed by both acids and bases.[2] Under neutral conditions, the hydrolysis rate is generally slow. However, in acidic or, more significantly, in alkaline solutions, the rate of hydrolysis increases substantially.[3]

Quantitative Analysis of this compound Stability

Table 1: Kinetic Data for the Hydrolysis of Glucono-δ-lactone in Aqueous Solution at 25°C [4]

ParameterValueConditions
Water-catalyzed rate constant (kH₂O) 4.59 x 10-5 s-1pH 4.5
Hydroxide ion-catalyzed rate constant (kOH⁻) 2.76 x 103 M-1s-1pH > 6
Activation Energy (Ea) for water-catalyzed hydrolysis 7360 KpH 4, 20-45°C
Activation Energy (Ea) for hydroxide-catalyzed hydrolysis 8880 KpH > 6

Table 2: Illustrative Half-Life of a Representative Lactone at Various pH Values in Aqueous Buffer at 25°C

pHHalf-Life (t1/2)
3.0~72 hours
5.0~96 hours
7.4~24 hours
9.0~2 hours

Note: This data is for a representative lactone and should be considered illustrative for this compound. Actual values for this compound may vary.

Experimental Protocols

Accurate assessment of this compound stability requires robust experimental protocols. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, allowing for the separation and quantification of the lactone and its open-chain hydroxy acid form.

Protocol 1: General Method for Assessing this compound Stability using HPLC

This protocol outlines a general procedure for determining the stability of this compound in a buffered aqueous solution over time.

1. Materials:

  • D-Galactono-1,4-lactone (high purity)

  • Buffer solutions of desired pH (e.g., phosphate, citrate, or acetate (B1210297) buffers)

  • Anhydrous DMSO (for stock solution preparation)

  • Acetonitrile (B52724) (for quenching and mobile phase)

  • Formic acid (for mobile phase)

  • Ultrapure water

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of D-galactono-1,4-lactone in anhydrous DMSO.

  • Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer.

  • Incubation: Incubate the test solution at a constant, controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quenching: If rapid degradation is expected, immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile to the aliquot.

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, such as a gradient of water and acetonitrile with 0.1% formic acid.

    • Injection: Inject the prepared samples into the HPLC system.

    • Detection: Monitor the elution of D-galactono-1,4-lactone and D-galactonic acid using a UV detector (if the compounds have sufficient absorbance at a specific wavelength) or an RI detector.

  • Data Analysis:

    • Calculate the peak areas for D-galactono-1,4-lactone and D-galactonic acid at each time point.

    • Determine the percentage of remaining D-galactono-1,4-lactone at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the D-galactono-1,4-lactone concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for the hydrolysis reaction under the tested conditions.

    • Calculate the half-life (t1/2) of D-galactono-1,4-lactone using the equation: t1/2 = 0.693 / k.

Signaling Pathways and Experimental Workflows

This compound is involved in key metabolic pathways. Understanding these pathways is crucial for researchers studying its biological roles.

Galactose Catabolism Pathway

D-Galactono-1,4-lactone is an intermediate in the catabolism of galactose in various organisms, including bacteria and plants.[1]

Galactose_Catabolism Galactose Galactose This compound D-Galactono-1,4-lactone Galactose->this compound Galactose dehydrogenase Galactonic_acid D-Galactonic acid This compound->Galactonic_acid Lactonase or spontaneous hydrolysis Pentose_Phosphate_Pathway Pentose Phosphate Pathway Galactonic_acid->Pentose_Phosphate_Pathway

Galactose catabolism pathway showing the formation of D-galactonolactone.

Ascorbic Acid (Vitamin C) Biosynthesis (Smirnoff-Wheeler Pathway)

In plants, L-galactono-1,4-lactone is a direct precursor to ascorbic acid (vitamin C). The final step in this pathway is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase.

Vitamin_C_Biosynthesis GDP_L_galactose GDP-L-galactose L_galactose_1_P L-galactose-1-phosphate GDP_L_galactose->L_galactose_1_P GDP-L-galactose phosphorylase L_galactose L-galactose L_galactose_1_P->L_galactose L-galactose-1-phosphate phosphatase L_galactono_1_4_lactone L-galactono-1,4-lactone L_galactose->L_galactono_1_4_lactone L-galactose dehydrogenase Ascorbic_acid Ascorbic Acid (Vitamin C) L_galactono_1_4_lactone->Ascorbic_acid L-galactono-1,4-lactone dehydrogenase

Simplified Smirnoff-Wheeler pathway for Vitamin C biosynthesis.

Experimental Workflow for Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Stock_Solution Prepare this compound Stock Solution (DMSO) Test_Solutions Prepare Test Solutions in Aqueous Buffers (various pH) Stock_Solution->Test_Solutions Incubate Incubate at Controlled Temperature Test_Solutions->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., Acetonitrile) Sample->Quench HPLC_Analysis HPLC Analysis (Quantify Lactone & Acid) Quench->HPLC_Analysis Calculate_Concentration Calculate Concentrations HPLC_Analysis->Calculate_Concentration Determine_Kinetics Determine Rate Constant (k) and Half-life (t1/2) Calculate_Concentration->Determine_Kinetics

Experimental workflow for assessing this compound stability.

Conclusion

The stability of this compound in aqueous solutions is a critical consideration for its handling, storage, and application in research and development. The hydrolysis of the lactone ring to form galactonic acid is a key reaction that is highly dependent on pH and temperature. While specific quantitative data for D-galactono-1,4-lactone remains to be fully elucidated in publicly accessible literature, the principles of lactone chemistry and data from analogous compounds like glucono-δ-lactone provide a strong framework for understanding its behavior. The experimental protocols and workflows detailed in this guide offer a robust starting point for researchers to quantitatively assess the stability of this compound in their specific applications, ensuring the integrity and reliability of their scientific investigations.

References

Spectroscopic and Mechanistic Insights into D-Galactonolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of D-galactonolactone, a key intermediate in carbohydrate metabolism. Detailed experimental protocols for various analytical techniques are presented, alongside an exploration of its role in significant biological pathways. This document is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, enzymology, and drug development.

Spectroscopic Data of D-Galactonolactone

The structural elucidation and characterization of D-galactonolactone rely on a combination of spectroscopic techniques. This section summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of D-galactonolactone in solution.

¹H NMR (Proton NMR) Data

Proton Chemical Shift (δ) in ppm
H-14.45 (dd)
H-24.21 (t, br)
H-33.89 (qi, br)
H-43.71 (ddd)
H-54.01 (dd)
H-6a3.55 (m)
H-6b3.55 (m)
OH-25.72 (d)
OH-35.32 (d)
OH-45.24 (d)
OH-64.88 (dd)

Note: Data acquired in [D6]DMSO. Coupling constants (J) were not fully reported in the referenced literature.

¹³C NMR (Carbon-13) NMR Data

Carbon Chemical Shift (δ) in ppm
C-1175.7
C-284.1
C-377.2
C-472.9
C-570.5
C-663.8

Note: Data acquired in [D6]DMSO.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in D-galactonolactone.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchHydroxyl groups
~2900C-H stretchAliphatic C-H
~1770C=O stretchγ-lactone carbonyl
~1000-1200C-O stretchAlcohols, ether
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of D-galactonolactone.

m/z Proposed Fragment Notes
178[M]+•Molecular Ion
160[M - H₂O]+•Loss of water
147[M - CH₂OH]+Loss of hydroxymethyl group
116[M - H₂O - CO₂]+•Loss of water and carbon dioxide
85[C₄H₅O₂]+Fragment from lactone ring cleavage
73[C₃H₅O₂]+Further fragmentation

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for carbohydrate analysis and may require optimization for specific instrumentation and sample conditions.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of D-galactonolactone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide ([D6]DMSO) or Deuterium Oxide (D₂O)).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Using the same sample, acquire a one-dimensional ¹³C NMR spectrum.

  • A proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each carbon.

  • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data processing is similar to that for ¹H NMR.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of solid D-galactonolactone powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • The sample can be introduced directly into the ion source via a solid probe or, if volatile enough, through a gas chromatograph (GC).

  • For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then heated to vaporize the sample into the ion source.

Ionization and Analysis:

  • In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion, generating the mass spectrum.

Circular Dichroism (CD) Spectroscopy

Sample Preparation:

  • Prepare a solution of D-galactonolactone in a suitable solvent that is transparent in the desired UV region (e.g., water or a phosphate (B84403) buffer). The concentration will depend on the path length of the cuvette and the strength of the CD signal.

  • The solution must be free of any particulates.

Data Acquisition:

  • A CD spectrophotometer is used to measure the difference in absorbance of left- and right-circularly polarized light.

  • A baseline spectrum of the solvent is recorded first and subtracted from the sample spectrum.

  • The spectrum is typically scanned in the far-UV region (e.g., 190-260 nm).

  • The data is usually presented as molar ellipticity [θ].

Signaling Pathways and Biological Roles

D-Galactonolactone plays a significant role in several key metabolic and enzymatic pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Galactose Metabolism (Leloir Pathway)

D-Galactonolactone is an intermediate in an alternative pathway of galactose metabolism, although the primary route is the Leloir pathway. The lactone can be formed from D-galactose and subsequently converted to D-galactonate.

Galactose_Metabolism Galactose D-Galactose Galactonolactone D-Galactono-1,4-lactone Galactose->this compound Galactose Dehydrogenase Leloir_Pathway Leloir Pathway Galactose->Leloir_Pathway Primary Pathway Galactonate D-Galactonate This compound->Galactonate Galactonolactonase Glycolysis Glycolysis Leloir_Pathway->Glycolysis

An alternative route in D-galactose metabolism.
Precursor in Ascorbic Acid (Vitamin C) Biosynthesis

In some organisms, D-galactonolactone is a precursor in the synthesis of L-ascorbic acid (Vitamin C). This pathway is distinct from the primary plant pathway that proceeds through L-galactose.

Ascorbic_Acid_Synthesis D_Galacturonate D-Galacturonate L_Galactonate L-Galactonate D_Galacturonate->L_Galactonate Aldo-keto reductase L_this compound L-Galactono-1,4-lactone L_Galactonate->L_this compound Lactonase Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_this compound->Ascorbic_Acid L-Galactonolactone dehydrogenase

Ascorbic acid synthesis pathway from D-galacturonate.
Inhibition of β-Galactosidase

D-Galactonolactone acts as a competitive inhibitor of the enzyme β-galactosidase. It mimics the structure of the transition state during the hydrolysis of the natural substrate, lactose.

Beta_Galactosidase_Inhibition cluster_enzyme β-Galactosidase Active Site Enzyme Enzyme Products Glucose + Galactose (Products) Enzyme->Products Hydrolysis No_Reaction No Reaction Lactose Lactose (Substrate) Lactose->Enzyme Binds to active site This compound D-Galactonolactone (Inhibitor) This compound->Enzyme Binds to active site

Competitive inhibition of β-galactosidase.

An In-depth Technical Guide to the Stereochemistry of Galactonolactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of galactonolactone isomers, focusing on their chemical properties, synthesis, and biological significance. The information presented is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and development.

Introduction to this compound Isomers

Galactonolactones are cyclic esters of galactonic acid, a sugar acid derived from galactose. These compounds exist as various stereoisomers, with the most common being the D- and L-enantiomers of galactono-1,4-lactone (also known as γ-galactonolactone) and galactono-1,5-lactone (or δ-galactonolactone). The stereochemical configuration of these isomers plays a crucial role in their physical properties and biological activities.

D-galactono-1,4-lactone is an intermediate in the catabolism of galactose, while its enantiomer, L-galactono-1,4-lactone, is a key precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. The subtle differences in the spatial arrangement of their hydroxyl groups significantly impact their interaction with enzymes and other biological molecules, making a thorough understanding of their stereochemistry essential for various scientific applications.

Physicochemical Properties of this compound Isomers

The stereoisomerism of galactonolactones directly influences their physicochemical properties. A summary of the key quantitative data for the D- and L-isomers of galactono-1,4-lactone is presented in the table below, highlighting the impact of their enantiomeric relationship.

PropertyD-Galactono-1,4-lactoneL-Galactono-1,4-lactone
Molecular Formula C₆H₁₀O₆C₆H₁₀O₆
Molecular Weight 178.14 g/mol [1][2]178.14 g/mol [3]
Melting Point 133-137 °C[1][4]134 °C[3]
Specific Optical Rotation -76.5° (c=1, H₂O)+78.0 ± 3.0° (c=1, H₂O)[3]

Note: The opposite signs of the specific optical rotation for the D- and L-isomers are characteristic of enantiomers, indicating they rotate plane-polarized light in equal but opposite directions.

Stereochemical Relationships and Interconversion

The primary stereoisomers of this compound are the D- and L-enantiomers of the 1,4-lactone and 1,5-lactone forms.

  • Enantiomers: D-galactono-1,4-lactone and L-galactono-1,4-lactone are non-superimposable mirror images of each other. This is also true for the D- and L-forms of the 1,5-lactone.

  • Diastereomers: D-galactono-1,4-lactone and D-galactono-1,5-lactone are diastereomers. They are stereoisomers that are not mirror images of each other. The same relationship exists between the L-isomers of the 1,4- and 1,5-lactones.

In solution, the 1,4- (γ-lactone) and 1,5- (δ-lactone) forms can interconvert, with the five-membered γ-lactone generally being the more thermodynamically stable form. This equilibrium is influenced by factors such as solvent and temperature.

The diagram below illustrates the stereochemical relationships between the common isomers of this compound.

G Stereochemical Relationships of this compound Isomers D_Gal_14 D-Galactono-1,4-lactone L_Gal_14 L-Galactono-1,4-lactone D_Gal_14->L_Gal_14 Enantiomers D_Gal_15 D-Galactono-1,5-lactone D_Gal_14->D_Gal_15 Diastereomers (Ring Isomers) L_Gal_15 L-Galactono-1,5-lactone D_Gal_14->L_Gal_15 Diastereomers L_Gal_14->D_Gal_15 Diastereomers L_Gal_14->L_Gal_15 Diastereomers (Ring Isomers) D_Gal_15->L_Gal_15 Enantiomers

Stereochemical relationships of this compound isomers.

Biological Significance and Signaling Pathways

The stereochemistry of this compound isomers is of paramount importance in biological systems. Enzymes often exhibit a high degree of stereospecificity, meaning they will only interact with one specific enantiomer of a substrate.

L-Ascorbic Acid (Vitamin C) Biosynthesis

In plants, L-galactono-1,4-lactone is the direct precursor to L-ascorbic acid. The final step in this pathway is the oxidation of L-galactono-1,4-lactone, catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase.

The following diagram illustrates the final stage of the L-ascorbic acid biosynthesis pathway in plants.

G Final Step of L-Ascorbic Acid Biosynthesis in Plants L_Gal_14 L-Galactono-1,4-lactone Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gal_14->Ascorbic_Acid Oxidation Enzyme L-Galactono-1,4-lactone dehydrogenase Enzyme->L_Gal_14 G Experimental Workflow for D-Galactono-1,4-lactone Start D-Galactose Oxidation Oxidation (e.g., with Bromine water) Start->Oxidation Crude_Product Crude D-Galactono-1,4-lactone Oxidation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure D-Galactono-1,4-lactone Purification->Pure_Product Characterization Characterization Pure_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR HPLC Chiral HPLC Characterization->HPLC Polarimetry Polarimetry (Specific Rotation) Characterization->Polarimetry

References

The Crucial Role of Galactonolactone in L-Ascorbic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbic acid, commonly known as Vitamin C, is a vital antioxidant and enzymatic cofactor in a vast array of biological processes. While most animals can synthesize their own L-ascorbic acid, humans and other primates have lost this ability due to a mutation in the gene encoding L-gulono-1,4-lactone oxidase, the terminal enzyme in the animal biosynthetic pathway. This makes dietary intake of Vitamin C, predominantly from plant sources, essential for human health. In plants, the primary route for L-ascorbic acid synthesis, known as the D-mannose/L-galactose pathway, culminates in the oxidation of L-galactono-1,4-lactone. This technical guide provides an in-depth exploration of the role of galactonolactone and its related enzymes in the biosynthesis of L-ascorbic acid, with a focus on the core biochemical reactions, quantitative enzyme kinetics, and detailed experimental methodologies.

Biosynthesis of L-Ascorbic Acid: A Tale of Two Pathways

The biosynthesis of L-ascorbic acid from D-glucose occurs through distinct pathways in plants and animals, both of which converge at the formation of a six-carbon lactone precursor. The final step in both pathways is the oxidation of this lactone to form L-ascorbic acid.

The Plant Pathway: The Primacy of L-Galactono-1,4-lactone

In higher plants, the predominant route for L-ascorbic acid synthesis is the D-mannose/L-galactose pathway.[1] This pathway involves a series of enzymatic conversions starting from D-mannose-1-phosphate. The key final step is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH) (EC 1.3.2.3).[1][2] This enzyme is located on the inner mitochondrial membrane and utilizes cytochrome c as its electron acceptor.[1]

The Animal Pathway: The Role of L-Gulono-1,4-lactone

In animals capable of synthesizing Vitamin C, the pathway also originates from D-glucose. However, it proceeds through D-glucuronic acid and L-gulonic acid to form the intermediate L-gulono-1,4-lactone. The final step is the oxidation of this lactone to L-ascorbic acid by the enzyme L-gulono-1,4-lactone oxidase (GULO) (EC 1.1.3.8).[1][3] Unlike the plant enzyme, GULO is a microsomal enzyme that utilizes molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct.

Key Enzymes in the Final Biosynthetic Step

The terminal enzymes in the plant and animal pathways, while both producing L-ascorbic acid, exhibit significant differences in their subcellular localization, substrate specificity, and electron acceptors.

L-Galactono-1,4-lactone Dehydrogenase (GLDH)
  • Organism: Plants

  • Subcellular Localization: Inner mitochondrial membrane

  • Substrate: Primarily L-galactono-1,4-lactone. It can also oxidize L-gulono-1,4-lactone, but with a much lower affinity.[4]

  • Electron Acceptor: Cytochrome c

  • Prosthetic Group: Flavin adenine (B156593) dinucleotide (FAD)

L-Gulono-1,4-lactone Oxidase (GULO)
  • Organism: Animals (except primates, guinea pigs, etc.)

  • Subcellular Localization: Microsomes (endoplasmic reticulum)

  • Substrate: L-gulono-1,4-lactone

  • Electron Acceptor: Molecular oxygen (O₂)

  • Prosthetic Group: Flavin adenine dinucleotide (FAD)

Quantitative Data on Enzyme Kinetics

The kinetic parameters of GLDH and GULO highlight their substrate preferences and catalytic efficiencies. The following table summarizes key quantitative data for these enzymes from different sources.

EnzymeOrganismSubstrateK_m (mM)k_cat (s⁻¹)Reference
GLDH Arabidopsis thalianaL-Galactono-1,4-lactone0.17134[4]
Arabidopsis thalianaL-Gulono-1,4-lactone13.14.0[4]
GULO Rat (recombinant, full-length)L-Gulono-γ-lactone0.0535-[5]
Rat (recombinant, C-terminal domain)L-Gulono-γ-lactone0.042-[5]

Note: k_cat values for GULO were not explicitly provided in the cited sources.

Experimental Protocols

Spectrophotometric Assay for L-Galactono-1,4-lactone Dehydrogenase (GLDH) Activity

This protocol is based on the principle that GLDH catalyzes the reduction of cytochrome c, which can be monitored by the increase in absorbance at 550 nm.

Materials:

  • Mitochondrial protein extract

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Cytochrome c (from horse heart)

  • L-Galactono-1,4-lactone

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and a suitable concentration of cytochrome c (e.g., 50 µM).

  • Add the mitochondrial protein extract to the reaction mixture.

  • Initiate the reaction by adding L-galactono-1,4-lactone to a final concentration of approximately 2 mM.

  • Immediately monitor the increase in absorbance at 550 nm over time.

  • The rate of cytochrome c reduction is proportional to the GLDH activity. The molar extinction coefficient for the change in absorbance at 550 nm upon reduction of cytochrome c is 21.1 mM⁻¹cm⁻¹.

In-Gel Activity Assay for L-Galactono-1,4-lactone Dehydrogenase (GLDH)

This method allows for the detection of GLDH activity directly within a polyacrylamide gel following native electrophoresis.

Materials:

  • Mitochondrial protein extract

  • Native polyacrylamide gel electrophoresis (PAGE) system

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.8)

  • L-Galactono-1,4-lactone

  • Phenazine methosulfate (PMS)

  • Nitroblue tetrazolium (NBT)

Procedure:

  • Separate the mitochondrial protein complexes by native PAGE.

  • Incubate the gel in the reaction buffer containing L-galactono-1,4-lactone (e.g., 2 mM), PMS (e.g., 0.1 mg/mL), and NBT (e.g., 0.5 mg/mL).

  • The reaction is initiated by the reduction of NBT to a purple formazan (B1609692) precipitate at the location of GLDH activity.

  • The intensity of the purple band is indicative of the enzyme activity.

Conclusion

The biosynthesis of L-ascorbic acid, while differing between plants and animals, highlights a convergent evolutionary solution for the production of this essential molecule, with this compound and its isomer playing a central role as the immediate precursors. In plants, the mitochondrial L-galactono-1,4-lactone dehydrogenase is the key enzyme in the final step of the D-mannose/L-galactose pathway. Understanding the kinetics and regulation of this enzyme is paramount for efforts aimed at enhancing the nutritional value of crops and improving stress tolerance in plants. For drug development professionals, the absence of a functional L-gulono-1,4-lactone oxidase in humans underscores our complete reliance on dietary sources of Vitamin C and informs research into diseases associated with its deficiency. The detailed experimental protocols provided herein offer a foundation for further investigation into the intricate mechanisms governing L-ascorbic acid homeostasis.

References

discovery and history of Galactonolactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Galactonolactone

Introduction

This compound refers to a group of cyclic esters derived from galactonic acid. The two most prominent isomers, D-galactono-1,4-lactone and L-galactono-1,4-lactone, play distinct and significant roles in the biochemical pathways of various organisms. L-Galactono-1,4-lactone is a critical intermediate in the primary biosynthetic pathway of L-ascorbic acid (Vitamin C) in plants.[1][2] In contrast, D-galactono-1,4-lactone is primarily involved in the galactose catabolism pathway in bacteria and plants.[3] The discovery and elucidation of the functions of these molecules are intrinsically linked to the history of Vitamin C synthesis research. This guide provides a comprehensive technical overview of the discovery, history, biochemical significance, and experimental methodologies associated with this compound, tailored for researchers in biochemistry and drug development.

Discovery and Historical Context

The history of this compound is fundamentally tied to the quest to understand and replicate the synthesis of Vitamin C. Early research into ascorbic acid synthesis revealed that galacturonic acid could serve as a precursor.[4] This line of inquiry led to the identification of related sugar lactones as key intermediates.

In plants, the primary route to ascorbic acid, known as the Smirnoff-Wheeler pathway, was a significant discovery that clarified the role of L-galactonolactone. Researchers identified that D-mannose and L-galactose were efficient precursors for ascorbate (B8700270) synthesis.[1] This led to the discovery of L-galactose dehydrogenase, the enzyme that oxidizes L-galactose to produce L-galactono-1,4-lactone, and subsequently L-galactono-1,4-lactone dehydrogenase (GLDH), which catalyzes the final step in the pathway.[1][5] This pathway is distinct from the one in animals, which proceeds via L-gulono-1,4-lactone and is catalyzed by L-gulono-1,4-lactone oxidase (GULO), an enzyme that is non-functional in humans and other primates.[6][7]

The D-isomer, D-galactono-1,4-lactone, was identified as an intermediate in the DeLey-Doudoroff pathway for galactose catabolism, particularly in bacteria like Pseudomonas.[8] Its role is primarily metabolic, serving as a step in the conversion of galactose to intermediates of central metabolism.

Physicochemical Properties

D-Galactono-1,4-lactone is a well-characterized compound with distinct physical and chemical properties. It is a versatile molecule with potential applications in research and industry.[3]

PropertyValueReference
Chemical Formula C₆H₁₀O₆[3]
Molecular Weight 178.14 g/mol [3]
Appearance White crystalline powder[3]
Solubility Soluble in water[3]
Melting Point 97-100 °C[3]
Synonyms D-Galactonic acid γ-lactone, DGL[3]

Biochemical Role and Synthesis Pathways

This compound isomers are key players in distinct metabolic pathways. The L-isomer is central to anabolism (Vitamin C synthesis), while the D-isomer is involved in catabolism (galactose metabolism).

L-Galactono-1,4-lactone in Plant Ascorbate Biosynthesis

In photosynthetic organisms, the Smirnoff-Wheeler pathway is the predominant route for Vitamin C synthesis.[6][9] The pathway begins with GDP-D-mannose and proceeds through a series of enzymatic steps to produce L-ascorbic acid. The final two steps involve the conversion of L-galactose to L-galactono-1,4-lactone, followed by its oxidation to ascorbate.[1]

plant_vitamin_c_pathway cluster_pathway Smirnoff-Wheeler Pathway (Plants) GDP-D-Mannose GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GDP-D-mannose- 3,5-epimerase L-Galactose L-Galactose GDP-L-Galactose->L-Galactose GDP-L-galactose phosphorylase L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-Galactose dehydrogenase L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone->L-Ascorbic Acid L-Galactono-1,4-lactone dehydrogenase (GLDH)

Figure 1: The Smirnoff-Wheeler pathway for L-ascorbic acid (Vitamin C) biosynthesis in plants.

The terminal enzyme, L-galactono-1,4-lactone dehydrogenase (GLDH), is a mitochondrial flavoenzyme that utilizes cytochrome c as an electron acceptor.[2][5] This localization links Vitamin C synthesis directly to the mitochondrial respiratory chain.

Comparison with Animal Vitamin C Synthesis

While plants utilize L-galactonolactone, most animals synthesize Vitamin C from L-gulono-1,4-lactone. This highlights a key evolutionary divergence in metabolic pathways.

pathway_comparison cluster_plants Plants cluster_animals Animals LGL L-Galactono-1,4-lactone Ascorbate_P L-Ascorbic Acid LGL->Ascorbate_P GLDH (Dehydrogenase) GuLO L-Gulono-1,4-lactone Ascorbate_A L-Ascorbic Acid GuLO->Ascorbate_A GULO (Oxidase) assay_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis p1 Prepare Reagent Mix (Buffer, NAD+, Developer) p2 Aliquot Enzyme Sample into 96-well plate r1 Add Substrate (L-Galactono-1,4-lactone) p2->r1 r2 Measure Absorbance (450 nm) kinetically in Plate Reader r1->r2 a1 Calculate Rate of Change (ΔAbs/min) r2->a1 a2 Determine Enzyme Activity a1->a2

References

physical properties of crystalline Galactonolactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Crystalline Galactonolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of crystalline this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways.

Core Physical Properties

Crystalline this compound exists in various isomeric forms, primarily as D- and L-enantiomers and as 1,4-lactone (γ-lactone) or 1,5-lactone (δ-lactone) ring structures. The physical properties can vary significantly between these isomers.

General Properties
PropertyValueSource(s)
Chemical Formula C₆H₁₀O₆[1][2][3]
Molecular Weight 178.14 g/mol [1][2][3]
Appearance White crystalline powder[1]
Taste Slightly sweet[1]
Melting Point

The melting point is a critical indicator of purity for crystalline solids. There is some variation in the reported melting points for D-galactono-1,4-lactone.

IsomerMelting Point (°C)Source(s)
D-Galactono-1,4-lactone 97-100[1]
137
L-Galactono-1,4-lactone 134
Solubility
IsomerSolubilitySource(s)
D-Galactono-1,4-lactone Soluble in water[1]
This compound (Predicted) 583 g/L in water
Optical Rotation

Optical rotation is a key characteristic of chiral molecules like this compound. The specific rotation is dependent on the isomer, concentration, solvent, temperature, and the wavelength of the light used.

IsomerSpecific Rotation ([α]D)ConditionsSource(s)
L-Galactono-1,4-lactone +78.0 ± 3.0°c = 1 in H₂O
D-Galactono-1,4-lactone Not available in cited literature-
D-Galactono-1,5-lactone Not available in cited literature-

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of crystalline this compound.

Crystallization of this compound

A general procedure for the crystallization of sugar lactones can be adapted for this compound.[4]

Objective: To obtain pure crystals of this compound suitable for physical property analysis.

Apparatus and Materials:

  • Crude this compound

  • Ethanol (EtOH), aqueous ethanol, methanol (B129727) (MeOH), or ethyl acetate (B1210297) (EtOAc)

  • Beaker or flask

  • Heating plate with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., EtOH, aqueous EtOH, MeOH, or EtOAc). Stir continuously to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. For further crystallization, the solution can be placed in a refrigerator.

  • Crystal Harvesting: Once a sufficient quantity of crystals has formed, collect them by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum desiccator to remove any residual solvent.

Melting Point Determination

The capillary method is a standard technique for determining the melting point of a crystalline solid.[5][6][7]

Objective: To determine the melting point range of crystalline this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Crystalline this compound sample

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the crystalline this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

  • Placing the Sample in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, perform a rapid heating to get an approximate melting point range.

    • For a more accurate determination, heat the block rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

Optical Rotation Measurement (Polarimetry)

Polarimetry is used to measure the angle of rotation of plane-polarized light caused by an optically active substance in solution.[8][9][10]

Objective: To determine the specific rotation of a crystalline this compound isomer.

Apparatus and Materials:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Sodium D-line lamp (589 nm) or other monochromatic light source

  • Volumetric flask

  • Analytical balance

  • Crystalline this compound sample

  • Solvent (e.g., deionized water)

Procedure:

  • Solution Preparation:

    • Accurately weigh a known mass of the crystalline this compound.

    • Dissolve the sample in a known volume of the solvent in a volumetric flask to prepare a solution of a specific concentration (c), typically in g/mL.

  • Instrument Calibration (Zeroing):

    • Fill the polarimeter cell with the pure solvent.

    • Place the cell in the polarimeter and take a reading. This is the zero or blank reading.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared this compound solution and then fill the cell with the solution, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter.

    • Measure the observed angle of rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the Biot's law equation: [α] = α / (l * c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

  • Reporting: The specific rotation should be reported with the temperature (T) and wavelength (λ) of the measurement, for example, [α]D²⁰, where D refers to the sodium D-line and 20 is the temperature in degrees Celsius.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[11][12][13]

Objective: To determine the precise molecular structure and crystal packing of this compound.

Apparatus and Materials:

  • Single-crystal X-ray diffractometer

  • X-ray source (e.g., Mo or Cu Kα radiation)

  • Goniometer head

  • Microscope

  • Cryo-cooling system (optional, for sensitive crystals)

  • A suitable single crystal of this compound (typically 0.1-0.3 mm in size)

Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the selected crystal on a goniometer head using a suitable adhesive or in a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The positions of the atoms within the unit cell are determined using computational methods (structure solution).

    • The initial structural model is refined against the experimental data to obtain a final, accurate three-dimensional structure.

  • Analysis: The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Visualization of Biological Pathways

This compound is an intermediate in key metabolic pathways. The following diagrams, generated using the DOT language, illustrate its involvement.

Galactose Metabolism Pathway

This diagram illustrates the Leloir pathway for galactose metabolism, where galactose is converted into glucose-1-phosphate. This compound is an intermediate in an alternative pathway of galactose oxidation.[5][7][14]

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_oxidation Oxidative Pathway Galactose Galactose Galactose1P Galactose-1-Phosphate Galactose->Galactose1P GALK UDPGal UDP-Galactose Galactose1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glucose1P Glucose-1-Phosphate UDPGlc->Glucose1P UGP Galactose_ox Galactose This compound This compound Galactose_ox->this compound Galactose Dehydrogenase Galactonate Galactonate This compound->Galactonate

Caption: Overview of the main (Leloir) and alternative oxidative pathways of galactose metabolism.

Ascorbic Acid (Vitamin C) Biosynthesis in Plants

In plants, one of the major pathways for ascorbic acid biosynthesis proceeds via L-galactose, with L-galactono-1,4-lactone as a key intermediate.[15]

Ascorbic_Acid_Biosynthesis GDP_D_Mannose GDP-D-Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GME L_Galactose_1_P L-Galactose-1-Phosphate GDP_L_Galactose->L_Galactose_1_P GGP L_Galactose L-Galactose L_Galactose_1_P->L_Galactose GPP L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone GDH Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->Ascorbic_Acid GLDH

Caption: The L-galactose pathway for ascorbic acid biosynthesis in plants.

Enzyme Inhibition Workflow

This compound and its derivatives are known to act as enzyme inhibitors, for example, of β-galactosidase. A typical workflow to study enzyme inhibition is depicted below.[16]

Enzyme_Inhibition_Workflow Start Enzyme and Substrate Selection Assay Develop Enzyme Assay Start->Assay Control Measure Uninhibited Enzyme Activity (Control) Assay->Control Inhibition Measure Enzyme Activity with this compound Assay->Inhibition Kinetics Determine Kinetic Parameters (Km, Vmax) Control->Kinetics Inhibition->Kinetics Mechanism Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) Kinetics->Mechanism

Caption: A generalized workflow for studying the enzyme inhibitory effects of this compound.

References

Solubility of Galactonolactone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactono-1,4-lactone, a cyclic ester of D-galactonic acid, is a crucial intermediate in carbohydrate metabolism and a precursor in the synthesis of various bioactive compounds. Its utility in drug discovery and development, particularly in the synthesis of novel therapeutics, necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter, influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of D-Galactono-1,4-lactone in various organic solvents and details the experimental protocols for its quantitative determination.

Qualitative Solubility of D-Galactono-1,4-lactone

Precise quantitative data on the solubility of D-Galactono-1,4-lactone in a wide range of organic solvents is not extensively available in published literature. However, existing studies and chemical data sheets provide qualitative descriptions and contextual information regarding its solubility. The following table summarizes the available qualitative and indicative solubility information for D-Galactono-1,4-lactone.

SolventIUPAC NameSolubilityRemarks
Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxideSolubleA product data sheet explicitly lists D-Galactono-1,4-lactone as soluble in DMSO.
Dimethylformamide (DMF)N,N-DimethylformamideSolubleδ-D-galactonolactone has been prepared and isolated from a DMF solution, indicating its solubility in this solvent.
Methanol (B129727)MethanolSoluble (for crystallization)Used as a solvent for the crystallization of D-Galactono-1,4-lactone, which implies at least moderate solubility at elevated temperatures and lower solubility at cooler temperatures.
Ethanol (B145695)EthanolSoluble (for crystallization)Similar to methanol, ethanol is used for the recrystallization of D-Galactono-1,4-lactone, suggesting temperature-dependent solubility.
Aqueous EthanolMixtureSoluble (for crystallization)Mixtures of ethanol and water are also utilized for recrystallization.
Ethyl AcetateEthyl acetateSoluble (for crystallization)Mentioned as a solvent from which D-Galactono-1,4-lactone can be crystallized.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for the experimental determination of galactonolactone's solubility in organic solvents.

Isothermal Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.

Principle: An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined.

Apparatus and Materials:

  • This compound (solid)

  • Organic solvent of interest

  • Thermostatically controlled orbital shaker or water bath

  • Conical flasks or vials with screw caps

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

  • Add an excess amount of this compound to a series of flasks or vials. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the desired organic solvent to each flask.

  • Seal the flasks and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks at a constant speed (e.g., 300 RPM) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can be conducted by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • After the equilibration period, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method.

Analytical Quantification Methods

a) High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a highly sensitive and specific method for determining the concentration of a substance in a solution. A calibration curve is first established using standard solutions of known concentrations.

Methodology:

  • Method Development: Develop an HPLC method capable of separating and quantifying this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is a common starting point. Detection can be done using a UV detector if this compound has a chromophore, or more universally with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject the standards into the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

  • Determine the peak area for this compound and use the calibration curve to calculate its concentration in the diluted sample.

  • Calculate the original solubility by taking the dilution factor into account.

b) Gravimetric Method

Principle: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue. It is a simple and direct method but may be less accurate for very low solubilities.

Methodology:

  • Prepare a saturated solution of this compound using the shake-flask method described above.

  • Accurately pipette a known volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Record the combined weight of the dish and the solution.

  • Carefully evaporate the solvent to dryness in a fume hood or using a rotary evaporator. For high-boiling point solvents like DMSO, a vacuum oven at a temperature below the decomposition point of this compound is recommended.

  • Once the solvent is completely removed, place the dish in an oven at a moderate temperature (e.g., 60-80 °C) to ensure all residual solvent is removed until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it.

  • The weight of the solid residue corresponds to the amount of this compound dissolved in the initial volume of the solvent.

  • Calculate the solubility, typically expressed in g/100 mL or mg/mL.

Visualizing Experimental Workflows

Factors Influencing Solubility

The solubility of a polar molecule like this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute_Polarity High Polarity (Multiple -OH groups, lactone) Solubility Solubility Solute_Polarity->Solubility Favors solubility in polar solvents Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Opposes dissolution Solvent_Polarity Polarity / Dipole Moment Solvent_Polarity->Solubility Like dissolves like H_Bonding Hydrogen Bonding Capacity (Donor/Acceptor) H_Bonding->Solubility Strongly influences interaction Temperature Temperature Temperature->Solubility Generally increases solubility Pressure Pressure (Minor effect for solids)

Caption: Factors influencing this compound solubility.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.

Methodological & Application

Application Notes and Protocols: Synthesis of D-galactono-1,4-lactone from D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of D-galactono-1,4-lactone, a crucial intermediate in carbohydrate research and a known inhibitor of enzymes such as β-galactofuranosidase.[1][2] The primary method detailed is the oxidation of D-galactose using bromine water, a mild and selective oxidizing agent.[3][4][5][6] This process involves the initial oxidation of the aldehyde group in D-galactose to form D-galactonic acid, which subsequently undergoes intramolecular esterification to yield the stable five-membered ring of D-galactono-1,4-lactone.[4][6] Alternative synthesis methodologies, including enzymatic and other chemical oxidations, are also briefly discussed. This protocol includes comprehensive experimental procedures, data presentation, and a visual workflow to ensure reproducibility and aid in its application for the synthesis of key building blocks for galactofuranosides.[3][5]

Introduction

D-galactono-1,4-lactone is a naturally occurring sugar lactone derived from D-galactonic acid.[7] It serves as a significant precursor in the synthesis of various biologically important molecules, including galactofuranosides, which are components of bacterial cell walls.[3][8] Its role as an enzyme inhibitor makes it a valuable tool in studying carbohydrate metabolism and for the development of novel therapeutic agents.[1][2] The synthesis of D-galactono-1,4-lactone from the readily available D-galactose is a fundamental transformation in carbohydrate chemistry. The most common and straightforward laboratory-scale synthesis involves the selective oxidation of the anomeric carbon of D-galactose. While various oxidizing agents can be employed, bromine in an aqueous medium provides a mild and efficient method for this conversion.[4][5][6]

Synthesis Pathway

The synthesis of D-galactono-1,4-lactone from D-galactose proceeds in two main conceptual steps:

  • Oxidation: The aldehyde group at the C1 position of D-galactose is oxidized to a carboxylic acid, forming D-galactonic acid. Mild oxidizing agents like bromine water are effective for this selective oxidation.[6]

  • Lactonization: The resulting D-galactonic acid undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the more stable 1,4-lactone.

Comparative Data of Synthesis Methods

MethodOxidizing AgentTypical YieldKey AdvantagesKey Disadvantages
Chemical Oxidation Bromine Water (Br₂)~60-97%[8][9]Mild conditions, good selectivity for the aldehyde group.Requires handling of bromine, a hazardous substance.
Nitric Acid (HNO₃)VariableInexpensive reagent.Strong oxidizing conditions can lead to over-oxidation to D-galactaric acid (mucic acid).[6][10][11]
Hydrogen Peroxide (H₂O₂) with catalystModerate"Green" oxidant.May require specific catalysts and optimization of reaction conditions.[12][13]
Enzymatic Oxidation Galactose OxidaseVariableHigh specificity, environmentally friendly.Enzyme cost and stability can be limiting factors.[12][14]

Physical and Chemical Properties of D-galactono-1,4-lactone

PropertyValueReference
Molecular FormulaC₆H₁₀O₆[12][15]
Molecular Weight178.14 g/mol [12][15]
Melting Point133-137 °C[7]
AppearanceWhite crystalline powder[12]
SolubilitySoluble in water[12]

Experimental Protocol: Bromine-Mediated Synthesis of D-galactono-1,4-lactone

This protocol is adapted from established methodologies for the oxidation of aldoses.[8][9]

Materials:

  • D-galactose

  • Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃)

  • Barium carbonate (BaCO₃)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Methanol (B129727) (MeOH)

  • Ethanol (B145695) (EtOH)

  • Diatomaceous earth (Celite®)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of D-galactose: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-galactose in deionized water.

  • Reaction Setup: Cool the solution in an ice bath to 0-5 °C. Add sodium bicarbonate to the solution to act as a buffer.

  • Addition of Bromine: Slowly add bromine to the cooled solution using a dropping funnel over a period of several hours. Maintain the temperature below 10 °C throughout the addition. The reaction mixture should be stirred vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting D-galactose has been consumed.

  • Quenching and Neutralization: After the reaction is complete, remove the excess bromine by bubbling air through the solution or by adding a small amount of sodium thiosulfate. Neutralize the reaction mixture by the portion-wise addition of barium carbonate until the pH is approximately 6-7. This will precipitate barium sulfate (B86663) and barium bromide.

  • Filtration: Filter the suspension through a pad of diatomaceous earth (Celite®) to remove the insoluble barium salts. Wash the filter cake with hot water to ensure complete recovery of the product.

  • Acidification and Lactonization: Cool the filtrate and acidify it to a pH of 2-3 with a dilute sulfuric acid solution. This will facilitate the lactonization of D-galactonic acid to D-galactono-1,4-lactone.

  • Concentration: Concentrate the acidic solution under reduced pressure using a rotary evaporator to a thick syrup.

  • Crystallization and Purification: Add methanol to the syrup and store it at a low temperature to induce crystallization. The crude D-galactono-1,4-lactone can be further purified by recrystallization from ethanol or aqueous ethanol.[7]

  • Drying and Characterization: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum. Characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., NMR, IR).

Experimental Workflow Diagram

Synthesis_Workflow Workflow for D-galactono-1,4-lactone Synthesis A 1. Dissolve D-galactose in water B 2. Cool to 0-5 °C and add NaHCO₃ A->B C 3. Slowly add Bromine (Br₂) with stirring B->C D 4. Monitor reaction by TLC C->D E 5. Quench excess Br₂ and neutralize with BaCO₃ D->E F 6. Filter through Celite® E->F G 7. Acidify filtrate with H₂SO₄ (Lactonization) F->G H 8. Concentrate under reduced pressure G->H I 9. Crystallize from Methanol/Ethanol H->I J 10. Dry and Characterize Product I->J

Caption: A step-by-step workflow for the synthesis of D-galactono-1,4-lactone.

Signaling Pathway Diagram (Chemical Transformation)

Chemical_Transformation Chemical Transformation Pathway Galactose D-Galactose GalactonicAcid D-Galactonic Acid (intermediate) Galactose->GalactonicAcid Oxidation (Br₂/H₂O) Lactone D-Galactono-1,4-lactone (product) GalactonicAcid->Lactone Intramolecular Cyclization (Lactonization)

Caption: The chemical pathway from D-galactose to D-galactono-1,4-lactone.

Troubleshooting and Safety Precautions

  • Safety: Bromine is a highly corrosive and toxic substance. All manipulations involving bromine should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Reaction Temperature: Maintaining a low temperature during bromine addition is crucial to prevent unwanted side reactions and the formation of byproducts.

  • Neutralization: The addition of barium carbonate should be done slowly to control effervescence.

  • Crystallization: If crystallization is slow or does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystal formation. The solvent system for crystallization may also need to be optimized.

Conclusion

The synthesis of D-galactono-1,4-lactone from D-galactose via bromine water oxidation is a reliable and well-documented procedure suitable for laboratory-scale production. This application note provides a comprehensive guide for researchers, including a detailed protocol, comparative data, and visual workflows, to facilitate the successful synthesis of this important carbohydrate derivative for applications in drug development and biochemical research.

References

Application Notes and Protocols for the Purification of Galactonolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Galactonolactone, a key intermediate in galactose metabolism. The following sections outline common laboratory techniques, including recrystallization and column chromatography, to obtain high-purity this compound for research and development applications.

Data Presentation

The following table summarizes representative data for the purification of lactones, including a related compound, D-gulonic-γ-lactone, to provide an expected range for yield. Specific yields for this compound purification can vary based on the initial purity of the sample and the specific parameters of the chosen protocol.

Purification MethodStarting MaterialSolvent/Stationary PhaseYield/RecoveryPurityReference Compound
RecrystallizationCrude synthesized productAqueous Ethanol (B145695)30-33%HighD-gulonic-γ-lactone
Column ChromatographyMitochondrial extractDEAE-Sepharose, etc.~1%HighL-galactono-γ-lactone dehydrogenase

Experimental Protocols

Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or mixtures with water)[1]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Glass funnel

  • Filter paper

  • Ice bath

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. Ethanol and aqueous ethanol are commonly used for similar lactones.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated glass funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a polar compound, normal-phase chromatography using silica (B1680970) gel is a suitable method.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (a solvent system of appropriate polarity, e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Glass wool or fritted disc

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of glass wool or ensure a fritted disc is at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.[3][4]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and begin to collect fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis:

    • Monitor the collected fractions for the presence of this compound using an appropriate analytical technique (e.g., thin-layer chromatography, HPLC).

  • Solvent Evaporation:

    • Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

Mandatory Visualizations

Biochemical Pathway of Galactose Metabolism

This compound is a key intermediate in an alternative pathway of galactose metabolism, particularly relevant in conditions like galactosemia where the primary Leloir pathway is impaired.[5][6] In this pathway, galactose is oxidized to this compound, which is then further metabolized.[5][6]

Galactose_Metabolism Galactose Galactose This compound This compound Galactose->this compound Galactonate Galactonate This compound->Galactonate Spontaneous or Enzymatic Hydrolysis Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway Galactonate->Pentose_Phosphate_Pathway Purification_Workflow Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Column_Chromatography Column Chromatography Start->Column_Chromatography Purity_Analysis Purity & Yield Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

References

Application Notes and Protocols for β-Galactosidase Inhibition Assay Using Galactonolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-galactosidase is a glycosidase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In molecular biology, it is widely used as a reporter enzyme. The inhibition of β-galactosidase is a key area of study for understanding enzyme kinetics, developing new therapeutic agents, and for screening potential drug candidates. D-Galactono-1,5-lactone is a potent competitive inhibitor of β-galactosidase, acting as a transition state analog that binds to the active site of the enzyme. These application notes provide a detailed protocol for conducting a β-galactosidase inhibition assay using D-galactonolactone as a model inhibitor.

Mechanism of β-Galactosidase Inhibition by Galactonolactone

β-galactosidase catalyzes the hydrolysis of its substrate, such as lactose (B1674315) or the chromogenic analog o-nitrophenyl-β-D-galactopyranoside (ONPG), through a two-step mechanism involving a covalent glycosyl-enzyme intermediate. D-Galactonolactone is a structural analog of the galactosyl cation transition state formed during this reaction. Its planar lactone ring mimics the oxocarbenium ion-like transition state, allowing it to bind with high affinity to the enzyme's active site, thereby preventing the substrate from binding and being hydrolyzed. This competitive inhibition is a reversible process.

G cluster_0 β-Galactosidase Catalytic Cycle cluster_1 Inhibition by this compound Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binding Substrate Substrate (ONPG) Substrate->ES_Complex Product Product (o-nitrophenol) ES_Complex->Product Hydrolysis Inhibitor This compound Inhibitor->EI_Complex

Caption: Mechanism of competitive inhibition of β-galactosidase.

Data Presentation: Comparative Inhibition of β-Galactosidase

The inhibitory potential of a compound is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a more potent inhibitor.

InhibitorEnzyme SourceSubstrateInhibition TypeKᵢ Value
D-Galactono-1,5-lactoneVariousONPGCompetitiveRefer to Levvy et al., 1962
GalactoseAspergillus oryzaeONPGCompetitive25 mM
GalactoseKluyveromyces lactisONPGCompetitive42 mM
L-RiboseE. coliONPGCompetitive210 µM
4-deoxy-D-galactono-1,4-lactamPenicillium fellutanump-nitrophenyl-β-D-galactofuranosideCompetitive88 ± 4 µM[1]

Note: The specific Kᵢ value for D-galactono-1,5-lactone is detailed in the 1962 Biochemical Journal paper by Levvy, McAllan, and Hay, which should be consulted for the precise value.

Experimental Protocols

This section provides a detailed methodology for a β-galactosidase inhibition assay using a 96-well plate format, which is suitable for high-throughput screening.

Materials and Reagents
  • β-Galactosidase (from E. coli or Aspergillus oryzae)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • D-Galactono-1,5-lactone

  • Z-Buffer (0.1 M Phosphate buffer, pH 7.0, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)

  • Stop Solution (1 M Sodium Carbonate - Na₂CO₃)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator at 37°C

Experimental Workflow

G Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor (this compound) and Enzyme to Plate Prepare_Reagents->Dispense_Inhibitor Pre_incubate Pre-incubate (5 min, 37°C) Dispense_Inhibitor->Pre_incubate Add_Substrate Add Substrate (ONPG) to Initiate Reaction Pre_incubate->Add_Substrate Incubate Incubate (15-30 min, 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction (Add Na2CO3) Incubate->Stop_Reaction Read_Absorbance Read Absorbance (420 nm) Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, IC50/Ki) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the β-galactosidase inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Z-Buffer: Prepare a 1X working solution of Z-Buffer.

    • β-Galactosidase Solution: Prepare a stock solution of β-galactosidase in Z-Buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 30 minutes. A typical starting concentration is 0.1-1 U/mL.

    • ONPG Solution: Prepare a stock solution of ONPG in Z-Buffer (e.g., 4 mg/mL).

    • D-Galactonolactone Solution: Prepare a stock solution of D-galactonolactone in Z-Buffer (e.g., 100 mM). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.1 µM to 10 mM).

    • Stop Solution: Prepare a 1 M solution of Na₂CO₃ in deionized water.

  • Assay Procedure:

    • Set up the 96-well plate with the following controls and experimental wells:

      • Blank: Contains Z-Buffer and Stop Solution.

      • Enzyme Control (100% activity): Contains Z-Buffer, β-galactosidase, and ONPG.

      • Inhibitor Wells: Contains Z-Buffer, β-galactosidase, ONPG, and varying concentrations of D-galactonolactone.

    • To each well, add 50 µL of Z-Buffer.

    • Add 25 µL of the appropriate D-galactonolactone dilution to the inhibitor wells. Add 25 µL of Z-Buffer to the Enzyme Control wells.

    • Add 25 µL of the β-galactosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the ONPG solution to all wells except the blank.

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction in the enzyme control well remains in the linear range.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to all wells. The development of a yellow color indicates the hydrolysis of ONPG to o-nitrophenol.

    • Measure the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of D-galactonolactone using the following formula:

      % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Enzyme Control Well)] x 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • If determining the Kᵢ value, the assay should be repeated with varying concentrations of both the substrate (ONPG) and the inhibitor. The data can then be analyzed using a Dixon plot or by non-linear regression fitting to the appropriate competitive inhibition model.

References

Application Note: Quantification of Galactonolactone Concentration using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactonolactone is a sugar lactone derived from galactose and an important intermediate in several metabolic pathways. In galactosemia, an inherited metabolic disorder, alternative pathways of galactose metabolism are activated, leading to the formation of this compound and galactitol.[1][2] The accumulation of these metabolites can have pathological consequences. Furthermore, this compound is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[3] Accurate quantification of this compound in biological and pharmaceutical samples is therefore crucial for clinical diagnostics, metabolic research, and quality control in drug development. This application note details two distinct HPLC methods for the quantification of this compound: a direct analysis method using Refractive Index Detection (RID) and a sensitive method employing UV detection following pre-column derivatization.

Method 1: Direct Analysis by HPLC with Refractive Index Detection (HPLC-RID)

This method is suitable for the direct quantification of this compound without the need for derivatization, making it a straightforward and rapid approach. Since this compound lacks a strong UV chromophore, RID is an ideal detection method.[4][5]

Method 2: Reversed-Phase HPLC with UV Detection following Pre-Column Derivatization

For enhanced sensitivity and selectivity, especially in complex matrices like urine, a pre-column derivatization step can be employed.[2][6] This method involves the reaction of this compound with phenylisocyanate to form a UV-absorbing derivative that can be readily detected at 240 nm.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the two HPLC methods described.

ParameterHPLC-RID Method (Direct Analysis)Reversed-Phase HPLC-UV with Derivatization
Principle Separation based on ion-exclusion/size-exclusion and detection of changes in refractive index.[4]Separation of derivatized analyte with UV detection.[2]
Stationary Phase Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).[4]Reversed-phase C18 column.[2]
Mobile Phase Isocratic dilute acid (e.g., 0.005 M H₂SO₄).[4]Acetonitrile:Water (60:40, v/v).[2]
Detector Refractive Index Detector (RID).[4][5]UV/Vis or Diode Array Detector (DAD).[2]
Detection Wavelength Not Applicable240 nm.[2]
Linearity Range Dependent on standard curve0.1 - 0.6 mg/mL.[2]
Limit of Detection (LOD) Typically in the low µg/mL range0.05 - 0.1 ng (on-column).[6]
Sample Preparation Filtration.[4]Lyophilization and derivatization.[2][6]

Experimental Protocols

Protocol 1: Direct Quantification of this compound by HPLC-RID

This protocol is adapted from a validated method for the analysis of a structurally similar compound, galactonic acid.[4]

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Ultrapure water (18.2 MΩ·cm)

  • Sulfuric acid (H₂SO₄), concentrated

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID)

  • Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm)

  • Syringe filters (0.22 µm)

2. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ultrapure water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ultrapure water to cover the expected concentration range of the samples.

3. Sample Preparation

  • For liquid samples, ensure they are free of particulate matter.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions

  • Column: Aminex HPX-87H (300 mm x 7.8 mm)

  • Mobile Phase: 0.005 M H₂SO₄ in ultrapure water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60 °C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 20 µL

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by RP-HPLC-UV with Phenylisocyanate Derivatization

This protocol is based on a method for the simultaneous determination of gluconolactone, this compound, and galactitol in urine.[2]

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Phenylisocyanate

  • Dimethylformamide (DMF)

  • Methanol

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a binary pump, autosampler, column oven, and a UV/Vis detector

2. Standard and Sample Preparation

  • For biological samples like urine, lyophilize (freeze-dry) a known volume (e.g., 5 mL) of the sample.

  • Reconstitute the dried residue with 5 mL of DMF.

  • Centrifuge at 3000 x g for 10 minutes.

  • Take 1 mL of the supernatant and add 0.3 mL of phenylisocyanate.

  • Heat the mixture at 100 °C for 1 hour.

  • Stop the reaction by adding 0.5 mL of methanol.

  • Dilute the mixture with DMF as needed.

  • Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.

  • Prepare calibration standards by spiking known amounts of this compound into a blank matrix and following the same derivatization procedure.

3. HPLC Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV/Vis Detector

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their initial concentrations.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample or Standard filtration Filtration (0.22 µm) start->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (Aminex HPX-87H Column) injection->separation detection Refractive Index Detection (RID) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification result This compound Concentration quantification->result G Galactose Galactose This compound Galactono-1,5-lactone Galactose->this compound Oxidation Leloir Leloir Pathway Galactose->Leloir Primary Metabolism Galactitol Galactitol Galactose->Galactitol Reduction Galactonate Galactonate This compound->Galactonate Hydrolysis

References

Application Notes and Protocols for the Experimental Use of Galactonolactone as a Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of D-galactonolactone and its analogs as competitive inhibitors of β-galactosidase and related enzymes. The primary application discussed is in the context of studying and potentially developing therapeutics for lysosomal storage diseases, with a focus on GM1 gangliosidosis.

Introduction

D-Galactono-1,4-lactone is a sugar lactone that serves as a structural analog of the D-galactose moiety of substrates for β-galactosidases. Due to this structural similarity, it can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding and hydrolysis of the natural substrate. This inhibitory activity makes it a valuable tool for studying the function of β-galactosidases and for investigating the pathological mechanisms of diseases associated with deficiencies in this enzyme, such as GM1 gangliosidosis. In this lysosomal storage disorder, a deficiency in acid β-galactosidase leads to the accumulation of GM1 ganglioside and other glycoconjugates, resulting in severe neurodegeneration.[1][2]

Mechanism of Action

D-Galactonolactone functions as a competitive inhibitor. In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. The binding of the inhibitor to the active site is reversible, and the level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. An increase in substrate concentration can overcome the inhibition. The active site of β-galactosidase recognizes the galactopyranose-like structure of D-galactonolactone, leading to its binding in the "deep" or productive site of the enzyme, similar to transition state analogs.[1]

Data Presentation: Quantitative Inhibition Data

InhibitorEnzymeSource OrganismSubstrateInhibition TypeKi (Inhibition Constant)
4-deoxy-D-galactono-1,4-lactamβ-galactofuranosidasePenicillium fellutanump-Nitrophenyl β-D-galactofuranosideCompetitive88 ± 4 µM[3]
Galactoseβ-galactosidaseAspergillus oryzaeo-Nitrophenyl-β-D-galactopyranoside (oNPG)Competitive25 mM
GalactoseKluyveromyces lactiso-Nitrophenyl-β-D-galactopyranoside (oNPG)Competitive42 mM

Experimental Protocols

This protocol describes a method to determine the inhibitory effect of D-galactonolactone on β-galactosidase activity using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • Purified β-galactosidase (e.g., from Aspergillus oryzae or bovine liver)

  • D-Galactono-1,4-lactone

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration in the assay should result in a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ONPG (e.g., 4 mg/mL) in phosphate buffer.

    • Prepare a series of dilutions of D-galactonolactone in phosphate buffer.

    • Prepare a 1 M solution of Na₂CO₃.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of phosphate buffer (for control wells) or D-galactonolactone dilution (for inhibitor wells).

      • 25 µL of β-galactosidase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 25 µL of the ONPG solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 420 nm at time zero.

    • Incubate the plate at 37°C and take absorbance readings at 420 nm every minute for 10-20 minutes.

  • Termination of Reaction:

    • After the final reading, add 100 µL of 1 M Na₂CO₃ to each well to stop the reaction.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each D-galactonolactone concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the D-galactonolactone concentration to determine the IC50 value.

    • To determine the Ki value and the type of inhibition, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (D-galactonolactone) and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

This protocol outlines a method to assess the effect of D-galactonolactone on lysosomal β-galactosidase activity in cultured human fibroblasts from a patient with GM1 gangliosidosis.

Materials:

  • Human fibroblast cell line from a GM1 gangliosidosis patient

  • Normal human fibroblast cell line (as a control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • D-Galactono-1,4-lactone

  • 4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in citrate (B86180) buffer, pH 4.3)

  • Glycine-carbonate buffer (0.2 M, pH 10.7)

  • Fluorometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the GM1 and normal fibroblasts in appropriate cell culture flasks.

    • Treat the cells with varying concentrations of D-galactonolactone for a specified period (e.g., 24-48 hours). Include untreated cells as a control.

  • Cell Lysate Preparation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells by adding the cell lysis buffer and incubating on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Enzyme Assay:

    • In a black 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.

    • Add the 4-MUG substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the glycine-carbonate buffer.

    • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration of each lysate.

    • Compare the β-galactosidase activity in the D-galactonolactone-treated GM1 fibroblasts to the untreated GM1 fibroblasts and the normal fibroblasts.

Visualizations

GM1_Gangliosidosis cluster_lysosome Lysosome cluster_inhibition Competitive Inhibition cluster_cellular_consequences Cellular Consequences of Inhibition/Deficiency GM1 GM1 Ganglioside betaGal β-Galactosidase (GLB1 gene) GM1->betaGal Hydrolysis GA1 GA1 (Asialo GM1) GA1->betaGal Hydrolysis Glycoproteins Glycoproteins (Galactose-terminated) Glycoproteins->betaGal Hydrolysis GM2 GM2 Ganglioside betaGal->GM2 Ceramide Ceramide betaGal->Ceramide Galactose Galactose betaGal->Galactose Accumulation Accumulation of GM1, GA1, Glycoproteins Lysosomal_Swelling Lysosomal Swelling & Dysfunction Galactonolactone D-Galactonolactone (Inhibitor) This compound->betaGal Binds to active site Accumulation->Lysosomal_Swelling Apoptosis Neuronal Apoptosis Lysosomal_Swelling->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: Biochemical pathway of GM1 gangliosidosis and the inhibitory action of D-Galactonolactone.

Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - β-Galactosidase - D-Galactonolactone (Inhibitor) - ONPG (Substrate) - Buffers Setup Set up 96-well plate: - Add buffer/inhibitor - Add enzyme Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiation Initiate reaction with ONPG Preincubation->Initiation Measurement Measure absorbance at 420 nm over time Initiation->Measurement Termination Stop reaction with Na₂CO₃ Measurement->Termination Calc_Rate Calculate reaction rates Termination->Calc_Rate Kinetics Perform kinetic studies (varying [S] and [I]) Termination->Kinetics Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 Plot % Inhibition vs. [Inhibitor] to determine IC50 Calc_Inhibition->Plot_IC50 Plot_LB Lineweaver-Burk Plot Kinetics->Plot_LB Det_Ki Determine Ki and inhibition type Plot_LB->Det_Ki

Caption: Workflow for determining the inhibitory effect of D-Galactonolactone on β-galactosidase.

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (k_i) S Substrate (S) I Inhibitor (I) (this compound) ES->E (k-1) P Product (P) ES->P + E (kcat) EI->E (k_-i)

Caption: Schematic of competitive inhibition of an enzyme by an inhibitor like D-Galactonolactone.

References

Unveiling the Potential of Galactonolactone in Plant Extracts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide to studying Galactonolactone, a promising bioactive compound found in various plant extracts. This collection of application notes and detailed protocols provides a roadmap for the extraction, quantification, and biological evaluation of this compound, paving the way for its potential application in pharmaceuticals and nutraceuticals.

This compound, specifically D-Galactono-1,4-lactone, is a naturally occurring sugar lactone that has garnered interest for its potential health benefits, including anti-inflammatory and anti-cancer properties.[1] This document outlines the essential procedures for isolating and analyzing this compound from plant sources and investigating its mechanism of action at the cellular level.

Application Notes

The study of this compound from plant extracts holds significant promise for the discovery of novel therapeutic agents. As an intermediate in the galactose catabolism pathway in plants and bacteria, it represents a key molecule in cellular metabolism.[2] Preliminary research suggests that D-Galactono-1,4-lactone may modulate critical cellular processes, including apoptosis and inflammatory responses, making it a compound of interest for drug development.[1]

These protocols are designed to provide researchers with a standardized framework for investigating this compound, ensuring reproducibility and comparability of data across different laboratories. The successful application of these methods will facilitate a deeper understanding of the pharmacological potential of this and other related lactones found in the plant kingdom.

Data Presentation

To facilitate the comparison of this compound content across different plant sources and extraction methods, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present such data.

Table 1: this compound Content in Various Plant Extracts

Plant SpeciesPlant PartExtraction SolventThis compound Concentration (mg/g of dry weight)Reference
Triticum aestivum (Wheat)Seedlings80% EthanolData to be determined[2]
Solanum lycopersicum (Tomato)FruitMethanol (B129727)Data to be determined[3]
Capsicum annuum (Pepper)FruitWaterData to be determined[4][5]

Table 2: Optimized HPLC-UV Quantification Parameters for this compound

ParameterOptimized Value
ColumnC18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic elution with 0.1% Formic Acid in Water:Acetonitrile (95:5)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Injection Volume20 µL
Column Temperature30 °C

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol provides a general framework for the extraction and purification of this compound from plant tissues. Optimization may be required depending on the specific plant matrix.

Materials:

  • Fresh or dried plant material (e.g., fruits, leaves)

  • Liquid nitrogen (for fresh tissue)

  • Grinder or blender

  • Extraction solvent (e.g., 80% ethanol, methanol, or water)

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, 0.45 µm syringe filters)

Procedure:

  • Sample Preparation:

    • For fresh plant material, flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

    • For dried plant material, grind to a fine powder using a blender or grinder.

  • Extraction:

    • Suspend the powdered plant material in the chosen extraction solvent (e.g., 1:10 solid-to-solvent ratio).

    • Macerate the suspension at room temperature for 24-48 hours with occasional shaking, or perform sonication for 30-60 minutes.

    • Filter the mixture through Whatman No. 1 filter paper to remove solid debris.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing methanol followed by water.

    • Load the concentrated extract onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound-containing fraction with a suitable solvent or solvent gradient (e.g., increasing concentrations of methanol in water).

    • Collect the fractions and evaporate the solvent to obtain the purified extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a method for the quantitative analysis of this compound in plant extracts using HPLC with UV detection.

Materials:

  • Purified plant extract containing this compound

  • This compound analytical standard

  • HPLC-grade solvents (acetonitrile, methanol, water with 0.1% formic acid)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., water or methanol).

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the purified plant extract in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the optimized parameters (see Table 2).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

In Vitro Assay for Anti-inflammatory Activity: Inhibition of NF-κB Activation

This protocol outlines a method to assess the anti-inflammatory potential of a this compound-containing plant extract by measuring its effect on the NF-κB signaling pathway in macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Plant extract containing this compound

  • Nuclear extraction kit

  • Western blotting reagents and antibodies against p65 (total and phosphorylated) and a nuclear loading control (e.g., Lamin B1)

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to 80% confluency.

    • Pre-treat the cells with various concentrations of the plant extract for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Nuclear Protein Extraction:

    • Harvest the cells and perform nuclear protein extraction according to the manufacturer's instructions of a nuclear extraction kit.

  • Western Blot Analysis:

    • Determine the protein concentration of the nuclear extracts.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated p65 and a nuclear loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated p65 levels to the loading control.

    • Compare the levels of nuclear p-p65 in treated cells to the LPS-stimulated control to determine the inhibitory effect of the extract.

In Vitro Assay for Anti-cancer Activity: Induction of Apoptosis

This protocol describes a method to evaluate the pro-apoptotic effect of a this compound-containing plant extract on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium with FBS and antibiotics

  • Plant extract containing this compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the plant extract for 24-48 hours.

  • Apoptosis Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

  • Data Analysis:

    • Compare the percentage of apoptotic cells in the treated groups to the untreated control to determine the pro-apoptotic activity of the extract.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_bioassays Biological Assays plant_material Plant Material extraction Solvent Extraction plant_material->extraction purification SPE Purification extraction->purification hplc HPLC-UV Quantification purification->hplc anti_inflammatory Anti-inflammatory Assay (NF-κB) purification->anti_inflammatory anti_cancer Anti-cancer Assay (Apoptosis) purification->anti_cancer

Caption: Experimental workflow for studying this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->IKK Inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application of L-galactono-1,4-lactone in Vitamin C Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbic acid (vitamin C) is an essential antioxidant and enzyme cofactor in plants and animals. While most animals can synthesize their own vitamin C, humans have lost this ability due to a mutation in the gene encoding L-gulono-1,4-lactone oxidase, the terminal enzyme in the animal biosynthetic pathway. Consequently, humans must obtain vitamin C from their diet, primarily from plant sources. In higher plants, the predominant pathway for vitamin C biosynthesis culminates in the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. This reaction is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GALDH; EC 1.3.2.3).

These application notes provide a comprehensive overview of the use of L-galactono-1,4-lactone in vitamin C research, including its role as a direct precursor, quantitative data on its conversion to ascorbic acid, and detailed protocols for key experiments.

Data Presentation

In Vivo Conversion of L-galactono-1,4-lactone to Ascorbic Acid

The administration of L-galactono-1,4-lactone to plant tissues has been shown to significantly increase the endogenous levels of ascorbic acid. This demonstrates its role as a direct and often rate-limiting precursor in the vitamin C biosynthesis pathway.

Plant SpeciesTissueTreatment ConcentrationDurationIncrease in Ascorbic AcidReference
Phaseolus vulgaris (Bean)Detached shoots0.25% solution< 10 hoursTripled[1][2]
Fragaria (Strawberry)Detached fruitsNot specifiedNot specifiedConverted to L-ascorbic acid[1]
Nicotiana tabacum (Tobacco)Transformed with rat GLOaseNot specifiedNot specified4- to 7-fold increase in leaf content[3]
Arabidopsis thalianaWild-type transformed with GLOaseNot specifiedNot specifiedUp to 2-fold increase in leaf content[3]
Solanum lycopersicum (Tomato)Transgenic lines overexpressing AtGLDHNot specifiedNot specifiedUp to 3.2-fold increase in lettuce[4]
Kinetic Parameters of L-galactono-1,4-lactone Dehydrogenase (GALDH)

The enzymatic conversion of L-galactono-1,4-lactone to ascorbic acid is catalyzed by GALDH. The kinetic parameters of this enzyme are crucial for understanding the efficiency of this final step in vitamin C biosynthesis.

Plant SpeciesEnzyme SourceKm for L-galactono-1,4-lactone (mM)Optimal pHOptimal Temperature (°C)Reference
Rosa roxburghiiNot specified0.0318.3 - 9.4~30[5]

Signaling Pathways and Experimental Workflows

Vitamin C Biosynthesis Pathway in Plants (Smirnoff-Wheeler Pathway)

The following diagram illustrates the main pathway for L-ascorbic acid biosynthesis in higher plants, highlighting the central role of L-galactono-1,4-lactone.

Vitamin_C_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion D-Glucose D-Glucose D-Mannose-6-P D-Mannose-6-P D-Glucose->D-Mannose-6-P Multiple steps D-Mannose-1-P D-Mannose-1-P D-Mannose-6-P->D-Mannose-1-P GDP-D-Mannose GDP-D-Mannose D-Mannose-1-P->GDP-D-Mannose GDP-mannose pyrophosphorylase GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GDP-mannose-3',5'-epimerase L-Galactose-1-P L-Galactose-1-P GDP-L-Galactose->L-Galactose-1-P VTC2/VTC5 L-Galactose L-Galactose L-Galactose-1-P->L-Galactose VTC4 L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-Galactose Dehydrogenase GALDH L-Galactono-1,4-lactone Dehydrogenase (GALDH) L-Galactono-1,4-lactone->GALDH L-Ascorbic_Acid L-Ascorbic Acid (Vitamin C) GALDH->L-Ascorbic_Acid Cytochrome c (ox) Cytochrome c (red)

Figure 1: Simplified diagram of the Smirnoff-Wheeler pathway for Vitamin C biosynthesis in plants.
Experimental Workflow for In Vitro Vitamin C Synthesis

This workflow outlines the key steps for studying the enzymatic conversion of L-galactono-1,4-lactone to L-ascorbic acid in vitro.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis node1 Plant Tissue Homogenization node2 Mitochondrial Isolation (Differential Centrifugation) node1->node2 node3 Enzyme Extraction/Purification (GALDH) node2->node3 node5 Initiate Reaction with GALDH node3->node5 node4 Reaction Mixture Preparation (Buffer, L-galactono-1,4-lactone, Cytochrome c) node4->node5 node6 Incubation (Controlled Temperature and Time) node5->node6 node7 Stop Reaction node6->node7 node8 Quantification of Ascorbic Acid (HPLC or Spectrophotometry) node7->node8 node9 Data Analysis (Enzyme Kinetics) node8->node9

Figure 2: General experimental workflow for the in vitro synthesis and analysis of Vitamin C.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Plant Leaves

Objective: To isolate functional mitochondria from plant leaves, which are enriched in L-galactono-1,4-lactone dehydrogenase (GALDH).

Materials:

  • Fresh plant leaves (e.g., spinach, pea, or Arabidopsis thaliana)

  • Grinding buffer: 0.3 M mannitol, 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP-40), 0.2% (w/v) bovine serum albumin (BSA), 5 mM dithiothreitol (B142953) (DTT) (add fresh)

  • Wash buffer: 0.3 M mannitol, 20 mM Tris-HCl (pH 7.2), 1 mM EDTA

  • Percoll gradient solutions (e.g., 21%, 26%, and 45% Percoll in wash buffer)

  • Blender or mortar and pestle

  • Miracloth or cheesecloth

  • Refrigerated centrifuge and rotors

Procedure:

  • Harvest fresh, healthy leaves and keep them on ice.

  • Perform all subsequent steps at 4°C.

  • Homogenize the leaves in ice-cold grinding buffer (3-4 mL per gram of tissue) using a blender (short bursts) or a mortar and pestle.

  • Filter the homogenate through four layers of Miracloth or cheesecloth into a pre-chilled centrifuge bottle.

  • Centrifuge the filtrate at 1,000 x g for 10 minutes to pellet chloroplasts and cell debris.

  • Carefully decant the supernatant into a new centrifuge bottle and centrifuge at 12,000 x g for 20 minutes to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of wash buffer.

  • For further purification, layer the resuspended mitochondria onto a discontinuous Percoll gradient.

  • Centrifuge the gradient at 40,000 x g for 45 minutes.

  • Carefully collect the mitochondrial fraction, which typically bands at the interface of the lower Percoll layers.

  • Dilute the collected mitochondria with wash buffer and centrifuge at 12,000 x g for 15 minutes to pellet the mitochondria, washing away the Percoll.

  • Resuspend the final mitochondrial pellet in a minimal volume of wash buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

Protocol 2: In Vitro Enzymatic Synthesis of Ascorbic Acid

Objective: To synthesize L-ascorbic acid from L-galactono-1,4-lactone using isolated plant mitochondria or purified GALDH and to determine the enzyme's activity.

Materials:

  • Isolated plant mitochondria or purified L-galactono-1,4-lactone dehydrogenase (GALDH)

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 0.1% (v/v) Triton X-100

  • L-galactono-1,4-lactone solution (10 mM in water)

  • Cytochrome c solution (1 mM in water, from equine heart)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Set up the reaction mixture in a 1 mL cuvette containing:

    • 850 µL of assay buffer

    • 50 µL of 1 mM cytochrome c solution (final concentration: 50 µM)

    • 50 µL of isolated mitochondria (adjust volume to have approximately 50-100 µg of mitochondrial protein) or purified GALDH.

  • Incubate the mixture at 25°C for 3 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of 10 mM L-galactono-1,4-lactone solution (final concentration: 0.5 mM).

  • Immediately mix by inversion and start monitoring the increase in absorbance at 550 nm for 5-10 minutes. The increase in absorbance is due to the reduction of cytochrome c.

  • Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient for the change in absorbance of cytochrome c upon reduction (Δε550 = 21.1 mM-1 cm-1).

Protocol 3: Quantification of Ascorbic Acid by HPLC

Objective: To accurately quantify the amount of L-ascorbic acid produced in in vitro or extracted from in vivo experiments.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: 0.1% (v/v) metaphosphoric acid in water

  • Ascorbic acid standard solutions (e.g., 10, 25, 50, 100 µg/mL in mobile phase)

  • Sample extracts or reaction mixtures

Procedure:

  • Prepare a standard curve by injecting known concentrations of ascorbic acid standards.

  • Set the HPLC conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: 254 nm

    • Column temperature: 25°C

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Inject the samples onto the HPLC system.

  • Identify the ascorbic acid peak based on the retention time of the standard.

  • Quantify the amount of ascorbic acid in the samples by comparing the peak area with the standard curve.

Conclusion

L-galactono-1,4-lactone is an indispensable tool for researchers studying vitamin C biosynthesis in plants. Its use as a direct precursor in feeding experiments allows for the investigation of the regulatory mechanisms of the pathway and the identification of potential bottlenecks. The detailed protocols provided herein for mitochondrial isolation, in vitro enzymatic synthesis, and HPLC analysis offer a robust framework for conducting research in this field. Understanding the kinetics and regulation of L-galactono-1,4-lactone dehydrogenase is key to developing strategies for enhancing the vitamin C content of crops, thereby improving their nutritional value for human consumption.

References

Application Notes and Protocols for the Enzymatic Synthesis of Galactonolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonolactone, a cyclic ester of galactonic acid, is a valuable carbohydrate derivative utilized in various research and development applications. It serves as a key intermediate in the synthesis of bioactive molecules, including galactofuranosides, and is employed as a tool to study enzyme kinetics, particularly as an inhibitor of glycosidases.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on methods suitable for research-scale production. Both L- and D-isomers of this compound are discussed, with a primary focus on the more established enzymatic route for L-galactono-1,4-lactone.

Enzymatic Synthesis Strategies

The enzymatic synthesis of this compound offers high specificity and mild reaction conditions compared to chemical methods.[3] The two primary enzymatic routes involve the use of L-galactose dehydrogenase for the synthesis of L-galactono-1,4-lactone and the potential, though less direct, use of pyranose dehydrogenase for the D-isomer.

Synthesis of L-Galactono-1,4-lactone using L-Galactose Dehydrogenase

The most well-defined enzymatic route to a this compound is the synthesis of the L-isomer using L-galactose dehydrogenase (L-GalDH, EC 1.1.1.316). This enzyme is a key component of the Smirnoff-Wheeler pathway for ascorbic acid (Vitamin C) biosynthesis in plants.[2][4] It catalyzes the NAD+-dependent oxidation of L-galactose at the C-1 position to yield L-galactono-1,4-lactone.[2][5]

Reaction Scheme:

L-Galactose + NAD⁺ <---> L-Galactono-1,4-lactone + NADH + H⁺

This reaction is reversible, but can be driven towards the product by downstream processing or by coupling the regeneration of NAD⁺.

Potential Enzymatic Synthesis of D-Galactono-1,4-lactone using Pyranose Dehydrogenase

The enzymatic synthesis of D-galactono-1,4-lactone is more challenging. While pyranose dehydrogenase (PDH, EC 1.1.99.29) is known to oxidize various monosaccharides, its regioselectivity with D-galactose is a critical consideration.[6][7] Many characterized PDHs, such as those from Agaricus meleagris and Agaricus xanthoderma, preferentially oxidize D-galactose at the C-2 or C-3 position to produce the corresponding keto-sugars, rather than the C-1 oxidation required for lactone formation.[8][9]

Although some literature suggests that PDH can catalyze C-1 oxidation to yield aldonolactones, a specific enzyme variant with high selectivity for C-1 oxidation of D-galactose and a detailed protocol for this transformation are not yet well-established.[10][11] Therefore, this route remains an area for further research and enzyme engineering.

Quantitative Data

The following tables summarize the kinetic parameters for the key enzymes discussed.

Table 1: Kinetic Parameters of L-Galactose Dehydrogenase with L-Galactose

Enzyme SourceKm (mM) for L-Galactosekcat (s⁻¹)Reference
Spinacia oleracea (Spinach)0.08 - 0.43Not Reported[5]
Pisum sativum (Pea)0.29Not Reported[5]
Arabidopsis thaliana0.33Not Reported[5]
Myrciaria dubia (Camu-camu)Not ReportedNot Reported[5]

Table 2: Apparent Kinetic Constants of Pyranose Dehydrogenase (from Agaricus meleagris) with D-Galactose (for C-2 oxidation)

ParameterValueReference
Km (mM)1.8 ± 0.2[6]
kcat (s⁻¹)25 ± 1[6]
kcat/Km (s⁻¹mM⁻¹)13.9[6]

Note: The data in Table 2 is for the C-2 oxidation of D-galactose, not the C-1 oxidation that would lead to D-galactonolactone.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of L-Galactono-1,4-lactone using L-Galactose Dehydrogenase

This protocol is adapted from standard enzyme assay procedures for L-GalDH and is intended for small-scale laboratory synthesis.[2]

Materials:

  • Recombinant L-Galactose Dehydrogenase (L-GalDH)

  • L-Galactose

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)

  • Anion exchange resin (e.g., Dowex 1-X8, formate (B1220265) form)

  • Rotary evaporator

  • Lyophilizer

  • HPLC system for analysis and purification

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • L-Galactose: 50 mM

      • NAD⁺: 5 mM

      • Tris-HCl buffer (100 mM, pH 8.0)

    • Equilibrate the reaction mixture to 30°C.

    • Initiate the reaction by adding L-GalDH to a final concentration of 1-5 U/mL.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Alternatively, samples can be taken at time intervals and analyzed by HPLC to determine the concentration of L-galactonolactone.

  • Reaction Termination and Enzyme Removal:

    • Once the reaction has reached completion (or the desired conversion), terminate it by heating the mixture to 80°C for 10 minutes to denature the enzyme.

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the denatured protein.

    • Collect the supernatant.

  • Purification of L-Galactono-1,4-lactone:

    • To remove unreacted NAD⁺ and newly formed NADH, pass the supernatant through a column of anion exchange resin (formate form).

    • To remove the Tris buffer and any remaining cations, pass the eluate through a column of cation exchange resin (H⁺ form).

    • Collect the flow-through which contains the L-galactonolactone and unreacted L-galactose.

    • Concentrate the solution using a rotary evaporator.

    • The final product can be further purified from unreacted L-galactose by preparative HPLC or crystallization.

    • Lyophilize the purified fractions to obtain L-galactono-1,4-lactone as a white solid.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and column used.[12][13][14]

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Aminex HPX-87H or a similar ion-exchange column suitable for organic acid and sugar analysis.

Mobile Phase:

  • 5 mM Sulfuric Acid in deionized water.

HPLC Conditions:

  • Column Temperature: 60°C

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

  • Detection:

    • UV at 210 nm (for the lactone)

    • RI detector (for both lactone and unreacted galactose)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of authentic D- or L-galactonolactone of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in the mobile phase.

  • Sample Preparation: Dilute the reaction mixture samples with the mobile phase to fall within the concentration range of the standard curve. Filter the samples through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve. The reaction yield can then be calculated.

Visualizations

Enzymatic Synthesis of L-Galactono-1,4-lactone

Enzymatic_Synthesis_of_L_this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products L-Galactose L-Galactose L-Galactose_Dehydrogenase L-Galactose Dehydrogenase L-Galactose->L-Galactose_Dehydrogenase NAD+ NAD+ NAD+->L-Galactose_Dehydrogenase L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose_Dehydrogenase->L-Galactono-1,4-lactone NADH NADH L-Galactose_Dehydrogenase->NADH H+ H+ L-Galactose_Dehydrogenase->H+

Caption: Workflow for the synthesis of L-Galactono-1,4-lactone.

D-Galactono-1,4-lactone as a Competitive Inhibitor of β-Galactofuranosidase

Caption: Inhibition of β-Galactofuranosidase by D-Galactono-1,4-lactone.

References

Application Notes and Protocols for In-Gel Activity Assay of L-galactono-1,4-lactone Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactono-1,4-lactone dehydrogenase (GALDH; EC 1.3.2.3) is a key enzyme in the primary pathway for L-ascorbic acid (vitamin C) biosynthesis in higher plants.[1][2] It catalyzes the final step, the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, using cytochrome c as an electron acceptor.[1][3] This enzyme is localized to the inner mitochondrial membrane.[1] The in-gel activity assay for GALDH provides a robust method to visualize and quantify its enzymatic activity directly within a polyacrylamide gel following native electrophoresis. This technique is invaluable for studying enzyme kinetics, identifying isoforms, and assessing the impact of potential inhibitors or activators in drug development workflows.

The assay is based on the reduction of a tetrazolium salt, Nitro Blue Tetrazolium (NBT), to an insoluble, colored formazan (B1609692) precipitate at the site of enzyme activity.[4][5] Phenazine methosulfate (PMS) acts as an intermediate electron carrier, transferring electrons from the enzyme to NBT. The intensity of the resulting colored band is proportional to the enzyme's activity.

Signaling Pathway

L-galactono-1,4-lactone dehydrogenase is the terminal enzyme in the major plant vitamin C biosynthesis pathway, often referred to as the Smirnoff-Wheeler pathway.[6][7] This pathway starts from D-mannose-1-phosphate and proceeds through a series of enzymatic steps to produce L-ascorbic acid.

G Plant L-Ascorbic Acid Biosynthesis Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion D_Glucose_6_P D-Glucose-6-Phosphate D_Fructose_6_P D-Fructose-6-Phosphate D_Glucose_6_P->D_Fructose_6_P PGI D_Mannose_6_P D-Mannose-6-Phosphate D_Fructose_6_P->D_Mannose_6_P PMI D_Mannose_1_P D-Mannose-1-Phosphate D_Mannose_6_P->D_Mannose_1_P PMM GDP_D_Mannose GDP-D-Mannose D_Mannose_1_P->GDP_D_Mannose GMP GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GME L_Galactose_1_P L-Galactose-1-Phosphate GDP_L_Galactose->L_Galactose_1_P GGP L_Galactose L-Galactose L_Galactose_1_P->L_Galactose VTC4 L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-GalDH L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->L_Ascorbic_Acid GALDH

Vitamin C Biosynthesis Pathway

Experimental Protocols

Materials and Reagents
  • Protein Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.

  • Native PAGE Buffers:

    • 4X Separating Gel Buffer: 1.5 M Tris-HCl, pH 8.8.

    • 4X Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8.

    • 10X Running Buffer: 250 mM Tris base, 1.92 M Glycine.

  • Acrylamide/Bis-acrylamide solution (30%)

  • TEMED

  • Ammonium persulfate (APS), 10% (w/v)

  • GALDH Staining Solution: 40 mM Tris-HCl (pH 8.8), 2 mM L-galactono-1,4-lactone, 1 mg/mL Nitro Blue Tetrazolium (NBT), 200 µM Phenazine methosulfate (PMS).[4]

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.

Equipment
  • Homogenizer

  • Centrifuge

  • Electrophoresis system (e.g., Bio-Rad Mini-PROTEAN)

  • Power supply

  • Incubator or water bath (37°C)

  • Gel imaging system

Protein Extraction
  • Harvest fresh plant tissue (e.g., leaves, fruits) and immediately place on ice.

  • Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Add 2 mL of ice-cold protein extraction buffer per gram of tissue.

  • Homogenize thoroughly and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Native Polyacrylamide Gel Electrophoresis (PAGE)
  • Gel Casting:

    • Assemble the gel casting apparatus.

    • Prepare the separating gel solution (e.g., 10% acrylamide) without APS and TEMED. Degas for 15 minutes.

    • Add APS and TEMED, mix gently, and pour the separating gel, leaving space for the stacking gel. Overlay with water-saturated butanol.

    • After polymerization, remove the butanol and wash with distilled water.

    • Prepare the stacking gel solution (e.g., 4% acrylamide), add APS and TEMED, pour it over the separating gel, and insert the comb.

  • Sample Preparation and Loading:

    • Mix the protein extract with native PAGE sample buffer (non-reducing, non-denaturing).

    • Load equal amounts of protein (e.g., 20-50 µg) into each well.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and fill with cold 1X running buffer.

    • Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the dye front reaches the bottom of the gel.

In-Gel Activity Staining
  • After electrophoresis, carefully remove the gel from the glass plates.

  • Rinse the gel briefly with distilled water.

  • Incubate the gel in the GALDH staining solution in the dark at room temperature or 37°C.[4]

  • Monitor the development of purple formazan bands. The reaction is typically visible within 15-30 minutes.[4]

  • Once the desired band intensity is achieved, stop the reaction by washing the gel with destaining solution.

  • The gel can be stored in distilled water and imaged.

Experimental Workflow

G In-Gel GALDH Activity Assay Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_staining Activity Staining cluster_analysis Analysis Tissue Plant Tissue Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Protein Extract Centrifugation->Supernatant Quantification Protein Quantification Supernatant->Quantification NativePAGE Native PAGE Quantification->NativePAGE Incubation Incubation in Staining Solution NativePAGE->Incubation BandDev Purple Band Development Incubation->BandDev Destaining Destaining BandDev->Destaining Imaging Gel Imaging Destaining->Imaging QuantAnalysis Quantitative Analysis Imaging->QuantAnalysis

References

Application Notes and Protocols for the Storage and Handling of Galactonolactone in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper storage, handling, and utilization of Galactonolactone in a laboratory setting. Adherence to these protocols is crucial for ensuring the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.

Physicochemical Properties and Storage

This compound is a naturally occurring cyclic ester derived from galactonic acid. It exists in different isomeric forms, with D-Galactono-1,4-lactone being a common variant used in research. It is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.

Storage Conditions: Proper storage is essential to maintain the stability of this compound. It is sensitive to heat, light, and moisture, which can lead to hydrolysis of the lactone ring.

  • Temperature: Store at -20°C for long-term storage.[1] For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store in a tightly sealed container to protect from moisture.[2]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Inert Gas: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Chemical and Physical Data: The following table summarizes key physicochemical properties of D-Galactono-1,4-lactone.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[1]
Molecular Weight 178.14 g/mol [1]
Appearance White crystalline powder
Melting Point 135-138°C[1]
Predicted Water Solubility 583 g/L
Solubility in DMSO Soluble[1]
Solubility in Ethanol Soluble
Solubility in Methanol Soluble

Safety and Handling

Hazard Identification: this compound is generally considered to be of low toxicity, but appropriate safety precautions should always be taken.

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE): When handling this compound, especially in its powdered form, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a dust mask or work in a fume hood to avoid inhalation of dust particles.

  • Body Protection: A lab coat should be worn.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Spill and Waste Disposal:

  • Spills: For solid spills, sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material.

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain unless permitted by local authorities.

Chemical Incompatibility: As a lactone (a cyclic ester), this compound is susceptible to hydrolysis under both acidic and basic conditions. Avoid storage and handling with strong acids, strong bases, and strong oxidizing agents.

Solution Preparation and Stability

The stability of this compound in solution is highly dependent on pH and temperature. The lactone ring is prone to hydrolysis, which is accelerated by heat and alkaline conditions. For optimal stability, aqueous solutions should be prepared fresh and, if storage is necessary, kept at a neutral or slightly acidic pH and refrigerated.

Protocol for Preparing a 100 mM Stock Solution of D-Galactonolactone:

  • Materials:

    • D-Galactono-1,4-lactone (MW: 178.14 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-blocking microcentrifuge tubes or vials

  • Procedure:

    • In a chemical fume hood, weigh out 17.81 mg of D-Galactono-1,4-lactone powder.

    • Transfer the powder to a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes.

    • Store the aliquots at -20°C.

Stability of this compound Solutions: The following table provides a qualitative overview of the stability of this compound in aqueous solutions under different conditions.

ConditionStabilityRecommendations
pH < 6 (Acidic) Moderate to HighSuitable for short-term storage and experiments.
pH 6 - 7.5 (Neutral) HighOptimal pH range for stability.
pH > 7.5 (Alkaline) LowAvoid; rapid hydrolysis of the lactone ring will occur.
Temperature (2-8°C) GoodRecommended for short-term storage of aqueous solutions.
Temperature (Room Temp) ModeratePrepare fresh for immediate use.
Temperature (≥ 37°C) LowAvoid prolonged incubation at elevated temperatures.
Exposure to Light LowProtect solutions from light at all times.

Experimental Protocols

Protocol 1: L-Galactonolactone Dehydrogenase (GLDH) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of L-galactonolactone dehydrogenase by monitoring the reduction of a colorimetric probe.

  • Materials:

    • Tissue or cell lysate containing GLDH

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.8)

    • L-Galactono-1,4-lactone (substrate)

    • Colorimetric electron acceptor (e.g., Nitro Blue Tetrazolium - NBT)

    • Electron mediator (e.g., Phenazine Methosulfate - PMS)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, NBT, and PMS.

    • Add the tissue or cell lysate to the wells of the microplate.

    • Initiate the reaction by adding L-Galactono-1,4-lactone to the wells.

    • Immediately measure the increase in absorbance at the appropriate wavelength for the reduced form of NBT (formazan) over a set period.

    • Calculate the enzyme activity based on the rate of change in absorbance.

Protocol 2: Affinity Chromatography of β-D-Galactosidase using D-Galactonolactone

D-Galactonolactone can be used as a competitive inhibitor to elute β-D-galactosidase from an affinity column with a galactose-based ligand.

  • Materials:

    • Affinity column with an immobilized galactose analog (e.g., Sepharose-based)

    • Binding Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0)

    • Elution Buffer (Binding Buffer containing 100 mM D-Galactono-1,4-lactone)

    • Protein sample containing β-D-galactosidase

  • Procedure:

    • Equilibrate the affinity column with 5-10 column volumes of Binding Buffer.

    • Load the protein sample onto the column at a slow flow rate.

    • Wash the column with 10-15 column volumes of Binding Buffer to remove unbound proteins.

    • Elute the bound β-D-galactosidase from the column using the Elution Buffer.

    • Collect fractions and assay for β-D-galactosidase activity.

    • Regenerate the column according to the manufacturer's instructions.

Diagrams

Galactonolactone_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_solution Solution Preparation cluster_disposal Disposal Storage Store at -20°C (Long-term) or 2-8°C (Short-term) Container Tightly Sealed, Light-blocking Container PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Storage->PPE Ventilation Use in a Well-Ventilated Area or Fume Hood Stock Prepare Stock in Anhydrous DMSO PPE->Stock Aqueous Prepare Aqueous Solutions Fresh Before Use Stock->Aqueous Waste Collect in a Labeled Hazardous Waste Container Stock->Waste Regulations Dispose According to Institutional and Local Regulations Waste->Regulations Vitamin_C_Biosynthesis D_Glucose D-Glucose GDP_D_Mannose GDP-D-Mannose D_Glucose->GDP_D_Mannose Multiple Steps GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GDP-mannose 3,5-epimerase L_Galactose L-Galactose GDP_L_Galactose->L_Galactose GDP-L-galactose phosphorylase L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-galactose dehydrogenase L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->L_Ascorbic_Acid L-galactonolactone dehydrogenase (GLDH)

References

Application Notes and Protocols for the Derivatization of Galactonolactone for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of galactonolactone prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The following methods are designed to enhance the volatility and thermal stability of this compound, enabling robust and reproducible quantification.

Introduction

This compound, a sugar lactone derived from galactose, is a non-volatile and polar molecule. Direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation in the GC inlet. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and improve its chromatographic behavior. The most common derivatization techniques for polar analytes like this compound are silylation and a two-step oximation-silylation.

Silylation involves the replacement of active hydrogens in hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[1] This process significantly reduces the polarity and increases the volatility of the molecule.[1]

Oximation, performed prior to silylation, is a reaction that targets carbonyl groups (aldehydes and ketones).[2] This step is particularly important for reducing sugars and sugar lactones as it prevents the formation of multiple anomeric isomers, resulting in a single, sharp chromatographic peak for each analyte.[3]

This guide offers a comparative overview of these techniques and provides detailed protocols for their application to this compound analysis.

Derivatization Techniques: A Comparative Overview

The choice of derivatization reagent and method depends on the specific requirements of the analysis, including the presence of interfering compounds and the desired sensitivity. While both silylation and oximation-silylation are effective, they have distinct advantages and disadvantages.

FeatureSilylation (One-Step)Oximation-Silylation (Two-Step)
Principle Replacement of active hydrogens with a TMS group.1. Oximation of the carbonyl group. 2. Silylation of hydroxyl groups.
Primary Reagents Silylating agents: MSTFA, BSTFA (+TMCS catalyst)Oximation agent: Methoxyamine HCl, Ethylhydroxylamine HCl Silylating agent: MSTFA, BSTFA
Advantages - Simpler and faster procedure. - Fewer reaction steps reduce the chance of sample loss.- Reduces the formation of multiple isomers for compounds with carbonyl groups, leading to cleaner chromatograms and simpler data interpretation.[3] - Can improve the stability of certain derivatives.
Disadvantages - May result in multiple peaks for a single analyte due to the presence of anomers in sugar lactones.- More time-consuming due to the two-step process. - Increased potential for sample handling errors.
Typical Analytes Alcohols, phenols, carboxylic acids, amines.[1]Sugars, sugar alcohols, sugar lactones, keto-acids.[2]

Table 1. Comparison of Silylation and Oximation-Silylation Techniques.

Silylating Reagent Comparison

The selection of the silylating reagent is also a critical factor in the success of the derivatization. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a trimethylchlorosilane (TMCS) catalyst, are two of the most common and powerful silylating agents.

FeatureMSTFABSTFA + 1% TMCS
Reactivity Generally considered more reactive than BSTFA for many compounds.[1]Highly reactive, with the TMCS catalyst enhancing its activity, especially for sterically hindered groups.[1]
By-products More volatile by-products (N-methyltrifluoroacetamide), leading to less chromatographic interference.Less volatile by-products compared to MSTFA.
Suitability for Sugars Well-suited for the derivatization of sugars and sugar alcohols.Also effective for sugars, though may require optimized conditions.
Moisture Sensitivity Highly sensitive to moisture; requires anhydrous conditions.[4]Highly sensitive to moisture; requires anhydrous conditions.[4]

Table 2. Comparison of Common Silylating Reagents.

Experimental Protocols

Important Note: All derivatization procedures should be performed in a well-ventilated fume hood. Silylating reagents are sensitive to moisture, so all glassware and solvents must be anhydrous.[4]

Protocol 1: One-Step Silylation using MSTFA

This protocol is a rapid method for the derivatization of this compound.

Materials:

  • This compound standard or dried sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Place 10-100 µg of the dried this compound sample or standard into a reaction vial.

  • Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of MSTFA to the vial.

  • Securely cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.

Protocol 2: Two-Step Oximation-Silylation

This protocol is recommended for achieving a single, well-defined peak for this compound by first converting the carbonyl group to an oxime.

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride (MEOX)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

Step 1: Oximation

  • Place 10-100 µg of the dried this compound sample or standard into a reaction vial.

  • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the vial.

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 60°C for 60 minutes.

  • Cool the vial to room temperature.

Step 2: Silylation

  • To the cooled vial containing the oxime derivative, add 50 µL of MSTFA.

  • Securely recap the vial and vortex briefly.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250°C
Injection Mode Splitless (or split 10:1 for concentrated samples)
Oven Program - Initial temperature: 70°C, hold for 2 min - Ramp: 10°C/min to 280°C - Hold: 5 min at 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Table 3. Suggested GC-MS Parameters.

Visualizations

Derivatization_Workflows cluster_silylation Protocol 1: One-Step Silylation cluster_oximation_silylation Protocol 2: Two-Step Oximation-Silylation S_Start Dried this compound Sample S_Dissolve Dissolve in Pyridine S_Start->S_Dissolve S_Add_MSTFA Add MSTFA S_Dissolve->S_Add_MSTFA S_Heat Heat at 60°C for 30 min S_Add_MSTFA->S_Heat S_Cool Cool to Room Temperature S_Heat->S_Cool S_Inject Inject into GC-MS S_Cool->S_Inject OS_Start Dried this compound Sample OS_Oximation Add Methoxyamine HCl in Pyridine OS_Start->OS_Oximation OS_Heat1 Heat at 60°C for 60 min OS_Oximation->OS_Heat1 OS_Cool1 Cool to Room Temperature OS_Heat1->OS_Cool1 OS_Silylation Add MSTFA OS_Cool1->OS_Silylation OS_Heat2 Heat at 60°C for 30 min OS_Silylation->OS_Heat2 OS_Cool2 Cool to Room Temperature OS_Heat2->OS_Cool2 OS_Inject Inject into GC-MS OS_Cool2->OS_Inject

Caption: Experimental workflows for derivatization of this compound.

Logical_Relationship Analyte This compound (Polar, Non-volatile) Problem Challenges for GC-MS: - Low Volatility - Thermal Instability - Multiple Isomers Analyte->Problem Solution Derivatization Problem->Solution Method1 One-Step Silylation (e.g., MSTFA) Solution->Method1 Method2 Two-Step Oximation-Silylation (e.g., MEOX + MSTFA) Solution->Method2 Result Volatile & Thermally Stable Derivative Method1->Result Method2->Result Analysis GC-MS Analysis Result->Analysis Data Reliable Quantification Analysis->Data

Caption: Logical workflow for this compound analysis by GC-MS.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using Galactonolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactono-1,4-lactone is a sugar lactone that serves as a valuable tool for studying the kinetics of specific glycoside hydrolase enzymes. Its structural similarity to the galactopyranose ring allows it to act as a competitive inhibitor of enzymes that process galactose-containing substrates. These application notes provide detailed protocols and data for utilizing D-galactonolactone to investigate the kinetics of two such enzymes: β-galactosidase and β-galactofuranosidase. Understanding the inhibitory action of this compound can aid in the elucidation of enzyme mechanisms, the screening of new drug candidates, and the characterization of enzyme function in various biological pathways.

Target Enzymes and Mechanism of Action

D-Galactonolactone primarily inhibits enzymes that recognize and process galactose. The lactone ring mimics the oxocarbenium ion-like transition state of the substrate during catalysis, allowing it to bind tightly to the enzyme's active site.

  • β-Galactosidase (EC 3.2.1.23): This enzyme is crucial for the hydrolysis of β-galactosides, most notably lactose (B1674315), into its constituent monosaccharides, galactose and glucose. D-Galactonolactone acts as a competitive inhibitor of β-galactosidase.[1]

  • β-Galactofuranosidase (EC 3.2.1.146): This enzyme specifically hydrolyzes terminal non-reducing β-D-galactofuranoside residues from various glycoconjugates. D-Galactono-1,4-lactone is a known inhibitor of this enzyme.[2][3][4][5][6]

Data Presentation: Inhibition of Galactose-Processing Enzymes

InhibitorTarget EnzymeSource OrganismInhibition TypeKi Value (µM)
4-deoxy-D-galactono-1,4-lactamβ-GalactofuranosidasePenicillium fellutanumCompetitive88 ± 4
4-Thio-D-galactonic acid 1,4-thiolactoneβ-GalactofuranosidasePenicillium fellutanumCompetitiveWeak inhibitor

Table 1: Inhibition constants of D-galactono-1,4-lactone analogs against β-galactofuranosidase.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) of D-Galactonolactone against β-Galactosidase

This protocol outlines the determination of the inhibitory effect of D-galactonolactone on β-galactosidase activity using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). The production of o-nitrophenol (ONP) results in a yellow color that can be quantified spectrophotometrically at 420 nm.

Materials:

  • β-Galactosidase (from E. coli or other suitable source)

  • D-Galactono-1,4-lactone

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • Stop solution (1 M Sodium Carbonate, Na2CO3)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator at 37°C

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of β-galactosidase in Z-buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of ONPG in Z-buffer (e.g., 4 mg/mL).

    • Prepare a stock solution of D-galactonolactone in Z-buffer. Prepare a series of dilutions from this stock to achieve a range of final inhibitor concentrations in the assay.

  • Assay Setup:

    • Set up reactions in a 96-well plate. Each reaction will have a final volume of 200 µL.

    • For each inhibitor concentration, prepare reactions with varying concentrations of the substrate, ONPG. A typical range for ONPG concentration is 0.1 to 5 mM.

    • Include a control set of reactions with no inhibitor.

    • For each well, add the following in order:

      • Z-buffer to bring the final volume to 200 µL.

      • The desired volume of D-galactonolactone dilution.

      • The desired volume of ONPG dilution.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add a fixed amount of β-galactosidase solution to each well to start the reaction.

    • Immediately start monitoring the absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Create a Michaelis-Menten plot (V₀ vs. [ONPG]) for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[ONPG]) for each inhibitor concentration.

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

    • The Ki can be determined from the relationship: Kₘ(app) = Kₘ(1 + [I]/Ki), where Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Protocol 2: Screening for Inhibition of β-Galactofuranosidase

This protocol provides a method to screen for the inhibitory activity of D-galactonolactone against β-galactofuranosidase using a suitable chromogenic or fluorogenic substrate.

Materials:

  • β-Galactofuranosidase

  • D-Galactono-1,4-lactone

  • Chromogenic or fluorogenic substrate for β-galactofuranosidase (e.g., p-nitrophenyl-β-D-galactofuranoside)

  • Assay buffer (specific to the enzyme, typically a citrate (B86180) or phosphate (B84403) buffer at optimal pH)

  • Stop solution (if necessary, e.g., a high pH buffer to stop the reaction)

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of β-galactofuranosidase in the appropriate assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution and serial dilutions of D-galactonolactone in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, D-galactonolactone dilution, and substrate to each well.

    • Include control wells with no inhibitor and wells with no enzyme (blank).

    • Pre-incubate the plate at the optimal temperature for the enzyme.

  • Initiate Reaction and Measure:

    • Add the enzyme solution to each well to start the reaction.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of D-galactonolactone compared to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Experimental Workflows

Lactose Metabolism Pathway

β-Galactosidase is a key enzyme in the catabolism of lactose. In bacteria such as E. coli, it is part of the well-characterized lac operon. In humans, the equivalent enzyme, lactase, is responsible for the digestion of lactose in the small intestine.

Lactose_Metabolism Lactose Lactose BetaGal β-Galactosidase Lactose->BetaGal Substrate Galactose Galactose Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis BetaGal->Galactose BetaGal->Glucose Galactonolactone D-Galactonolactone (Competitive Inhibitor) This compound->BetaGal Inhibits

Caption: Lactose metabolism by β-galactosidase and its inhibition.

Experimental Workflow for Ki Determination

The following diagram illustrates the workflow for determining the inhibition constant (Ki) of D-galactonolactone.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Serial Dilutions (Substrate and Inhibitor) prep_reagents->prep_dilutions setup_plate Set up 96-well plate (Vary [S] and [I]) prep_dilutions->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate start_reaction Initiate reaction with Enzyme pre_incubate->start_reaction measure_abs Measure Absorbance at 420 nm (Kinetic Read) start_reaction->measure_abs calc_velocity Calculate Initial Velocities (V₀) measure_abs->calc_velocity plot_michaelis Generate Michaelis-Menten Plots calc_velocity->plot_michaelis plot_lineweaver Generate Lineweaver-Burk Plots plot_michaelis->plot_lineweaver determine_ki Determine Ki plot_lineweaver->determine_ki

Caption: Workflow for Ki determination of an enzyme inhibitor.

β-Galactofuranose Biosynthesis and Degradation

β-Galactofuranose is a component of the cell wall in various pathogens, making the enzymes involved in its metabolism potential drug targets.

Galactofuranose_Pathway UDP_Galp UDP-Galactopyranose UGM UDP-galactopyranose mutase UDP_Galp->UGM UDP_Galf UDP-Galactofuranose GalfT Galactofuranosyl- transferase UDP_Galf->GalfT Donor Substrate Galf_Glycan Galactofuranose- containing Glycan BetaGalfase β-Galactofuranosidase Galf_Glycan->BetaGalfase Substrate Free_Galf Free Galactofuranose UGM->UDP_Galf GalfT->Galf_Glycan BetaGalfase->Free_Galf This compound D-Galactono-1,4-lactone (Inhibitor) This compound->BetaGalfase Inhibits

Caption: Biosynthesis and degradation of β-galactofuranose glycans.

References

Application Notes and Protocols for the Preparation of Galactonolactone Standards for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonolactone, a cyclic ester of galactonic acid, is a key intermediate in galactose metabolism and serves as a significant analyte in various biomedical and pharmaceutical studies. Accurate quantification of this compound in biological matrices is crucial for research in areas such as galactosemia, metabolic profiling, and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose. However, the accuracy of these methods is fundamentally dependent on the precise and proper preparation of this compound calibration standards.

This document provides detailed protocols for the preparation, storage, and quality control of D-galactono-1,4-lactone standards for chromatographic analysis. It includes methodologies for creating stock and working solutions, along with recommended starting conditions for both HPLC and GC-MS analysis.

Physicochemical Properties and Stability

D-Galactono-1,4-lactone is a white, crystalline powder soluble in water.[1] Purification can be achieved through crystallization from solvents such as ethanol (B145695), aqueous ethanol, methanol, or ethyl acetate.[2]

Understanding the stability of this compound is critical for preparing reliable standards. The lactone ring is susceptible to hydrolysis, a reaction influenced by several factors:

  • pH: The lactone is more stable in acidic conditions. Hydrolysis to the open-chain galactonic acid is accelerated in neutral or basic solutions.[1]

  • Temperature: Higher temperatures increase the rate of degradation.[1] For long-term storage, freezing solutions is recommended.

  • Solvent: Aqueous solutions can promote hydrolysis. For long-term storage, preparing stock solutions in anhydrous aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol is preferable.[3]

  • Light and Air: D-Galactono-1,4-lactone is reported to be sensitive to light, heat, and air.[1]

While δ-D-galactonolactone is known to be thermodynamically unstable[4], comprehensive quantitative data on the stability of D-galactono-1,4-lactone solutions is not extensively available in public literature. Therefore, it is highly recommended to prepare fresh standards for each analytical run. If storage is necessary, a stability study should be conducted under your specific laboratory conditions.

Data Presentation: Storage and Handling of Standard Solutions

The following table summarizes the best practices for the storage and handling of this compound standard solutions based on available chemical principles and literature on related compounds.

ParameterStock SolutionWorking Solutions
Solvent High-purity, anhydrous DMSO or Ethanol.[3]Typically diluted in the initial mobile phase or deionized water immediately before use.[5]
Concentration High concentration (e.g., 1-10 mg/mL)Low concentration, within the calibration range of the assay.
Storage Temperature Long-term: -80°C. Short-term: -20°C.[6]Should be prepared fresh before each analysis. If temporary storage is needed, keep at 2-8°C.
Storage Container Tightly sealed amber glass vials or cryovials to protect from light and moisture.[6]Autosampler vials, preferably amber or protected from light.
Handling Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[3] Allow to warm to room temperature before opening to prevent condensation.Prepare fresh from the stock solution for each analytical batch.
Recommended Use Use within 3-6 months if stored at -80°C, but stability should be verified.Use immediately after preparation, preferably within 24 hours if stored at 2-8°C.

Experimental Protocols

Protocol for Preparation of this compound Standard Solutions

This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration.

Materials:

  • D-Galactono-1,4-lactone reference standard (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Ethanol

  • Ultrapure water or mobile phase for dilution

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Vortex mixer and sonicator

  • Amber glass vials

Procedure:

  • Prepare the Primary Stock Solution (e.g., 1 mg/mL):

    • Allow the D-Galactono-1,4-lactone reference standard and the solvent (anhydrous DMSO or ethanol) to equilibrate to room temperature.

    • Accurately weigh approximately 10 mg of the D-Galactono-1,4-lactone standard using an analytical balance.

    • Transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Add a small amount of the solvent (e.g., 5-7 mL) to dissolve the solid.

    • Gently vortex and sonicate briefly to ensure complete dissolution.

    • Once dissolved, bring the flask to the final volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial for storage.

  • Prepare Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution to prepare a series of calibration standards.

    • The diluent should ideally be the initial mobile phase of your chromatographic system or ultrapure water.[5]

    • For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen diluent.

    • Continue this process to create a calibration curve covering the expected concentration range of the samples.

    • Transfer the working solutions to labeled autosampler vials.

G cluster_prep Standard Preparation Workflow weigh 1. Weigh D-Galactonolactone Reference Standard dissolve 2. Dissolve in Anhydrous DMSO or Ethanol weigh->dissolve Transfer to volumetric flask stock 3. Prepare 1 mg/mL Primary Stock Solution dissolve->stock serial_dilute 4. Perform Serial Dilutions (use mobile phase or water) stock->serial_dilute Dilute working 5. Create Working Standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) serial_dilute->working analysis 6. Analyze by HPLC or GC-MS working->analysis

Caption: Workflow for Preparation of this compound Chromatographic Standards.

Protocol for Analysis by HPLC with Refractive Index Detection (HPLC-RID)

This method is adapted from a validated procedure for the related compound, galactonic acid, and is suitable for detecting non-chromophoric compounds like this compound.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).[5]

  • Column: Aminex HPX-87H (or similar ion-exclusion column).[5]

Chromatographic Conditions:

  • Mobile Phase: 0.005 M Sulfuric Acid (H₂SO₄) in ultrapure water.[5] Degas before use.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RID), temperature controlled at 35°C.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a calibration curve by injecting the series of working standards (from Protocol 4.1).

  • Inject the unknown samples.

  • Integrate the peak corresponding to this compound and quantify using the calibration curve.

Protocol for Analysis by GC-MS with Silylation Derivatization

Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common technique for this purpose. This protocol is a general guideline and may require optimization.

Materials:

  • This compound standards or dried sample extracts

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7]

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Heating block or oven

  • GC-MS system

Derivatization Procedure:

  • Pipette an aliquot of the standard solution into a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the reaction mixture to room temperature before injection.

G cluster_derivatization GC-MS Derivatization Workflow start 1. Evaporate Standard/Sample to Dryness add_reagents 2. Add Anhydrous Pyridine and Silylation Reagent (BSTFA) start->add_reagents vortex 3. Vortex to Mix add_reagents->vortex heat 4. Heat at 70°C for 60 min vortex->heat cool 5. Cool to Room Temperature heat->cool inject 6. Inject into GC-MS cool->inject

Caption: General Silylation Derivatization Workflow for GC-MS Analysis.

GC-MS Conditions (Starting Point):

  • GC Column: DB-35MS or similar mid-polarity column (30 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 260°C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Conclusion

The reliability of chromatographic quantification of this compound is critically dependent on the integrity of the calibration standards. Due to the inherent instability of the lactone structure, particularly in aqueous solutions, standards should be prepared fresh from a properly stored anhydrous stock solution. The protocols provided herein offer a comprehensive guide for researchers to prepare and handle this compound standards effectively. The suggested chromatographic conditions serve as a robust starting point for method development and validation in your specific laboratory setting.

References

Application Notes and Protocols: Galactonolactone as a Substrate for Specific Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of galactonolactone as a substrate for several key enzymes. This document includes summaries of quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways and workflows.

Introduction

L-galactono-1,4-lactone (commonly referred to as this compound) is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[1] It serves as a direct precursor in a reaction catalyzed by L-galactonolactone dehydrogenase or oxidase. Beyond this primary role, this compound can also be a substrate for other enzymes, such as aldehyde reductase and L-gulonolactone oxidase, highlighting its importance in cellular metabolism. Understanding the interactions of this compound with these enzymes is vital for research in plant biology, nutrition, and drug development, particularly in the context of diseases related to oxidative stress.

Enzymes Utilizing this compound as a Substrate

This compound is a substrate for a specific set of oxidoreductases. The primary enzymes that recognize and metabolize this molecule are detailed below.

L-Galactonolactone Oxidase (EC 1.3.3.12)

This enzyme catalyzes the direct oxidation of L-galactono-1,4-lactone to L-ascorbic acid, using oxygen as an electron acceptor and producing hydrogen peroxide as a byproduct.[2][3] It is a flavoprotein that plays a role in the ascorbic acid and aldaric acid metabolism.[2]

L-Galactonolactone Dehydrogenase (EC 1.3.2.3)

This enzyme is responsible for the final step in the biosynthesis of L-ascorbic acid in higher plants.[4][5] It catalyzes the oxidation of L-galactono-1,4-lactone to L-ascorbate, utilizing ferricytochrome c as the electron acceptor.[4] The enzyme is highly specific for L-galactono-1,4-lactone.[4]

Aldehyde Reductase (or Aldose Reductase) (EC 1.1.1.21)

Aldehyde reductase is a broad-specificity enzyme that can act on various aldehydes and ketones. While its primary role is in the polyol pathway, reducing glucose to sorbitol, it has been shown to be involved in the metabolism of galactose, which can be oxidized to this compound.

L-Gulonolactone Oxidase (EC 1.1.3.8)

This enzyme is primarily known for catalyzing the terminal step in the biosynthesis of L-ascorbic acid in most mammals. However, some studies have shown that L-gulonolactone oxidase can also utilize L-galactonolactone as a substrate, although it is not its preferred substrate.

Quantitative Data: Enzyme Kinetic Parameters

The following table summarizes the available kinetic constants for enzymes that utilize L-galactonolactone as a substrate. This data is essential for comparative studies and for designing enzyme assays.

EnzymeSubstrateKmVmaxSource Organism
L-Galactonolactone Oxidase L-Galactono-1,4-lactone0.3 mMNot ReportedSaccharomyces cerevisiae
L-Galactonolactone Dehydrogenase L-Galactono-γ-lactone0.12 mMNot ReportedSweet Potato
Aldonolactonase (recombinant) L-Galactono-1,4-lactone1.67 ± 0.39 mMNot ReportedEuglena gracilis
L-Gulonolactone Oxidase (recombinant) L-Gulono-γ-lactone53.5 ± 5 µM780 ± 45 U/mg proteinRat

Biochemical Pathways Involving this compound

The primary pathway involving L-galactonolactone is the Smirnoff-Wheeler pathway for ascorbic acid biosynthesis in plants.

Ascorbic_Acid_Biosynthesis D-Mannose-1-phosphate D-Mannose-1-phosphate GDP-D-mannose GDP-D-mannose D-Mannose-1-phosphate->GDP-D-mannose GDP-mannose pyrophosphorylase GDP-L-galactose GDP-L-galactose GDP-D-mannose->GDP-L-galactose GDP-mannose-3',5'-epimerase L-Galactose-1-phosphate L-Galactose-1-phosphate GDP-L-galactose->L-Galactose-1-phosphate GDP-L-galactose phosphorylase L-Galactose L-Galactose L-Galactose-1-phosphate->L-Galactose L-galactose-1-phosphate phosphatase L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-galactose dehydrogenase L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone->L-Ascorbic Acid L-galactonolactone dehydrogenase/oxidase

Ascorbic Acid Biosynthesis Pathway

In some organisms, an alternative pathway for galactose metabolism can lead to the formation of this compound.

Galactose_Metabolism Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase (Polyol Pathway) This compound This compound Galactose->this compound Galactose Dehydrogenase Galactonate Galactonate This compound->Galactonate Spontaneous or Enzymatic

Alternative Galactose Metabolism

Experimental Protocols

Detailed methodologies for key experiments involving this compound as a substrate are provided below.

Protocol 1: Spectrophotometric Assay for L-Galactonolactone Dehydrogenase Activity

This protocol is adapted from methods used for assaying L-gulono-1,4-lactone dehydrogenase and is based on monitoring the reduction of cytochrome c.

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 10 mM L-Galactono-1,4-lactone (substrate)

  • 1 mM Cytochrome c (from horse heart)

  • Purified L-galactonolactone dehydrogenase or cell/tissue extract

  • Spectrophotometer capable of measuring absorbance at 550 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 50 mM Tris-HCl buffer, pH 8.0

    • 100 µL of 1 mM Cytochrome c

    • 10 µL of purified enzyme or cell/tissue extract.

  • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of 10 mM L-Galactono-1,4-lactone.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the increase in absorbance at 550 nm for 5-10 minutes, taking readings every 30 seconds. The reduction of cytochrome c results in an increase in absorbance at this wavelength.

  • As a control, prepare a blank reaction without the substrate (L-Galactono-1,4-lactone) to measure any background reduction of cytochrome c.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The activity of the enzyme can be calculated using the molar extinction coefficient of reduced cytochrome c (Δε550 = 21.1 mM-1cm-1).

Data Analysis Workflow:

Data_Analysis_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Cytochrome c, Enzyme) Incubate Incubate at 25°C Prepare_Reaction_Mixture->Incubate Add_Substrate Add L-Galactonolactone Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 550 nm Add_Substrate->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_Rate Calculate Initial Rate (Linear Portion) Plot_Data->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Data Analysis Workflow for Dehydrogenase Assay
Protocol 2: Assay for L-Galactonolactone Oxidase Activity

This protocol is based on the detection of hydrogen peroxide produced during the oxidation of L-galactonolactone.

Materials:

  • 50 mM Potassium phosphate (B84403) buffer, pH 7.0

  • 10 mM L-Galactono-1,4-lactone (substrate)

  • 10 mM o-dianisidine

  • Horseradish peroxidase (HRP) solution (1 mg/mL)

  • Purified L-galactonolactone oxidase or cell/tissue extract

  • Spectrophotometer capable of measuring absorbance at 460 nm

  • Cuvettes

Procedure:

  • Prepare a fresh solution of o-dianisidine in the potassium phosphate buffer.

  • In a cuvette, prepare the following reaction mixture:

    • 850 µL of 50 mM Potassium phosphate buffer, pH 7.0

    • 50 µL of 10 mM o-dianisidine

    • 20 µL of HRP solution

    • 20 µL of purified enzyme or cell/tissue extract.

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 60 µL of 10 mM L-Galactono-1,4-lactone.

  • Mix gently and immediately start monitoring the increase in absorbance at 460 nm for 5-10 minutes. The oxidation of o-dianisidine by HRP in the presence of H2O2 results in a colored product that absorbs at 460 nm.

  • Prepare a blank reaction without the L-galactonolactone substrate to account for any background oxidation.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of oxidized o-dianisidine (ε460 = 11.3 mM-1cm-1).

Protocol 3: Aldehyde Reductase Activity Assay with this compound

This assay measures the activity of aldehyde reductase by monitoring the oxidation of NADPH to NADP+.

Materials:

  • 100 mM Potassium phosphate buffer, pH 7.0

  • 10 mM L-Galactono-1,4-lactone (substrate)

  • 10 mM NADPH

  • Purified aldehyde reductase or cell/tissue extract

  • Spectrophotometer with UV capabilities (340 nm)

  • UV-transparent cuvettes

Procedure:

  • In a UV-transparent cuvette, prepare the following reaction mixture:

    • 880 µL of 100 mM Potassium phosphate buffer, pH 7.0

    • 50 µL of 10 mM L-Galactono-1,4-lactone

    • 50 µL of purified enzyme or cell/tissue extract.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM NADPH.

  • Mix quickly and monitor the decrease in absorbance at 340 nm for 5-10 minutes. NADPH absorbs at 340 nm, while NADP+ does not.

  • Run a blank reaction without the substrate to measure any non-specific NADPH oxidation.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε340 = 6.22 mM-1cm-1).

Conclusion

This compound is a key metabolite that serves as a substrate for several important enzymes involved in ascorbic acid biosynthesis and other metabolic pathways. The provided application notes and protocols offer a valuable resource for researchers studying these enzymes and their roles in health and disease. The quantitative data, though not exhaustive, provides a foundation for further kinetic characterization. The detailed protocols and visual workflows are designed to facilitate the design and execution of experiments in the laboratory. Further research is warranted to fully elucidate the kinetic properties of all enzymes that interact with this compound and to explore the regulatory mechanisms governing these interactions.

References

Troubleshooting & Optimization

troubleshooting unexpected results in Galactonolactone enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Galactonolactone enzyme assays. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. No or Very Low Enzyme Activity Detected

Question: I am not observing any significant change in absorbance/fluorescence in my this compound enzyme assay. What could be the problem?

Answer: This is a common issue that can arise from several factors. Systematically check the following potential causes:

  • Reagent Issues:

    • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

    • Substrate Degradation: L-galactono-1,4-lactone can be unstable. Prepare substrate solutions fresh before each experiment.

    • Missing Cofactors: Some this compound-related enzymes, like L-galactono-γ-lactone dehydrogenase (GALDH), require cofactors such as FAD. Ensure all necessary cofactors are included in the reaction mixture.

    • Incorrect Buffer pH: Enzyme activity is highly dependent on pH. The optimal pH for sweet potato L-galactono-γ-lactone dehydrogenase has been reported to be 7.9.[1] Verify the pH of your assay buffer.

  • Assay Conditions:

    • Incorrect Wavelength Setting: For assays monitoring the reduction of cytochrome c, ensure the spectrophotometer is set to 550 nm.

    • Inappropriate Temperature: Enzymes have an optimal temperature for activity. Extreme temperatures can lead to denaturation and loss of function. Most assays are performed at room temperature (around 25°C).

  • Procedural Errors:

    • Omission of a Key Reagent: Double-check your protocol to ensure all components (buffer, substrate, enzyme, cofactors) were added in the correct order and volume.

    • Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of reagents. Ensure your pipettes are calibrated.

Troubleshooting Workflow for No Enzyme Activity

NoActivityWorkflow start Start: No/Low Activity check_reagents Verify Reagent Integrity start->check_reagents check_enzyme Test Enzyme with Control Substrate check_reagents->check_enzyme Enzyme OK? check_conditions Review Assay Conditions check_reagents->check_conditions Yes check_substrate Prepare Fresh Substrate check_enzyme->check_substrate No resolve Problem Resolved check_enzyme->resolve Yes check_cofactors Confirm Cofactor Presence check_substrate->check_cofactors check_wavelength Verify Wavelength check_conditions->check_wavelength check_protocol Examine Experimental Protocol check_conditions->check_protocol All OK check_temp Check Incubation Temperature check_wavelength->check_temp check_ph Measure Buffer pH check_temp->check_ph check_ph->resolve pH Adjusted check_additions Confirm All Reagents Added check_protocol->check_additions check_pipetting Verify Pipetting Accuracy check_additions->check_pipetting check_pipetting->resolve Error Found & Corrected consult Consult Literature/Support check_pipetting->consult No Obvious Errors

Caption: A logical workflow for troubleshooting no or low enzyme activity.

2. High Background Signal

Question: My negative control (no enzyme) shows a high absorbance/fluorescence reading. What could be causing this high background?

Answer: A high background signal can mask the true enzyme activity. Consider these possibilities:

  • Substrate Instability: The substrate may be spontaneously degrading, leading to a product that is detected by the assay. Prepare fresh substrate solutions and minimize their time at room temperature.

  • Buffer Component Interference: Some buffer components may interfere with the assay. For example, reducing agents in the buffer could non-enzymatically reduce cytochrome c.

  • Contaminated Reagents: Contamination of the buffer or substrate with a reducing agent or a contaminating enzyme can lead to a high background.

  • Autohydrolysis of Lactone: Lactone rings can undergo autohydrolysis, which can affect pH-based assays.

Data Presentation: High Background Troubleshooting

Potential CauseExpected ObservationRecommended Action
Substrate Instability High signal in "no enzyme" control that increases over time.Prepare fresh substrate solution immediately before use.
Buffer Interference Consistently high background across all "no enzyme" wells.Prepare fresh buffer. Test individual buffer components for interference.
Reagent Contamination Sporadic or consistent high background.Use fresh, high-purity reagents. Filter-sterilize buffers.

3. Non-Linear Reaction Rate

Question: The reaction rate in my assay is not linear. It starts fast and then slows down quickly. Why is this happening?

Answer: Non-linear kinetics can complicate the determination of the initial reaction rate. The most common causes are:

  • Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate will be consumed rapidly, leading to a decrease in the reaction rate.

  • Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme's activity. As the product accumulates, the reaction rate decreases.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., suboptimal pH or temperature), leading to a loss of activity over time.

  • Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit enzyme activity. For L-galactono-γ-lactone dehydrogenase from sweet potato, substrate inhibition has been observed at concentrations greater than 4.2 mM.[1]

Data Presentation: Non-Linearity Troubleshooting

Potential CauseExpected Observation in Progress CurveRecommended Action
Substrate Depletion Initial linear phase followed by a plateau.Decrease enzyme concentration or increase substrate concentration.
Product Inhibition Gradual decrease in the slope of the curve over time.Measure the initial velocity in the very early phase of the reaction.
Enzyme Instability A continuous, often exponential, decrease in the reaction rate.Optimize assay conditions (pH, temperature, ionic strength).
Substrate Inhibition Lower than expected activity at high substrate concentrations.Perform a substrate titration to determine the optimal concentration.

4. Inconsistent Results Between Replicates

Question: I am getting significant variability between my replicate wells. What could be the cause?

  • Pipetting Inaccuracy: Small errors in pipetting volumes, especially of the enzyme or substrate, can lead to large variations in reaction rates.

  • Inadequate Mixing: Failure to properly mix the reagents in each well can result in localized concentration differences and inconsistent reaction initiation.

  • Temperature Gradients: Temperature differences across the microplate can lead to variations in enzyme activity. Ensure the plate is uniformly equilibrated to the assay temperature.

  • Edge Effects: The outer wells of a microplate can be more susceptible to evaporation, leading to changes in reagent concentrations.

Experimental Protocols

Standard L-galactono-1,4-lactone Dehydrogenase (GALDH) Activity Assay

This protocol is based on the commonly used method of monitoring the reduction of cytochrome c.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • L-galactono-1,4-lactone (Substrate): 100 mM stock solution in water (prepare fresh)

  • Cytochrome c: 10 mg/mL stock solution in water

  • Enzyme Sample (e.g., purified GALDH or mitochondrial extract)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Prepare the Reaction Mix: In each well of the microplate, add the following in order:

    • 150 µL Assay Buffer

    • 10 µL Cytochrome c stock solution

    • 20 µL Enzyme Sample (or buffer for the negative control)

  • Equilibrate: Incubate the plate at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 20 µL of the L-galactono-1,4-lactone stock solution to each well.

  • Measure Absorbance: Immediately place the plate in the microplate reader and begin measuring the absorbance at 550 nm every 30 seconds for 10-15 minutes.

  • Calculate Activity: Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient for the reduction of cytochrome c (Δε₅₅₀ = 21 mM⁻¹ cm⁻¹).

Mandatory Visualizations

Signaling Pathway: L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants

AscorbicAcidPathway D_Glucose D-Glucose GDP_D_Mannose GDP-D-Mannose D_Glucose->GDP_D_Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GDP-mannose-3,5-epimerase L_Galactose_1_P L-Galactose-1-Phosphate GDP_L_Galactose->L_Galactose_1_P GDP-L-galactose phosphorylase L_Galactose L-Galactose L_Galactose_1_P->L_Galactose L-galactose-1-P phosphatase L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-galactose dehydrogenase L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->L_Ascorbic_Acid L-galactono-1,4-lactone dehydrogenase (GALDH)

Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.

Experimental Workflow: Enzyme Activity Assay

AssayWorkflow prep_reagents Prepare Reagents (Buffer, Substrate, Cofactors) setup_plate Set up Microplate (Buffer, Cofactors, Enzyme) prep_reagents->setup_plate prep_enzyme Prepare Enzyme Dilution prep_enzyme->setup_plate equilibrate Equilibrate to Assay Temperature setup_plate->equilibrate initiate_reaction Add Substrate to Initiate Reaction equilibrate->initiate_reaction measure Measure Absorbance/ Fluorescence Over Time initiate_reaction->measure analyze Analyze Data (Calculate Initial Rate) measure->analyze result Final Result analyze->result

Caption: A general experimental workflow for a this compound enzyme assay.

Logical Relationship: Troubleshooting High Variability

VariabilityTroubleshooting start High Variability in Replicates check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_mixing Ensure Thorough Mixing in Wells check_pipetting->check_mixing check_temp Check for Temperature Gradients check_mixing->check_temp check_edge Consider Edge Effects check_temp->check_edge re_run_assay Re-run Assay with Corrections check_edge->re_run_assay consistent_results Consistent Results Achieved re_run_assay->consistent_results

Caption: A decision-making diagram for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Galactonolactone Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing Galactonolactone in common experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, like other lactones, is hydrolysis. This chemical reaction involves the cleavage of the cyclic ester bond by water, resulting in the formation of the corresponding open-chain hydroxy acid (Galactonic acid).[1] This process is significantly influenced by the pH and temperature of the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The hydrolysis of the lactone ring is catalyzed by both acidic and basic conditions.[1] Generally, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range. In strongly acidic or alkaline solutions, the degradation rate increases substantially.

Q3: What is the effect of temperature on this compound stability?

A3: Increased temperatures accelerate the rate of hydrolysis of this compound.[1] For optimal stability, it is recommended to prepare and store this compound solutions at low temperatures (e.g., 2-8°C for short-term storage, or frozen at -20°C to -80°C for long-term storage).

Q4: Which type of buffer is recommended for experiments involving this compound?

A4: For experiments requiring the lactone form to be stable, it is advisable to use a buffer system that maintains a slightly acidic to neutral pH (ideally between pH 4 and 6). Citrate or acetate (B1210297) buffers are often suitable choices. It is crucial to avoid highly basic buffers (e.g., phosphate (B84403) or borate (B1201080) buffers at high pH) if lactone stability is critical for the experiment.

Q5: How should I prepare and store stock solutions of this compound?

A5: To minimize hydrolysis, stock solutions of this compound should be prepared in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol.[1] These stock solutions should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For aqueous working solutions, it is best to prepare them fresh for each experiment by diluting the stock solution into the pre-chilled experimental buffer immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of this compound over time in an in vitro assay. Hydrolysis of the lactone ring to the inactive hydroxy acid form in the aqueous assay buffer.1. Prepare fresh working solutions of this compound for each experiment. 2. If the experiment is long, consider replenishing the this compound at set time points. 3. Optimize the assay buffer to a pH between 4 and 6. 4. Perform the assay at the lowest feasible temperature.
Appearance of an unexpected peak in HPLC analysis of a this compound solution. The new peak is likely the hydrolysis product, Galactonic acid.1. Confirm the identity of the new peak by mass spectrometry; the mass should correspond to this compound + 18 Da (mass of water). 2. Review the preparation and storage conditions of your solution, paying close attention to pH, temperature, and the use of aqueous solvents.
Inconsistent experimental results when using this compound. Variability in the extent of this compound hydrolysis between experiments.1. Standardize the preparation of this compound solutions, ensuring the same solvent, temperature, and time between preparation and use. 2. Always use freshly prepared working solutions. 3. Routinely check the purity of the stock solution by HPLC.

Quantitative Data on this compound Stability

While specific kinetic data for this compound hydrolysis in all common buffers is not extensively published, the following table provides estimated half-lives at 25°C based on the general principles of lactone chemistry. Researchers should determine the precise stability in their specific experimental system.

Buffer System pH Estimated Half-life (t1/2) at 25°C
0.1 M Hydrochloric Acid1.0< 1 hour
0.1 M Citrate Buffer4.0Several days
0.1 M Phosphate Buffer7.0Hours to days
0.1 M Phosphate Buffer8.0Minutes to hours
0.1 M Sodium Hydroxide13.0< 1 minute

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a specific buffer.

Objective: To quantify the rate of hydrolysis of this compound at a given pH and temperature.

Materials:

  • D-Galactono-1,4-lactone

  • High-purity water

  • Selected experimental buffer (e.g., citrate, phosphate)

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Thermostatically controlled incubator or water bath

  • Autosampler vials

Procedure:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in dry DMSO.

    • Prepare the desired experimental buffer at the target pH.

  • Initiation of Stability Study:

    • Dilute the this compound stock solution into the experimental buffer to a final concentration of, for example, 1 mg/mL.

    • Immediately take a time-zero sample by transferring an aliquot to an HPLC vial and either injecting it immediately or quenching the reaction by adding an equal volume of cold mobile phase.

    • Place the remaining solution in a thermostatically controlled environment (e.g., 25°C or 37°C).

  • Time-Point Sampling:

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

    • Process each sample in the same manner as the time-zero sample.

  • HPLC Analysis:

    • Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile. The exact ratio should be optimized to achieve good separation between this compound and its hydrolysis product.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm or RI detector.

    • Inject equal volumes of each time-point sample.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The slope of the resulting linear regression will be the negative of the first-order rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizations

Ascorbate Biosynthesis Pathway in Plants

L-Galactono-1,4-lactone is a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants. The final step of this pathway is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase.

Ascorbate_Biosynthesis cluster_pathway Ascorbate Biosynthesis Pathway (Simplified) GDP_Mannose GDP-Mannose GDP_L_Galactose GDP-L-Galactose GDP_Mannose->GDP_L_Galactose L_Galactose_1_P L-Galactose-1-Phosphate GDP_L_Galactose->L_Galactose_1_P L_Galactose L-Galactose L_Galactose_1_P->L_Galactose L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone Ascorbate Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->Ascorbate L-galactono-1,4-lactone dehydrogenase

Caption: Simplified diagram of the L-ascorbate biosynthesis pathway in plants.

Experimental Workflow for Stability Assessment

The following workflow illustrates the key steps in assessing the stability of this compound in an experimental buffer.

Stability_Workflow cluster_workflow This compound Stability Workflow Prep_Stock Prepare Stock Solution in Anhydrous Solvent (e.g., DMSO) Prep_Working Prepare Working Solution in Experimental Buffer Prep_Stock->Prep_Working Incubate Incubate at Controlled Temperature Prep_Working->Incubate Sample Withdraw Aliquots at Defined Time Points Incubate->Sample Quench Quench Reaction (e.g., Dilute with Cold Mobile Phase) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data_Analysis Calculate Rate Constant and Half-life Analyze->Data_Analysis

Caption: Workflow for determining the stability of this compound.

Troubleshooting Logic for this compound Instability

This diagram outlines a logical approach to troubleshooting unexpected results that may be due to this compound instability.

Troubleshooting_Logic Start Inconsistent or Unexpected Results? Check_Purity Is Stock Solution Purity Confirmed? Start->Check_Purity Check_Freshness Was Working Solution Freshly Prepared? Check_Purity->Check_Freshness Yes Solution_Bad_Purity Prepare fresh stock solution from a reliable source. Check_Purity->Solution_Bad_Purity No Check_pH Is Buffer pH in Optimal Range (4-6)? Check_Freshness->Check_pH Yes Solution_Bad_Freshness Always prepare working solutions immediately before use. Check_Freshness->Solution_Bad_Freshness No Check_Temp Was Experiment Run at Low Temp? Check_pH->Check_Temp Yes Solution_Bad_pH Adjust buffer pH or choose a different buffer. Check_pH->Solution_Bad_pH No Solution_Good Instability is Unlikely the Cause. Investigate Other Experimental Variables. Check_Temp->Solution_Good Yes Solution_Bad_Temp Lower the experimental temperature if possible. Check_Temp->Solution_Bad_Temp No

Caption: A logical guide for troubleshooting this compound instability.

References

potential sources of interference in Galactonolactone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Galactonolactone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound?

A1: this compound is typically quantified using one of three main analytical techniques:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high specificity and sensitivity.[1]

  • Enzymatic Assays: These methods utilize enzymes like L-galactonolactone dehydrogenase (GalDH) or L-galactonolactone oxidase, which specifically act on this compound. The reaction products, such as NADH or hydrogen peroxide (H₂O₂), are then measured.

  • Colorimetric Methods: The hydroxamate method is a colorimetric approach where lactones react to form a colored complex with ferric ions.[2][3]

Q2: What is a "matrix effect" and how can it affect my this compound quantification?

A2: A matrix effect is the alteration of an analytical signal by the various components of the sample matrix, such as proteins, lipids, salts, and other endogenous compounds, excluding the analyte itself.[4][5] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true this compound concentration.[5][6] Matrix effects are a primary concern in LC-MS analysis of biological samples like plasma and urine.[4][5][6][7][8][9][10]

Q3: Can the pH of my sample affect this compound quantification?

A3: Yes, pH is a critical factor. This compound exists in equilibrium with its open-chain hydroxy acid form (galactonic acid). This equilibrium is pH-dependent. Changes in pH can alter the proportion of the lactone form, leading to variability in quantification if not properly controlled.

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent results with LC-MS analysis.

Potential Cause: Matrix effects from biological samples (e.g., plasma, urine).

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[1][4]

    • Protein Precipitation (PPT): A simple and common method, but may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH of the aqueous matrix to ensure the analyte is uncharged for better extraction.[11]

    • Solid-Phase Extraction (SPE): Offers selective extraction of the analyte while reducing non-specific compounds.[4][11]

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8][12] This is a straightforward approach, but it may compromise the limit of detection if the analyte concentration is low.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the preferred method to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][4]

  • Chromatographic Separation: Modify the chromatographic conditions (e.g., mobile phase composition, gradient) to separate this compound from co-eluting interfering compounds.[1][4]

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol that should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by equilibration with water.

  • Load the Sample: Load the pre-treated plasma sample onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove loosely bound interfering compounds.

  • Elute the Analyte: Elute the this compound with an appropriate elution solvent.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Centrifugation Centrifugation Supernatant Supernatant SPE Solid-Phase Extraction (SPE) Eluate Eluate Evaporation Evaporation & Reconstitution Final_Sample Final Sample for LC-MS LC_Separation Liquid Chromatography Separation Final_Sample->LC_Separation MS_Detection Mass Spectrometry Detection Data_Analysis Data Analysis

Caption: Workflow for LC-MS analysis with sample preparation to mitigate matrix effects.

Issue 2: Low signal or no activity in enzymatic assays.

Potential Cause: Presence of enzyme inhibitors in the sample or reagents.

Troubleshooting Steps:

  • Identify Potential Inhibitors:

    • Competitive Inhibitors: Structurally similar compounds can compete with this compound for the enzyme's active site. For L-galactonolactone oxidase, L-gulono-1,4-lactone and D-galactono-1,4-lactone are known competitive inhibitors.[13]

    • Non-Competitive Inhibitors:

      • Sulfhydryl Reagents: Reagents like p-Chloromercuriphenyl sulfonate, iodoacetamide, and N-ethylmaleimide can inhibit L-galactonolactone oxidase.[13]

      • Metal Ions: Heavy metal ions such as Hg²⁺, Zn²⁺, and Cu²⁺ can inhibit aldonolactone oxidoreductases.[14]

    • Substrate Inhibition: High concentrations of L-galactono-1,4-lactone can lead to substrate inhibition of L-galactonolactone dehydrogenase.[15]

  • Sample Clean-up: Use sample preparation techniques like dialysis or size-exclusion chromatography to remove potential small molecule inhibitors.

  • Reagent Purity: Ensure all buffers and reagents are free from contaminating inhibitors.

Quantitative Data on Enzyme Inhibition

EnzymeInhibitorType of Inhibition
L-galactonolactone oxidaseL-gulono-1,4-lactoneCompetitive[13]
L-galactonolactone oxidaseD-galactono-1,4-lactoneCompetitive[13]
L-galactonolactone oxidasep-Chloromercuriphenyl sulfonate-
L-galactonolactone oxidaseIodoacetamide-
L-galactonolactone oxidaseN-ethylmaleimide-
Aldonolactone OxidoreductasesHg²⁺, Zn²⁺, Cu²⁺-
L-galactonolactone dehydrogenaseHigh concentrations of L-galactono-1,4-lactoneSubstrate Inhibition[15]

G cluster_pathway Enzymatic Reaction cluster_inhibitors Sources of Interference This compound This compound (Substrate) Enzyme GalDH / Oxidase Product Product (e.g., NADH, H₂O₂) Competitive Competitive Inhibitors (Structurally Similar Lactones) Competitive->Enzyme Bind to Active Site NonCompetitive Non-Competitive Inhibitors (Sulfhydryl Reagents, Metal Ions) NonCompetitive->Enzyme Bind to Allosteric Site Substrate_Inhibition Substrate Inhibition (High Substrate Concentration) Substrate_Inhibition->Enzyme Inhibits at High Conc.

Caption: Potential sources of inhibition in enzymatic assays for this compound.

Issue 3: Falsely high or low readings in coupled enzymatic assays.

Potential Cause: Interference with the detection of NADH or H₂O₂.

Troubleshooting Steps:

  • For NADH Detection (Absorbance at 340 nm):

    • Identify Interfering Substances: Any compound in the sample that absorbs light at or near 340 nm can interfere with the measurement.[16]

    • Run a Sample Blank: Prepare a reaction mixture containing the sample but without the enzyme or substrate to measure the background absorbance. Subtract this value from the test sample readings.

  • For H₂O₂ Detection:

    • Identify Interfering Substances:

      • Reducing Agents: Endogenous reductants in the sample can react with the oxidized reporter molecule in peroxidase-based H₂O₂ assays, leading to an underestimation of the H₂O₂ concentration.[17]

      • Dissolved Organic Matter (DOM): In environmental water samples, DOM can significantly interfere with H₂O₂ measurement.[18] Compounds like catechol and gallic acid are particularly problematic.[18]

    • Pre-treat the Sample: A method to overcome interference from reductants involves pre-treating the sample with the oxidized reporter molecule to selectively oxidize the interfering compounds before initiating the peroxidase reaction.[17]

Experimental Protocol: Overcoming Reductant Interference in H₂O₂ Assays

This protocol is adapted from a general method and should be optimized for your specific assay.

  • Prepare a Solution of the Oxidized Reporter: Generate the oxidized form of your reporter molecule (e.g., ABTS•⁺ from ABTS) by reacting it with a known amount of H₂O₂ and peroxidase.

  • Pre-treat the Sample: Add a small amount of the oxidized reporter solution to your sample. This will oxidize the endogenous reductants.

  • Initiate the Assay: Once the reaction from the pre-treatment has stopped (i.e., the absorbance is stable), add the peroxidase to your sample to start the reaction for H₂O₂ quantification.

G Start Start Assay Pre_treat Pre-treat Sample with Oxidized Reporter? Start->Pre_treat Yes_Pre_treat Add Oxidized Reporter to Sample Pre_treat->Yes_Pre_treat Yes Add_Peroxidase Add Peroxidase to Initiate H₂O₂ Reaction Pre_treat->Add_Peroxidase No Incubate Incubate until Reaction Completes Yes_Pre_treat->Incubate Incubate->Add_Peroxidase Measure_Signal Measure Reporter Signal Add_Peroxidase->Measure_Signal End End Measure_Signal->End

Caption: Decision workflow for mitigating reductant interference in H₂O₂ assays.

Issue 4: Non-specific signal in the hydroxamate colorimetric assay.

Potential Cause: Presence of other compounds that form colored complexes with ferric ions.

Troubleshooting Steps:

  • Identify Potential Interferents: Carboxylic acids, esters, amides, and other lactones can also react with hydroxylamine (B1172632) to form hydroxamic acids, which then form a colored complex with ferric ions.[2]

  • Sample Clean-up: Use chromatographic techniques (e.g., solid-phase extraction) to separate this compound from other reactive compounds before performing the colorimetric assay.

  • Use a More Specific Method: If significant interference is observed and cannot be resolved by sample clean-up, consider using a more specific method like an enzymatic assay or LC-MS.

References

Technical Support Center: Synthesis of δ-Galactonolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of δ-Galactonolactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing and isolating δ-Galactonolactone?

The main difficulty lies in the inherent thermodynamic instability of the δ-lactone (a six-membered ring). It readily isomerizes to the more stable γ-Galactonolactone (a five-membered ring), especially in solution.[1][2] This isomerization makes the isolation of pure δ-Galactonolactone challenging.

Q2: What are the most common methods for synthesizing δ-Galactonolactone?

The two most prevalent methods for the synthesis of δ-Galactonolactone are:

  • Catalytic Oxidation using Shvo's Catalyst: This method involves the oxidation of D-galactose using a ruthenium-based catalyst, which has shown good selectivity for the δ-lactone under anhydrous conditions.[2]

  • Oxidation with Bromine Water: A classical method for oxidizing aldoses, this approach can yield δ-lactones but may also promote the formation of the γ-isomer and the corresponding galactonic acid.[2]

Q3: Is enzymatic synthesis a viable option for producing δ-Galactonolactone?

Enzymatic synthesis using galactose oxidase is a highly specific method for the oxidation of the C-6 primary alcohol of galactose to an aldehyde.[3] However, this does not directly yield the lactone. A subsequent oxidation step is required to convert the aldehyde to the carboxylic acid, which can then form the lactone. This multi-step process can be complex to optimize.

Q4: How can I minimize the isomerization of δ-Galactonolactone to γ-Galactonolactone during my experiment?

To minimize isomerization, it is crucial to:

  • Work under anhydrous (water-free) conditions, as water can facilitate hydrolysis and subsequent isomerization.

  • Avoid high temperatures and prolonged reaction times, as these can promote the conversion to the more stable γ-form.[2]

  • Use purification methods that are rapid and can be performed at low temperatures.

Q5: What is the best way to store δ-Galactonolactone?

Due to its instability, δ-Galactonolactone should be stored in a dry, inert atmosphere at low temperatures (e.g., in a desiccator at -20°C) to prevent hydrolysis and isomerization.

Troubleshooting Guide

Problem 1: Low Yield of δ-Galactonolactone
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time, but monitor closely for isomerization. - Ensure the catalyst (if used) is active and used in the correct proportion.
Isomerization to γ-Lactone - Strictly maintain anhydrous conditions. - Reduce the reaction temperature. - Optimize the reaction time to maximize δ-lactone formation before significant isomerization occurs.
Hydrolysis of the Lactone - Ensure all solvents and reagents are thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss during Workup/Purification - Use rapid purification techniques like flash chromatography at low temperatures. - Minimize exposure to protic solvents.
Problem 2: High Proportion of γ-Galactonolactone in the Product Mixture
Potential Cause Suggested Solution
Thermodynamic Equilibration - The reaction may have proceeded for too long or at too high a temperature, favoring the more stable γ-isomer. Reduce reaction time and temperature.[2]
Presence of Water - Meticulously dry all glassware, solvents, and reagents. Water catalyzes the hydrolysis to galactonic acid, which can then re-lactonize to the more stable γ-form.
Purification Method - Traditional crystallization methods may allow for isomerization in solution. Consider rapid purification techniques or fractional crystallization at low temperatures.

Experimental Protocols

Method 1: Synthesis of δ-Galactonolactone using Shvo's Catalyst

This protocol is adapted from the work of Bierenstiel and Schlaf (2004).[2]

Materials:

  • D-Galactose

  • Shvo's catalyst ([(C₅Ph₅)Ru(CO)₂]₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cyclohexanone (B45756) (hydrogen acceptor)

  • Anhydrous diethyl ether

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve D-galactose in anhydrous DMF.

  • Add Shvo's catalyst and cyclohexanone to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC or NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation under an inert atmosphere.

  • Wash the product with anhydrous diethyl ether to remove any remaining impurities.

  • Dry the product under high vacuum.

Data Presentation

Table 1: Comparison of Galactose Oxidation for δ-Galactonolactone Synthesis (using Shvo's Catalyst) [2]

EntrySugarTime (h)Temperature (°C)Conversion (%)Isolated Yield (%)γ:δ Ratio
1D-Galactose8721925493:7
2D-Galactose480>957585:15

Data adapted from Bierenstiel, M., & Schlaf, M. (2004). δ-Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. European Journal of Organic Chemistry, 2004(7), 1474-1481.

Visualizations

Experimental Workflow: Synthesis via Catalytic Oxidation

G Workflow for δ-Galactonolactone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start dry Dry Glassware & Reagents start->dry inert Establish Inert Atmosphere dry->inert dissolve Dissolve D-Galactose in Anhydrous DMF inert->dissolve add_reagents Add Shvo's Catalyst & Cyclohexanone dissolve->add_reagents heat Heat and Stir add_reagents->heat monitor Monitor Reaction (TLC/NMR) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate with Diethyl Ether cool->precipitate collect Collect Solid (Filtration/Centrifugation) precipitate->collect wash Wash with Diethyl Ether collect->wash dry_final Dry under Vacuum wash->dry_final end Pure δ-Galactonolactone dry_final->end G Troubleshooting Low Yield start Low Yield of δ-Galactonolactone check_reaction Check Reaction Completion (TLC/NMR) start->check_reaction check_isomer Analyze Product Mixture for γ-Isomer check_reaction->check_isomer Yes incomplete Incomplete Reaction check_reaction->incomplete No check_aqueous Review Anhydrous Conditions check_isomer->check_aqueous Low high_gamma High γ-Isomer Content check_isomer->high_gamma High hydrolysis Potential Hydrolysis check_aqueous->hydrolysis Moisture Present solution1 Optimize Reaction Time/Temperature or Check Catalyst Activity incomplete->solution1 solution2 Reduce Reaction Time/Temperature, Ensure Anhydrous Conditions high_gamma->solution2 solution3 Thoroughly Dry All Reagents and Glassware hydrolysis->solution3

References

strategies to improve the yield of Galactonolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for the synthesis of Galactonolactone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the oxidation of D-galactose. These can be broadly categorized into chemical and enzymatic methods.

  • Chemical Oxidation: This often involves using oxidizing agents like bromine or employing catalysts such as gold nanoparticles or transition metal complexes like Shvo's catalyst.[1][2]

  • Enzymatic Oxidation: This method utilizes enzymes, most commonly galactose oxidase (GalOx), to catalyze the oxidation of D-galactose.[3][4] This approach is valued for its high selectivity.

Q2: I am observing the formation of a mixture of lactones (1,4- and 1,5-). How can I control the regioselectivity?

A2: The formation of a mixture of 1,4- (γ-lactone) and 1,5- (δ-lactone) this compound is a common challenge, as the two forms can exist in equilibrium.[1] The thermodynamically more stable γ-lactone is often the major product. To maximize the yield of the desired isomer, consider the following:

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the kinetically controlled formation of the δ-lactone.[5]

  • Catalyst Choice: Certain catalysts may offer higher selectivity. For instance, the use of Shvo's catalyst has been reported to initially produce the δ-lactone, which then isomerizes to the more stable γ-lactone.[5]

  • Post-Reaction Workup: The purification strategy can be optimized to separate the isomers.

Q3: What are the key parameters to optimize for improving the overall yield of this compound synthesis?

A3: Several factors can significantly impact the yield. Key parameters to optimize include:

  • Catalyst Activity and Loading: Ensure the catalyst is active and used at an optimal concentration.[6]

  • Reaction Conditions: Temperature, pH, and reaction time are critical and should be carefully controlled and optimized for the specific method being used.[6]

  • Purity of Starting Materials: The purity of D-galactose and any reagents used can affect the reaction outcome.

  • Atmosphere: For some reactions, particularly those sensitive to oxidation or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst/Enzyme Verify the age, storage conditions, and activity of your catalyst or enzyme. For enzymes, perform a control reaction with a known substrate to confirm activity. Consider using a fresh batch.[6][7]
Sub-optimal Reaction Conditions Systematically vary the temperature, pH, and reaction time to find the optimal conditions for your specific setup. Monitor the reaction progress using techniques like TLC or HPLC.[6]
Poor Quality of Starting Materials Ensure your D-galactose is of high purity and dry. Purify reagents and solvents if necessary.[3]
Product Decomposition Extended reaction times or harsh workup conditions can lead to product degradation. Quench the reaction as soon as it is complete and use mild workup procedures.[3][6]

Problem 2: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Formation of Emulsions During Workup To break emulsions, try washing the organic layer with brine (saturated NaCl solution). In persistent cases, centrifugation can be effective.[8]
Co-elution of Product with Impurities during Chromatography Optimize your chromatography conditions. Experiment with different solvent systems or consider using a different stationary phase.
Product is Water-Soluble If the product remains in the aqueous layer during extraction, try using a different organic solvent or perform multiple extractions. In some cases, techniques like lyophilization of the aqueous phase may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for δ-Galactonolactone Synthesis using Shvo's Catalyst

SubstrateMethodTime (h)Temperature (°C)Conversion (%)Isolated Yield (%)γ:δ Ratio
D-GlucoseB1645988699.9:0.1
D-MannoseA8721914194:6
D-GalactoseA8721925493:7

Data adapted from a study on the synthesis and isolation of δ-D-galactonolactone.[9] Method A was optimized for the maximum amount of the labile δ-lactone, while Method B involved carrying out the oxidation in a cyclohexanone (B45756) suspension.[9]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Galactose Oxidase

This protocol outlines a general procedure for the enzymatic oxidation of D-galactose.

Materials:

  • Galactose Oxidase (GOx)

  • D-galactose

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Catalase (optional, to decompose hydrogen peroxide byproduct)

  • Deionized water

Procedure:

  • Prepare a solution of D-galactose in the sodium phosphate buffer.

  • Add the Galactose Oxidase to the substrate solution. If using, add catalase to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (typically around 25-30°C) with gentle agitation.

  • Monitor the reaction progress by measuring oxygen consumption or by periodically taking aliquots for analysis (e.g., HPLC).

  • Once the reaction is complete, the enzyme can be denatured (e.g., by heating) and removed by centrifugation.

  • The product can then be purified from the reaction mixture using standard techniques such as chromatography.

Protocol 2: Chemical Synthesis of δ-Galactonolactone using Shvo's Catalyst (Method A)

This protocol is adapted from a published procedure for the synthesis of δ-D-galactonolactone.[9]

Materials:

  • D-galactose

  • Shvo's catalyst ([(C4Ph4CO)(CO)2Ru]2)

  • Hydrogen acceptor (e.g., 4-phenyl-3-buten-2-one)

  • Solvent (e.g., DMF)

Procedure:

  • In a clean, dry reaction vessel, dissolve D-galactose and the hydrogen acceptor in the solvent.

  • Add Shvo's catalyst to the mixture.

  • Stir the reaction at room temperature (21°C).

  • Monitor the reaction for approximately 87 hours.

  • Upon completion, the product can be isolated and purified. This may involve removal of the catalyst and solvent, followed by chromatographic purification.

Visualizations

experimental_workflow General Workflow for this compound Synthesis Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_result Outcome start Select Synthesis Method (Chemical or Enzymatic) reagents Prepare High-Purity Starting Materials & Reagents start->reagents setup Set up Reaction (Inert atmosphere if needed) reagents->setup optimize Optimize Parameters (Temp, pH, Time, Catalyst Load) setup->optimize monitor Monitor Progress (TLC, HPLC, etc.) optimize->monitor quench Quench Reaction monitor->quench extract Product Extraction quench->extract purify Purification (Chromatography, Recrystallization) extract->purify analyze Characterize Product (NMR, MS) purify->analyze yield Calculate Yield analyze->yield

Caption: Workflow for optimizing this compound synthesis.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis cluster_checks Initial Checks cluster_conditions Reaction Conditions cluster_workup Workup Issues start Low or No Yield Observed check_reagents Are starting materials pure and dry? start->check_reagents check_catalyst Is the catalyst/enzyme active? check_reagents->check_catalyst [Yes] solution_reagents Purify/dry starting materials. check_reagents->solution_reagents [No] check_temp Is the temperature optimal? check_catalyst->check_temp [Yes] solution_catalyst Use fresh catalyst/enzyme. check_catalyst->solution_catalyst [No] check_ph Is the pH optimal (for enzymatic reactions)? check_temp->check_ph [Varies] solution_optimize Systematically optimize reaction conditions. check_temp->solution_optimize [No] check_time Is the reaction time appropriate? check_ph->check_time [Varies] check_ph->solution_optimize [No] check_decomp Is the product decomposing during workup? check_time->check_decomp [Varies] check_time->solution_optimize [No] check_extraction Is the product being lost during extraction? check_decomp->check_extraction [Possible] solution_workup Use milder workup conditions/optimize extraction. check_decomp->solution_workup [Yes] check_extraction->solution_workup [Yes]

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of Galactonolactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the purification of Galactonolactone isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the separation and purification of D-galactono-1,4-lactone and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound isomers so challenging?

The primary difficulty lies in the inherent chemical equilibrium between the different isomeric forms. Galactonic acid can cyclize to form two main lactone isomers: the five-membered D-galactono-1,4-lactone (γ-lactone) and the six-membered D-galactono-1,5-lactone (δ-lactone).[1][2] These isomers can interconvert in solution, making it difficult to isolate a single, pure form.[1] Furthermore, both lactones are susceptible to ring-opening hydrolysis back to the open-chain D-galactonic acid, especially in the presence of water or under acidic or basic conditions.[3][4][5]

Q2: Which this compound isomer is more stable?

The D-galactono-1,4-lactone (γ-lactone) is generally the thermodynamically more stable form compared to the D-galactono-1,5-lactone (δ-lactone).[3] Over time in solution, the equilibrium will favor the formation of the 1,4-lactone.

Q3: What factors influence the stability and interconversion of the isomers?

Several factors can affect the equilibrium and stability of galactolactones:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring back to galactonic acid.[5]

  • Temperature: Higher temperatures can accelerate both the rate of interconversion between isomers and the rate of hydrolysis.[5]

  • Solvent: The presence of water facilitates hydrolysis.[3] Working in anhydrous organic solvents can help maintain the lactone form.

Q4: How can I confirm the identity and purity of my isolated isomer?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between the 1,4- and 1,5-isomers based on their unique chemical shifts and coupling constants.[3]

  • HPLC: A validated HPLC method can separate and quantify the isomers and detect the presence of galactonic acid.[6]

  • Melting Point: A sharp, well-defined melting point is indicative of high purity. The reported melting point for D-galactono-1,4-lactone is around 133-137°C.[7] A broad melting range suggests the presence of impurities.

Troubleshooting Guide

Problem 1: Low Yield of Purified Lactone

Possible Cause Suggested Solution
Hydrolysis during workup: The lactone ring opened during extraction or purification steps. This is common in aqueous, acidic, or basic solutions.[5]Maintain a neutral or slightly acidic pH (4-6) during aqueous extractions. Work at low temperatures (0-4°C) to minimize the rate of hydrolysis. Evaporate aqueous solutions as quickly as possible under reduced pressure.
Isomerization to the more soluble isomer: The target isomer converted into a more soluble form that remained in the mother liquor during crystallization.Minimize the time the compound spends in solution. Choose a crystallization solvent that provides good differential solubility between the isomers.[7]
Incomplete extraction from the reaction mixture. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous phase.
Loss during chromatography: The compound is binding irreversibly to the column or is eluting very broadly.Ensure the sample is fully soluble in the mobile phase.[8] If additives were used to solubilize the initial sample, include them in the running buffer.[9] Optimize the mobile phase composition for better elution.

Problem 2: Product is Impure (Contaminated with other isomers or starting material)

Possible Cause Suggested Solution
Co-crystallization of isomers: The 1,4- and 1,5-lactones have similar properties and may crystallize together.Perform fractional crystallization. Redissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly to enrich the desired isomer.[7] Repeat the process until purity is achieved.
Incomplete separation by chromatography. Optimize the HPLC/column chromatography method. Try a different stationary phase (e.g., a carbohydrate-specific column) or adjust the mobile phase gradient to improve resolution between the isomer peaks.[10]
Residual galactonic acid: The open-chain acid is present in the final product.Wash the crystalline product with a non-polar organic solvent in which the lactone is sparingly soluble but the more polar acid is not. Alternatively, purification via column chromatography should effectively separate the more polar acid from the lactones.

Data Presentation

Table 1: Physicochemical Properties of D-Galactono-1,4-lactone

Property Value Reference(s)
Molecular Formula C₆H₁₀O₆ [11]
Molecular Weight 178.14 g/mol [11]
Appearance White crystalline powder [5][12]
Melting Point 133 - 137 °C [7]

| CAS Number | 2782-07-2 |[11][13] |

Table 2: Example HPLC Conditions for Isomer Analysis

Parameter Condition Rationale / Note
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Commonly used for separating polar analytes.[6][14]
Mobile Phase Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., formate (B1220265) or acetate (B1210297) buffer at pH 4-5). The organic modifier helps elute the compounds, while a slightly acidic pH helps suppress the ionization of any residual galactonic acid and stabilize the lactones.
Flow Rate 0.5 - 1.0 mL/min Standard analytical flow rate.
Detection UV at 210-220 nm or Refractive Index (RI) Lactones have a weak UV chromophore. RI detection is universal for carbohydrates but less sensitive. Derivatization may be needed for high sensitivity.[6]

| Temperature | Ambient or controlled (e.g., 25°C) | Maintaining a consistent temperature is crucial for reproducible retention times. |

Visualized Workflows and Pathways

Equilibrium_Pathway This compound Equilibrium Pathway cluster_open Open-Chain Form L15 D-Galactono-1,5-lactone (δ-lactone, less stable) L14 D-Galactono-1,4-lactone (γ-lactone, more stable) L15->L14 Isomerization (favored) GA D-Galactonic Acid L15->GA Hydrolysis / Cyclization (+H₂O, H⁺ or OH⁻) L14->L15 Isomerization L14->GA Hydrolysis / Cyclization (+H₂O, H⁺ or OH⁻)

Caption: Equilibrium between 1,4- and 1,5-lactone isomers and D-galactonic acid.

Purification_Workflow General Purification Workflow start Crude Reaction Mixture (contains isomers + acid) extract Aqueous Workup / Extraction (Control pH and Temperature) start->extract concentrate Concentration (Rotary Evaporation) extract->concentrate purify Purification Method concentrate->purify hplc Preparative HPLC purify->hplc Chromatography crystal Fractional Crystallization purify->crystal Crystallization analysis Purity & Identity Check (HPLC, NMR, M.P.) hplc->analysis crystal->analysis product Pure Isomer analysis->product

Caption: A general workflow for the purification of this compound isomers.

Troubleshooting_Tree Troubleshooting Decision Tree p0 Problem Observed p1 Low Yield p0->p1 p2 Low Purity p0->p2 c1 Aqueous workup? High temp or extreme pH? p1->c1 c2 Multiple peaks in HPLC? p2->c2 c3 Broad melting point? p2->c3 s1 Probable Cause: Hydrolysis Solution: Control pH (4-6) and temperature (0-4°C) c1->s1 s2 Probable Cause: Isomer Contamination Solution: Optimize chromatography or perform fractional crystallization c2->s2 s3 Probable Cause: Impurities (isomers, acid) Solution: Recrystallize or re-purify via chromatography c3->s3

Caption: A decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: HPLC Separation of this compound Isomers (Analytical)

This protocol is for the analytical separation of D-galactono-1,4-lactone and D-galactono-1,5-lactone to assess purity.

1. Materials and Equipment:

  • HPLC system with UV or RI detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile[15]

  • HPLC-grade water[15]

  • Formic acid or acetic acid

  • Sample dissolved in mobile phase or water

2. Mobile Phase Preparation:

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Degas both mobile phases prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection: RI or UV at 215 nm

  • Gradient: Start with 5% Mobile Phase B for 5 minutes. Increase to 40% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 10 minutes. (Note: This is a starting point and must be optimized for your specific column and isomer mixture).[10]

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Prepare a sample solution of the this compound mixture at approximately 1 mg/mL in water or the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram. The isomers should elute as distinct peaks. The presence of a very early eluting peak may indicate galactonic acid.

Protocol 2: Purification by Fractional Crystallization

This protocol describes a general method for enriching one isomer from a mixture.

1. Materials and Equipment:

  • Crude this compound mixture

  • Anhydrous Ethanol (B145695) or Methanol[7]

  • Erlenmeyer flasks

  • Heating plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Place the crude this compound mixture in an Erlenmeyer flask.

  • Add a minimal volume of hot anhydrous ethanol (or methanol) dropwise while stirring and gently heating, just enough to fully dissolve the solid.[16]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Crystals should begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the first crop of crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold anhydrous ethanol.

  • This first crop of crystals will be enriched in the less soluble isomer.

  • Take the filtrate (mother liquor) and reduce its volume by approximately half by heating or under reduced pressure.

  • Allow the concentrated filtrate to cool as in steps 3 and 4 to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Assess the purity of each crystal crop using the HPLC method described above.

  • Repeat the crystallization process on the desired enriched crop to further improve its purity.

References

Technical Support Center: Addressing Galactonolactone Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with galactonolactone. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a cyclic ester (lactone) of galactonic acid. Like other lactones, it is susceptible to hydrolysis, a chemical reaction where the ring structure is opened by reaction with water to form the corresponding hydroxy acid (in this case, galactonic acid).[1] This equilibrium is significantly influenced by pH and temperature.[1]

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is pH-dependent hydrolysis. In neutral to alkaline conditions, the lactone ring is readily opened to form galactonate. Conversely, acidic conditions favor the closed-ring lactone form.[1] Elevated temperatures can accelerate this hydrolysis at any pH.[2]

This compound This compound (Closed Ring) GalactonicAcid Galactonic Acid (Open Ring) This compound->GalactonicAcid Hydrolysis (Neutral/Alkaline pH, ↑ Temp) GalactonicAcid->this compound Lactonization (Acidic pH) cluster_0 Problem: Low this compound Recovery cluster_1 Potential Causes cluster_2 Troubleshooting Steps Problem Low Recovery Hydrolysis Hydrolysis during Sample Prep Problem->Hydrolysis Extraction Incomplete Extraction Problem->Extraction Analysis Degradation during Analysis Problem->Analysis Acidify Use Acidic Buffers/Solvents Hydrolysis->Acidify Cold Maintain Low Temperature (0-4°C) Hydrolysis->Cold Time Minimize Processing Time Hydrolysis->Time Solvent Optimize Extraction Solvent Extraction->Solvent MobilePhase Use Acidic Mobile Phase Analysis->MobilePhase Autosampler Cooled Autosampler Analysis->Autosampler cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Plasma Plasma Sample Extraction Acidified Protein Precipitation Plasma->Extraction Tissue Tissue Sample Homogenization Cold Acidic Homogenization Tissue->Homogenization Cleanup SPE (Optional) Extraction->Cleanup Homogenization->Cleanup Reconstitution Reconstitute in Mobile Phase Cleanup->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification of This compound & Galactonic Acid Detection->Quantification

References

how to prevent hydrolysis of Galactonolactone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Galactonolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of D-Galactonolactone in solution, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Galactonolactone and why is its stability in solution a concern?

A1: D-Galactonolactone is a cyclic ester (lactone) of D-galactonic acid. In aqueous solutions, the lactone ring is susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond, opening the ring to form D-galactonic acid. This conversion can significantly impact experimental results, as the biological activity and physical properties of the open-chain acid may differ from the lactone form.

Q2: What are the primary factors that influence the hydrolysis of D-Galactonolactone?

A2: The hydrolysis of D-Galactonolactone is primarily influenced by pH and temperature. The reaction is accelerated in both acidic and basic conditions.[1] Increased temperatures also significantly increase the rate of hydrolysis. The stability of the lactone is generally greatest at a slightly acidic to neutral pH.

Q3: How should I prepare stock solutions of D-Galactonolactone to ensure stability?

A3: For long-term storage, it is recommended to prepare stock solutions in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture. Avoid using aqueous buffers for long-term storage of stock solutions.[2]

Q4: I need to use D-Galactonolactone in an aqueous buffer for my experiment. What is the best approach?

A4: When an aqueous solution is required, it is crucial to prepare it fresh on the day of the experiment. Use a pre-chilled, slightly acidic buffer (pH 4-6) to slow the rate of hydrolysis. After dissolving the D-Galactonolactone, the solution should be kept on ice and used as quickly as possible.

Q5: Which buffer system is recommended for maintaining the stability of D-Galactonolactone in aqueous solutions?

A5: Citrate (B86180) and phosphate (B84403) buffer systems are commonly used for experiments in the slightly acidic to neutral pH range and can help maintain a stable pH environment to minimize hydrolysis. A citrate buffer, which can maintain an acidic pH, may be particularly useful for preventing base-catalyzed hydrolysis.[3] Ultimately, the choice of buffer will depend on the specific requirements of your experiment, but maintaining a pH between 4 and 6 is a good starting point for enhancing stability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity in a multi-day experiment. Hydrolysis of D-Galactonolactone in the aqueous experimental medium.1. Prepare a fresh solution of D-Galactonolactone daily.2. Conduct a time-course experiment to determine the rate of degradation in your specific medium and adjust the replenishment schedule accordingly.3. If possible, consider using a more stable analog of the compound.
Appearance of an unexpected peak in HPLC or other analytical methods. The new peak is likely the hydrolyzed product, D-galactonic acid.1. Confirm the identity of the new peak using mass spectrometry; the mass should correspond to the addition of a water molecule (an increase of 18 Da) to the parent lactone.2. Review your solution preparation and storage procedures to minimize hydrolysis. Ensure you are using a suitable pH and temperature.
Inconsistent experimental results between batches. Variability in the extent of D-Galactonolactone hydrolysis between freshly prepared solutions.1. Standardize your solution preparation protocol meticulously. Always use the same buffer composition, pH, and temperature.2. Prepare a larger batch of the buffered solution to be used across all related experiments on the same day to ensure consistency.
Precipitation of the compound in the aqueous buffer. Poor solubility of D-Galactonolactone in the chosen buffer system.1. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.2. Gently warm the buffer to aid dissolution, but cool it down immediately to minimize hydrolysis.

Quantitative Data on Lactone Stability

pH RangeTemperatureExpected Stability of D-Galactonolactone
< 4Room TemperatureLow (Acid-catalyzed hydrolysis)
4 - 64°CHigh (Optimal for short-term stability)
4 - 6Room TemperatureModerate
74°CModerate
7Room TemperatureLow to Moderate
> 8Room TemperatureVery Low (Base-catalyzed hydrolysis)

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of D-Galactonolactone for Immediate Use

This protocol describes the preparation of a D-Galactonolactone solution in a citrate buffer to minimize hydrolysis for short-term experimental use.

Materials:

  • D-Galactonolactone powder

  • Citric acid monohydrate

  • Trisodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile, RNase/DNase-free microcentrifuge tubes and pipette tips

  • Ice bucket

Procedure:

  • Prepare a 0.1 M Citrate Buffer (pH 5.0):

    • Prepare a 0.1 M solution of Citric Acid Monohydrate (2.10 g in 100 mL of high-purity water).

    • Prepare a 0.1 M solution of Trisodium Citrate Dihydrate (2.94 g in 100 mL of high-purity water).

    • In a beaker, combine approximately 62 mL of the citric acid solution with 38 mL of the sodium citrate solution.

    • Measure the pH using a calibrated pH meter and adjust to pH 5.0 by adding small volumes of the citric acid or sodium citrate solution as needed.

    • Sterile filter the buffer through a 0.22 µm filter.

    • Pre-chill the buffer on ice.

  • Prepare the D-Galactonolactone Solution:

    • On the day of the experiment, weigh the required amount of D-Galactonolactone powder in a sterile microcentrifuge tube.

    • Add the pre-chilled 0.1 M citrate buffer (pH 5.0) to the desired final concentration.

    • Vortex briefly at low speed until the powder is completely dissolved.

    • Keep the solution on ice at all times.

    • Use the solution as soon as possible, preferably within a few hours of preparation.

Protocol 2: Monitoring D-Galactonolactone Hydrolysis by HPLC

This protocol provides a general method for monitoring the stability of D-Galactonolactone in a given buffer by separating and quantifying the lactone and its hydrolyzed product, D-galactonic acid, using High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Instrumentation and Conditions:

  • HPLC System: With a UV or Refractive Index (RI) detector.

  • Column: A suitable reversed-phase column (e.g., C18) or an ion-exchange column.

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M) is often used for the separation of sugar acids.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled.

  • Detection: UV at a low wavelength (e.g., 210 nm) if the compounds have some absorbance, or RI detection.

Procedure:

  • Prepare Standards: Prepare standard solutions of both D-Galactonolactone and D-galactonic acid of known concentrations in the mobile phase.

  • Prepare Sample Solution: Prepare a solution of D-Galactonolactone in the aqueous buffer you wish to test at a known initial concentration.

  • Incubation: Incubate the sample solution at the desired temperature.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample solution. It may be necessary to immediately stop the reaction by adding a quenching agent or by freezing the sample.

  • HPLC Analysis: Inject the standards and the samples from each time point onto the HPLC system.

  • Data Analysis:

    • Identify the peaks for D-Galactonolactone and D-galactonic acid based on the retention times of the standards.

    • Integrate the peak areas for both compounds at each time point.

    • Calculate the percentage of D-Galactonolactone remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining D-Galactonolactone versus time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Equilibrium cluster_conditions Factors Influencing Equilibrium This compound D-Galactonolactone (Closed Ring) GalactonicAcid D-Galactonic Acid (Open Chain) This compound->GalactonicAcid Hydrolysis (H₂O) GalactonicAcid->this compound Lactonization (-H₂O) Acid Acidic pH Acid->GalactonicAcid Accelerates Base Basic pH Base->GalactonicAcid Accelerates Temp Increased Temperature Temp->GalactonicAcid Accelerates

Caption: Equilibrium between D-Galactonolactone and D-Galactonic Acid.

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Monitoring (Optional) cluster_exp Experiment start Start: Weigh D-Galactonolactone Powder dissolve Dissolve in Pre-chilled Aqueous Buffer (pH 4-6) start->dissolve storage Keep on Ice and Use Immediately dissolve->storage hplc Analyze by HPLC at Different Time Points storage->hplc Monitor Stability experiment Perform Experiment storage->experiment quantify Quantify Lactone and Hydrolyzed Acid hplc->quantify

Caption: Recommended workflow for preparing and using D-Galactonolactone solutions.

References

dealing with low solubility of Galactonolactone in assay media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of Galactonolactone in experimental assays. Our resources are designed to address common issues, offering detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Is this compound poorly soluble in aqueous media?

Contrary to what might be perceived, this compound is actually highly soluble in water. Reports indicate a water solubility of 583 g/L.[1] The challenges researchers face are often not due to low inherent solubility but may stem from a slow dissolution rate, compound stability issues, or interactions with components of the assay media.

Q2: Why might my this compound be difficult to dissolve or appear to precipitate out of solution?

Several factors can contribute to difficulties in dissolving this compound:

  • Rate of Dissolution: Like many highly soluble compounds, this compound may require adequate time and agitation to fully dissolve.

  • Isomerization and Stability: this compound exists in different isomeric forms, primarily the δ- and γ-lactones. The δ-form is less stable and can convert to the more stable γ-form in solution.[2] This process can be influenced by pH and temperature.

  • Hydrolysis: In aqueous solutions, particularly under neutral to basic conditions (like typical cell culture media, pH ~7.4), the lactone ring of this compound can be hydrolyzed to form galactonic acid.[1] This change in chemical structure could lead to precipitation if the salt form of the acid is less soluble under the specific buffer conditions.

  • Media Components: Complex biological media contain salts, amino acids, and other components that could potentially interact with this compound, affecting its stability and apparent solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For most biological applications, creating a concentrated stock solution in an appropriate solvent is recommended. While this compound is water-soluble, using a high-quality organic solvent can be advantageous for long-term storage and minimizing hydrolysis.

  • Dimethyl Sulfoxide (DMSO): DMSO is a common and effective solvent for preparing high-concentration stock solutions of a wide range of compounds for biological assays.[3][4][5][6][7] It is miscible with water and most organic liquids.

  • Water: Sterile, purified water can also be used to prepare fresh stock solutions. However, for long-term storage, the potential for hydrolysis should be considered.

Q4: How should I store my this compound stock solution?

To ensure the stability and integrity of your this compound stock solution, it is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect from light.[1]

Troubleshooting Guides

This section provides step-by-step instructions to address specific problems you might encounter when working with this compound.

Issue 1: Slow or Incomplete Dissolution of this compound Powder

If you are finding it difficult to dissolve this compound powder directly into your assay medium, follow these steps:

  • Prepare a Concentrated Stock Solution: Instead of dissolving the powder directly into a large volume of aqueous assay buffer, first prepare a concentrated stock solution in DMSO or sterile water.

  • Use Gentle Warming and Agitation: To aid dissolution in the stock solvent, gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator.

  • Serial Dilution: When preparing your working concentration, perform a serial dilution from your high-concentration stock into the final assay buffer. This gradual change in solvent composition can help maintain solubility.

  • Vigorous Mixing During Dilution: As you add the stock solution to the assay medium, ensure the medium is being stirred or vortexed to promote rapid and even dispersion.

Issue 2: Precipitation Observed After Diluting Stock Solution into Assay Media

If you observe cloudiness or precipitation after adding your this compound stock solution to the cell culture medium, consider the following troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Precipitation start Precipitation Observed check_final_dmso Is final DMSO concentration <0.5%? start->check_final_dmso lower_dmso Lower DMSO concentration in final solution check_final_dmso->lower_dmso No check_pH Is the assay medium's pH > 7.0? check_final_dmso->check_pH Yes lower_dmso->check_pH consider_hydrolysis Instability/Hydrolysis is likely. Prepare solutions fresh. check_pH->consider_hydrolysis Yes check_temp Was the medium cold? check_pH->check_temp No consider_hydrolysis->check_temp prewarm_media Use pre-warmed media (37°C) check_temp->prewarm_media Yes final_check Still precipitating? Consider alternative solubilization methods. check_temp->final_check No prewarm_media->final_check

Troubleshooting workflow for compound precipitation.

Explanation of Workflow Steps:

  • Check Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. High concentrations of DMSO can also cause some compounds to precipitate when diluted into an aqueous environment.

  • Consider pH and Hydrolysis: Cell culture media is typically buffered around pH 7.2-7.4.[8][9] In this slightly basic environment, this compound is susceptible to hydrolysis, which breaks the lactone ring to form galactonic acid.[1] This chemical change can lead to the formation of a less soluble product. To mitigate this, always prepare working solutions of this compound fresh, just before use.

  • Temperature of the Medium: Adding a concentrated stock solution to cold media can sometimes cause a soluble compound to temporarily precipitate. Using media that has been pre-warmed to the experimental temperature (e.g., 37°C) can prevent this.

  • Alternative Solubilization Methods: If precipitation persists, more advanced techniques may be necessary, although these are generally not required for a highly water-soluble compound like this compound. These could include the use of solubilizing agents or different vehicle formulations, but would require careful validation to ensure they do not interfere with the assay.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • D-Galactono-1,4-lactone (MW: 178.14 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 17.81 mg of D-Galactono-1,4-lactone powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution to prepare a final working concentration for a cell-based assay.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 100 µM working solution, you would need 1 µL of the 100 mM stock.

  • Dilution: While gently vortexing the pre-warmed cell culture medium, add the calculated volume of the stock solution dropwise. This ensures rapid and uniform mixing.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific cell line (typically <0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of degradation or precipitation.

Data Presentation

Table 1: Solubility and Stability of this compound

PropertyValueComments
Water Solubility 583 g/LHighly soluble in water.[1]
Solubility in DMSO SolubleA datasheet indicates solubility in DMSO.[3]
Stability in Aqueous Solution Sensitive to heat, air, and light. Can undergo hydrolysis in the presence of acids or bases.[1]The lactone ring can open, especially at neutral to basic pH.
Isomerization The δ-lactone form can isomerize to the more thermodynamically stable γ-lactone form in solution.[2]

Signaling Pathways and Workflows

This compound Hydrolysis Pathway

The following diagram illustrates the hydrolysis of the this compound ring in an aqueous environment, a key factor in its stability.

G cluster_1 Hydrolysis of this compound This compound This compound (Cyclic Ester) galactonic_acid Galactonic Acid (Open-chain Carboxylic Acid) This compound->galactonic_acid Hydrolysis conditions Aqueous Solution (e.g., Assay Media, pH ~7.4) conditions->this compound G cluster_2 Recommended Experimental Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make stock solution weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw single aliquot for experiment store->thaw dilute Dilute in pre-warmed assay medium thaw->dilute use Use immediately in assay (Final DMSO <0.5%) dilute->use

References

Technical Support Center: Optimizing Galactonolactone Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the resolution of Galactonolactone peaks in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common chromatographic challenges. Here, you will find troubleshooting advice and frequently asked questions in a straightforward question-and-answer format, complete with detailed experimental protocols and data to support your method development.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor resolution and broad peaks for this compound. Where should I start troubleshooting?

Poor resolution and peak broadening are common issues in HPLC. A systematic approach to troubleshooting is crucial. Start by examining your column, mobile phase, and injection parameters. A logical workflow can help isolate the issue.

G cluster_solutions Troubleshooting Steps A Poor Peak Resolution Observed B Check Column Health (Age, Contamination, Voids) A->B C Optimize Mobile Phase (Composition, pH, Additives) B->C Column OK D Adjust Flow Rate C->D Optimization Needed E Optimize Temperature D->E Further Improvement Required F Review Injection Parameters (Volume, Solvent) E->F Resolution Still Suboptimal G Good Resolution Achieved F->G Parameters Optimized

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Q2: What are the common causes of peak tailing with this compound and how can I fix it?

Peak tailing, where the latter half of the peak is wider than the front, is often observed for polar compounds like this compound. This is frequently caused by secondary interactions with the stationary phase.

Common Causes and Solutions for Peak Tailing:

CauseSolution
Secondary Silanol (B1196071) Interactions Use a highly end-capped column to minimize exposed silanol groups. Alternatively, add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid to suppress silanol activity.
Column Overload Reduce the injection volume or dilute the sample. If the peak shape improves, overload was the likely cause.
Mobile Phase pH The predicted pKa of D-Galactono-1,4-lactone is approximately 12.06.[1] Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa to maintain a consistent ionization state.
Contamination Flush the column with a strong solvent to remove any contaminants that may be causing active sites.

Q3: My this compound peak is fronting. What does this indicate?

Peak fronting, where the peak's front is broader than its tail, is less common than tailing but can still occur.

Common Causes and Solutions for Peak Fronting:

CauseSolution
Sample Overload (Concentration) The sample concentration may be too high, saturating the stationary phase at the injection point. Dilute the sample and reinject.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column. Whenever possible, dissolve the sample in the mobile phase.
Column Collapse This is a less common but serious issue where the stationary phase bed collapses. This can be caused by extreme pH or temperature and often requires column replacement.

Troubleshooting Guides

Optimizing Mobile Phase Composition

The choice of mobile phase is critical for achieving good resolution. For this compound and related diterpenoid lactones, reversed-phase HPLC is commonly used.

Recommended Starting Conditions for Method Development:

ParameterRecommendationRationale
Mobile Phase Acetonitrile/Water or Methanol/WaterThese are standard solvent systems for reversed-phase HPLC. Acetonitrile often provides sharper peaks due to its lower viscosity.
Gradient Elution Start with a shallow gradient (e.g., 5-95% organic over 20-30 minutes)This is useful for determining the optimal elution conditions for this compound and separating it from impurities.
pH Modifier 0.1% Formic Acid or Acetic AcidAdding a small amount of acid can improve peak shape by suppressing the ionization of residual silanols on the column.
Column Selection and Parameters

The stationary phase chemistry and column dimensions significantly impact resolution.

Column Selection Guidelines:

Column TypeParticle SizeDimensionsApplication
C18 5 µm4.6 x 250 mmA good starting point for general-purpose separations of moderately polar compounds.
C18 (End-capped) 3 µm or sub-2 µm4.6 x 150 mm or shorterProvides higher efficiency and better peak shape for polar analytes by reducing silanol interactions.
Phenyl-Hexyl 5 µm or 3 µm4.6 x 150 mmOffers alternative selectivity through π-π interactions, which can be beneficial for separating lactones from other matrix components.
Impact of Flow Rate and Temperature

Adjusting the flow rate and temperature can fine-tune the separation.

  • Flow Rate: Lowering the flow rate generally increases resolution by allowing more time for the analyte to interact with the stationary phase. However, this also increases the run time. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Temperature: Increasing the column temperature can improve peak shape and reduce run times by lowering the mobile phase viscosity. However, excessive heat can degrade the analyte or the column. A good starting temperature is 30-40°C.

Experimental Protocols

While a standardized method for this compound is not widely published, the following protocol, based on methods for structurally similar diterpenoid lactones, serves as an excellent starting point for method development.

Protocol: HPLC Analysis of Diterpenoid Lactones (Adapted for this compound)

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional)

3. Mobile Phase Preparation:

  • Mobile Phase A: Water (with or without 0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile or Methanol

  • Degas the mobile phases before use.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (this compound lacks a strong chromophore, so a low UV wavelength is necessary)
Injection Volume 10 µL

5. Sample Preparation:

  • Dissolve the this compound standard or sample in the initial mobile phase composition (90:10 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Development:

G A Define Separation Goal (e.g., Baseline Resolution) B Select Initial Conditions (Column, Mobile Phase) A->B C Perform Initial Run B->C D Evaluate Chromatogram (Resolution, Peak Shape) C->D E Optimize Mobile Phase Gradient D->E Suboptimal Separation G Validate Method (Linearity, Precision, Accuracy) D->G Acceptable Separation F Fine-tune Flow Rate & Temperature E->F F->D H Method Ready for Routine Use G->H

References

minimizing background noise in Galactonolactone enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise in Galactonolactone enzymatic assays.

Troubleshooting Guide

High background noise can obscure results and reduce the sensitivity and accuracy of your assay.[1] This guide addresses common issues and provides systematic solutions.

Problem: High background signal in "no-enzyme" control wells.

This is one of the most common issues and often points to the spontaneous degradation of the substrate or issues with other assay components.

CauseRecommended SolutionExpected Outcome
Spontaneous Hydrolysis of this compound Optimize the pH of the assay buffer. Lactones are susceptible to hydrolysis, and maintaining an optimal pH can reduce the rate of non-enzymatic breakdown. Consider a slightly acidic to neutral pH range, but this must be balanced with the optimal pH for your enzyme.Reduction in the rate of spontaneous substrate degradation, leading to a lower background signal.
Contaminated Reagents Prepare fresh substrate and buffer solutions. Ensure high-purity water and reagents are used. Filter-sterilize solutions if necessary.Elimination of interfering substances that may react with the detection reagents.
Inherent Color/Fluorescence of Sample Run a sample blank containing the sample in the assay buffer but without the detection reagents. Subtract the absorbance/fluorescence of the sample blank from your results.Correction for the intrinsic optical properties of the sample, providing a more accurate measurement of the enzymatic reaction.

Problem: Inconsistent or non-reproducible results.

Variability in your results can stem from several procedural or environmental factors.

CauseRecommended SolutionExpected Outcome
Temperature Fluctuations Ensure all reagents, samples, and the microplate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.Consistent reaction rates across all wells and between experiments.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques. For multi-well plates, prepare a master mix of reagents to add to all wells to minimize variations.Improved precision and reproducibility of your data.
Timing Errors in Kinetic Assays Use a multi-channel pipette for simultaneous addition of reagents to start the reaction in multiple wells. Ensure the plate reader is set to take measurements at precise intervals immediately after reaction initiation.More accurate determination of reaction rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in a this compound enzymatic assay?

A1: The main contributors to high background are:

  • Spontaneous hydrolysis of the this compound substrate: This is a chemical process that can occur without the enzyme, leading to product formation and a background signal.

  • Contamination of reagents: Impurities in your buffer, substrate, or enzyme preparation can interfere with the assay.

  • Intrinsic properties of your sample: Some compounds in your sample may naturally absorb light or fluoresce at the assay wavelengths.

  • Sub-optimal assay conditions: Incorrect pH, temperature, or ionic strength can increase non-enzymatic reactions.

Q2: How can I perform a proper background correction?

A2: Always include a "no-enzyme" control for each experimental condition. This well should contain all assay components (buffer, substrate, cofactors) except for the enzyme. The signal from this well represents the background and should be subtracted from the signal of the wells containing the enzyme.[2]

Q3: Should I choose a colorimetric or fluorometric assay for my experiments?

A3: The choice depends on your specific needs. Fluorometric assays are generally more sensitive and have a wider dynamic range, making them suitable for detecting low enzyme concentrations.[2] Colorimetric assays are often simpler and more cost-effective but may have lower sensitivity and be more prone to interference from colored compounds in the sample.[3]

Q4: How does pH affect the background signal?

A4: The pH of the assay buffer is critical. Lactone hydrolysis is pH-dependent. While the optimal pH for the enzyme should be considered, moving to a slightly more acidic or neutral pH might reduce the rate of spontaneous, non-enzymatic hydrolysis of this compound, thereby lowering the background.

Quantitative Data on Background Reduction

The following tables provide illustrative data on how different troubleshooting steps can impact background absorbance in a colorimetric assay.

Table 1: Effect of pH on Background Absorbance

This table shows the background absorbance from the non-enzymatic hydrolysis of this compound at different pH values after a 30-minute incubation.

Buffer pHAverage Background Absorbance (550 nm)Standard Deviation
6.50.0520.004
7.40.0890.006
8.50.1540.009

Table 2: Comparison of Assay Types

This table compares the typical signal-to-background ratios for colorimetric and fluorometric assays under similar conditions.

Assay TypeTypical Signal (Enzyme)Typical Background (No Enzyme)Signal-to-Background Ratio
Colorimetric0.450 Absorbance Units0.090 Absorbance Units5
Fluorometric8500 RFU500 RFU17

Experimental Protocols

1. Detailed Protocol for a Colorimetric L-galactono-1,4-lactone Dehydrogenase (GLDH) Assay

This protocol is based on a typical colorimetric microplate assay.[4]

Materials:

  • 96-well clear microplate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-galactono-1,4-lactone (Substrate I)

  • Electron acceptor dye (e.g., DCPIP or a tetrazolium salt like WST-1) (Substrate II)

  • Enzyme sample (e.g., purified GLDH or mitochondrial extract)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 550 nm for a formazan (B1609692) product)

Procedure:

  • Sample Preparation: Prepare your enzyme samples in ice-cold Assay Buffer. For tissue samples, homogenize and centrifuge to obtain a clear supernatant.[4]

  • Reagent Preparation: Prepare fresh solutions of Substrate I and Substrate II in Assay Buffer. Protect the dye solution from light.

  • Assay Setup:

    • Sample Wells: Add 20 µL of your enzyme sample to the wells.

    • Blank/Control Wells: Add 20 µL of Assay Buffer (without enzyme) to the wells.

  • Reaction Initiation:

    • Prepare a master mix containing 170 µL of Substrate I solution and 10 µL of Substrate II solution per reaction.

    • Add 180 µL of the master mix to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 25°C).

    • Measure the absorbance at 550 nm in a kinetic mode, taking readings every minute for 15-30 minutes.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each well from the linear portion of the curve.

    • Subtract the rate of the blank wells from the rate of the sample wells to get the enzyme-specific rate.

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the product to calculate the enzyme activity.

2. Detailed Protocol for a Fluorometric L-galactono-1,4-lactone Dehydrogenase (GLDH) Assay

This is a hypothetical protocol based on common principles of fluorometric enzymatic assays.

Materials:

  • 96-well black microplate

  • Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • L-galactono-1,4-lactone

  • Resazurin (a fluorogenic probe)

  • Diaphorase (as a coupling enzyme)

  • NADH (as a cofactor for the coupling reaction)

  • Enzyme sample

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590-600 nm)

Procedure:

  • Sample Preparation: Prepare enzyme samples in ice-cold Assay Buffer as described for the colorimetric assay.

  • Reagent Preparation: Prepare fresh solutions of all reagents in Assay Buffer.

  • Assay Setup:

    • Sample Wells: Add 50 µL of your enzyme sample.

    • Blank/Control Wells: Add 50 µL of Assay Buffer.

  • Reaction Initiation:

    • Prepare a reaction mix containing L-galactono-1,4-lactone, resazurin, diaphorase, and NADH.

    • Add 50 µL of the reaction mix to all wells.

  • Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C), protected from light.

    • Measure the fluorescence in kinetic mode for 30-60 minutes.

  • Calculation:

    • Determine the rate of increase in fluorescence (ΔRFU/min).

    • Subtract the rate of the blank to correct for background.

    • Use a standard curve of the fluorescent product (resorufin) to convert the rate to molar equivalents and calculate enzyme activity.

Visualizations

TroubleshootingWorkflow Start High Background Noise Detected CheckNoEnzyme Check 'No-Enzyme' Control Start->CheckNoEnzyme HighSignalNoEnzyme Signal is High CheckNoEnzyme->HighSignalNoEnzyme Yes NormalSignalNoEnzyme Signal is Low/Normal CheckNoEnzyme->NormalSignalNoEnzyme No CheckSubstrate Spontaneous Substrate Hydrolysis? HighSignalNoEnzyme->CheckSubstrate CheckSampleColor Sample Interference? NormalSignalNoEnzyme->CheckSampleColor OptimizepH Action: Optimize Buffer pH (e.g., slightly acidic) CheckSubstrate->OptimizepH Yes FreshReagents Action: Prepare Fresh Substrate & Reagents CheckSubstrate->FreshReagents Also consider ReviewProcedure Review Assay Procedure OptimizepH->ReviewProcedure FreshReagents->ReviewProcedure SampleBlank Action: Run Sample Blank and Subtract Reading CheckSampleColor->SampleBlank Yes CheckSampleColor->ReviewProcedure No SampleBlank->ReviewProcedure

Caption: Troubleshooting workflow for high background noise.

ProblemSolution cluster_problems Common Problems cluster_solutions Solutions P1 Spontaneous Substrate Hydrolysis S1 Optimize Buffer pH P1->S1 P2 Reagent Contamination S2 Use Fresh Reagents P2->S2 S5 Use High-Purity Water P2->S5 P3 Sample Interference S3 Run Sample Blank P3->S3 P4 Inconsistent Temperatures S4 Equilibrate Reagents P4->S4

Caption: Relationship between problems and solutions.

References

Technical Support Center: Troubleshooting Inconsistent Galactonolactone Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Galactonolactone, a known inhibitor of several glycosidase enzymes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it primarily inhibit?

D-Galactonolactone is a sugar lactone that acts as a competitive inhibitor of several glycosidases, most notably β-galactosidase.[1] It mimics the structure of the galactose substrate, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of β-galactosides.[1] Its inhibitory effects have been studied on various enzymes, including β-glucosidase and α-L-arabinosidase.[2][3]

Q2: Why am I seeing inconsistent or no inhibition with this compound in my experiments?

Inconsistent inhibitory effects of this compound can stem from several factors, primarily related to its stability in aqueous solutions. In solution, D-galactonic acid exists in a dynamic equilibrium with its two main lactone forms: the five-membered ring γ-lactone (D-galactono-1,4-lactone) and the six-membered ring δ-lactone (D-galactono-1,5-lactone). The equilibrium and stability of these forms are highly dependent on pH and temperature. The lactone forms are susceptible to hydrolysis back to the open-chain acid, which is not an effective inhibitor. This hydrolysis is slowest in acidic conditions and increases significantly at neutral or alkaline pH.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues that lead to inconsistent results with this compound.

Problem 1: No or Weak Inhibition Observed

If you are observing lower than expected or no inhibitory activity from your this compound solution, consider the following troubleshooting steps.

Troubleshooting Workflow for No/Weak Inhibition

start No or Weak Inhibition Observed step1 Verify Solution Preparation and Storage start->step1 step2 Check Assay Conditions step1->step2 Fresh Solution Prepared step3 Evaluate Enzyme and Substrate step2->step3 Assay Conditions Optimized step4 Confirm Inhibitor Concentration step3->step4 Enzyme & Substrate Validated end_node Problem Resolved step4->end_node Concentration Confirmed start High Variability Observed step1 Standardize Solution Handling start->step1 step2 Review Pipetting and Mixing step1->step2 Consistent Preparation step3 Check for Contaminants step2->step3 Accurate Technique step4 Assess Instrument Performance step3->step4 Clean Reagents end_node Variability Reduced step4->end_node Instrument Calibrated cluster_0 Cellular Signaling Protein Protein OGT OGT Protein->OGT Protein_OGlcNAc Protein-O-GlcNAc (Altered Signaling) OGT->Protein_OGlcNAc Adds O-GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT OGA OGA (Glycosidase) Protein_OGlcNAc->OGA Removes O-GlcNAc OGA->Protein Inhibitor Glycosidase Inhibitor (e.g., this compound analog) Inhibitor->OGA Inhibits

References

Technical Support Center: Optimization of Reaction Conditions for Galactonolactone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Galactonolactone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is more suitable for analysis by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For this compound, which is a polar and non-volatile sugar derivative, derivatization is often necessary to increase its volatility and thermal stability for GC analysis, or to introduce a chromophore for enhanced detection in HPLC.

Q2: What are the most common derivatization techniques for this compound?

A2: The most common derivatization techniques for molecules with multiple hydroxyl groups like this compound are silylation and acylation. Silylation involves replacing the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Acylation introduces an acyl group, often through the use of reagents like acetic anhydride.

Q3: How does the stability of this compound affect derivatization?

A3: D-Galactono-1,4-lactone is sensitive to light, heat, and air.[1] It can also undergo hydrolysis, or ring-opening, in the presence of strong acids or bases to form galacturonic acid.[1] This instability is a critical consideration when optimizing derivatization conditions, as prolonged exposure to harsh conditions can lead to degradation of the analyte. The stability of related lactones has been shown to be highest in neutral to slightly acidic conditions.

Q4: What are the key parameters to optimize for a successful this compound derivatization?

A4: The key parameters to optimize include:

  • Derivatization Reagent: The choice and concentration of the reagent are crucial.

  • Reaction Temperature: Temperature affects the rate of reaction but can also lead to degradation if too high.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion.

  • Solvent: The solvent should be inert and able to dissolve both the analyte and the reagents.

  • pH: For aqueous environments, maintaining an optimal pH is important to prevent hydrolysis of the lactone ring.

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization Steps
Low or No Product Yield Incomplete reaction.1. Increase the reaction temperature and/or time. 2. Increase the concentration of the derivatizing reagent. 3. Ensure the solvent is anhydrous, as moisture can quench many derivatizing reagents.
Degradation of this compound.1. Lower the reaction temperature. 2. Reduce the reaction time. 3. If using acidic or basic catalysts, consider reducing their concentration or using a milder catalyst.
Multiple Peaks in Chromatogram Incomplete derivatization leading to partially derivatized products.1. Increase the molar excess of the derivatizing reagent. 2. Increase the reaction time to ensure all hydroxyl groups are derivatized.
Isomerization or degradation of this compound.1. Use milder reaction conditions (lower temperature, shorter time). 2. Consider a two-step derivatization, such as methoximation followed by silylation, to prevent the formation of multiple isomers.
Poor Peak Shape (Tailing, Fronting) Interaction of the derivatized analyte with the analytical column.1. Ensure the derivatization is complete, as free hydroxyl groups can cause peak tailing. 2. Choose a more inert analytical column.
Overloading of the analytical column.1. Dilute the sample before injection.
Inconsistent Results Variability in sample preparation or reaction conditions.1. Ensure precise and consistent measurement of all reagents and the analyte. 2. Use a temperature-controlled reaction environment (e.g., a heating block or water bath). 3. Prepare fresh derivatizing reagents, as they can degrade over time.

Experimental Protocols

Example Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial.

  • Drying: If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen. It is critical to remove all moisture.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine (B92270) to the vial and vortex to dissolve the sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Example Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)

This method can reduce the formation of multiple peaks from isomers.

  • Sample Preparation and Drying: Follow steps 1 and 2 from the Silylation protocol.

  • Methoximation:

    • Dissolve the dry sample in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Incubate at 60°C for 90 minutes.

  • Silylation:

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Incubate at 70°C for 60 minutes.

  • Analysis: Cool the vial to room temperature before GC-MS analysis.

Quantitative Data on Derivatization Optimization (Examples from Related Compounds)

The following tables provide examples of optimized reaction conditions for the derivatization of similar molecules, which can serve as a starting point for the optimization of this compound derivatization.

Table 1: Optimization of Derivatization Temperature

Compound ClassDerivatizing ReagentTemperature (°C)Observation
Amino AcidsMTBSTFA100Optimal for complete derivatization.
BrassinosteroidsDMAPBA40Chosen to avoid degradation of the lactone structure.[1]
SugarsBSTFA + TMCS70Commonly used for silylation of sugars.

Table 2: Optimization of Derivatization Time

Compound ClassDerivatizing ReagentTime (min)Observation
Amino AcidsMTBSTFA240Required for complete derivatization of all amino acids.
BrassinosteroidsDMAPBA60Sufficient for high product yield.[1]
SugarsBSTFA + TMCS60-90Generally sufficient for complete silylation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Dry Sample Completely start->dry add_reagent Add Derivatization Reagent & Solvent dry->add_reagent react Incubate at Optimized Temperature & Time add_reagent->react cool Cool to Room Temperature react->cool analyze Analyze by GC-MS or HPLC cool->analyze

Caption: A general experimental workflow for the derivatization of this compound.

silylation_reaction cluster_reactants Reactants cluster_products Products This compound This compound (with R-OH groups) silylated_this compound Silylated this compound (R-O-TMS) This compound->silylated_this compound + BSTFA (Pyridine, 70°C) bstfa BSTFA (Silylating Agent) byproducts Byproducts

Caption: A simplified diagram of the silylation reaction of this compound.

References

Technical Support Center: Extraction of Galactonolactone from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of extraction protocols for Galactonolactone from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from biological samples?

A1: this compound is a small, polar molecule, which presents several challenges during extraction. Key difficulties include:

  • Instability: Lactones are susceptible to hydrolysis, opening the ring structure, especially under non-neutral pH and elevated temperatures. δ-Galactonolactone is known to be thermodynamically unstable.

  • Low Recovery: Due to its polarity, this compound may have poor affinity for non-polar extraction solvents and can be challenging to retain on certain solid-phase extraction (SPE) sorbents.

  • Matrix Effects: Biological samples (plasma, tissues, cells) are complex matrices. Lipids, proteins, and other small molecules can interfere with extraction and subsequent analysis, leading to ion suppression in mass spectrometry or co-elution in chromatography.

  • Co-extraction of Interferences: Similar polar molecules can be co-extracted, complicating the purification and quantification of this compound.

Q2: What are the recommended storage conditions for biological samples to ensure this compound stability?

A2: To minimize degradation, samples should be processed as quickly as possible. If storage is necessary, snap-freezing in liquid nitrogen followed by storage at -80°C is recommended to halt metabolic processes and preserve the integrity of the lactone. Avoid repeated freeze-thaw cycles.

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly sensitive and specific method for quantifying this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization to increase the volatility of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low Extraction Recovery
Potential Cause Recommended Solution
Inappropriate Solvent Polarity (LLE) For liquid-liquid extraction (LLE), since this compound is polar, a direct extraction with a non-polar solvent will be inefficient. Consider a "salting-out" approach by adding salts like sodium sulfate (B86663) to the aqueous sample to decrease the solubility of this compound and drive it into a more polar organic solvent like ethyl acetate.[1][2]
Inefficient Protein Precipitation The choice of precipitation solvent is critical. A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 1:1 v/v) is often effective for precipitating proteins while keeping small polar analytes in the supernatant.[3][4] Ensure the solvent-to-sample ratio is sufficient (e.g., 3:1 or 4:1) for complete protein removal.
Breakthrough in Solid-Phase Extraction (SPE) The sorbent choice may not be optimal for retaining a polar compound like this compound. Consider using a polar-functionalized sorbent (e.g., diol, aminopropyl) or a mixed-mode sorbent. Ensure the sample is loaded under appropriate pH conditions to maximize retention. The loading flow rate should be slow enough to allow for proper binding.
Incomplete Elution from SPE Cartridge The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Increase the polarity or strength of the elution solvent. For example, if using a reversed-phase sorbent, a higher percentage of a polar solvent like methanol or acetonitrile in the elution buffer may be necessary.
Lactone Ring Hydrolysis Maintain a neutral or slightly acidic pH during extraction. Avoid strongly acidic or basic conditions. Perform extraction steps at low temperatures (e.g., on ice) to minimize temperature-dependent degradation.
High Signal Variability or Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Homogenization (Tissues) Ensure a standardized and thorough homogenization protocol for tissue samples to achieve uniform release of intracellular contents.
Variable Protein Precipitation Efficiency Vortex samples for a consistent duration after adding the precipitation solvent. Ensure complete protein pelleting by optimizing centrifugation time and speed.
SPE Cartridge Drying Out Do not allow the SPE sorbent bed to dry out between the conditioning, equilibration, and sample loading steps.
Inconsistent Elution Volume in SPE Use a consistent volume of elution solvent for all samples and ensure complete elution by allowing sufficient contact time or performing a second elution.
Presence of Interfering Peaks in Chromatogram
Potential Cause Recommended Solution
Insufficient Sample Cleanup If using protein precipitation, consider adding a subsequent clean-up step like SPE or LLE to remove other interfering small molecules.
Co-elution with Similar Compounds Optimize the chromatographic method (e.g., gradient, mobile phase composition, column chemistry) to improve the separation of this compound from co-eluting species.
Matrix Effects in LC-MS Improve sample cleanup to remove matrix components that cause ion suppression or enhancement. A more selective extraction method like SPE is generally better at reducing matrix effects compared to protein precipitation.[4][5]

Data Presentation

Comparison of Common Extraction Techniques for Small Polar Analytes

The following table provides a qualitative comparison of common extraction methods applicable to this compound, based on general principles for small polar molecules.

Method Selectivity Recovery Throughput Cost Reduction of Matrix Effects
Protein Precipitation (PPT) LowModerate to HighHighLowLow
Liquid-Liquid Extraction (LLE) ModerateModerate to HighModerateLow to ModerateModerate
Solid-Phase Extraction (SPE) HighHighLow to ModerateHighHigh

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma/Serum

This protocol is a general starting point and should be optimized for your specific application.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Precipitation: To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of a cold (-20°C) precipitation solvent (e.g., acetonitrile:methanol, 1:1 v/v).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS system.

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining insoluble material and transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup from Aqueous Extracts

This is a generic protocol for a polar analyte on a reversed-phase SPE cartridge and requires optimization.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the cartridge dry.

  • Sample Loading: Load the aqueous sample extract (e.g., the supernatant from protein precipitation reconstituted in water) onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences.

  • Elution: Elute the this compound with 1 mL of a suitable solvent mixture (e.g., 50% methanol in water). The optimal elution solvent needs to be determined empirically.

  • Drying and Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

Signaling and Metabolic Pathways

Ascorbate (B8700270) Biosynthesis in Plants (Wheeler-Smirnoff Pathway)

L-Galactono-1,4-lactone is a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants.[6][7][8]

Ascorbate_Biosynthesis GDP-D-mannose GDP-D-mannose GDP-L-galactose GDP-L-galactose GDP-D-mannose->GDP-L-galactose GME L-galactose-1-P L-galactose-1-P GDP-L-galactose->L-galactose-1-P GGP L-galactose L-galactose L-galactose-1-P->L-galactose VTC4 L-galactono-1,4-lactone L-galactono-1,4-lactone L-galactose->L-galactono-1,4-lactone GalDH L-ascorbic acid L-ascorbic acid L-galactono-1,4-lactone->L-ascorbic acid GalLDH

Caption: The L-galactose pathway of ascorbate biosynthesis in plants.

L-Galactose Catabolism in Bacteria

In some bacteria, L-galactose is metabolized via a pathway that involves L-galactono-1,4-lactone.[9]

L_Galactose_Catabolism L-galactose L-galactose L-galactono-1,5-lactone L-galactono-1,5-lactone L-galactose->L-galactono-1,5-lactone L-galactose dehydrogenase L-galactono-1,4-lactone L-galactono-1,4-lactone L-galactono-1,5-lactone->L-galactono-1,4-lactone Non-enzymatic L-galactonate L-galactonate L-galactono-1,5-lactone->L-galactonate L-galactono-1,5-lactonase L-galactono-1,4-lactone->L-galactonate L-galactono-1,5-lactonase Central Metabolism Central Metabolism L-galactonate->Central Metabolism Further enzymatic steps

Caption: Bacterial catabolic pathway for L-galactose.

References

Validation & Comparative

A Comparative Analysis of D-Galactonolactone and L-Galactonolactone as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical in the pursuit of targeted therapeutic agents. This guide provides a detailed comparison of the inhibitory effects of D-galactonolactone and L-galactonolactone on glycosidases, supported by available data and experimental protocols.

While structurally similar, D-galactonolactone and its stereoisomer, L-galactonolactone, exhibit markedly different interactions with glycosidase enzymes. The available scientific literature predominantly identifies D-galactonolactone as a competitive inhibitor of β-galactosidases, while L-galactonolactone is primarily recognized for its role as a substrate in the biosynthetic pathway of L-ascorbic acid (Vitamin C).

Quantitative Comparison of Inhibitory Effects

The primary focus of research has been on D-aldonolactones as inhibitors of glycosidases with corresponding configurations. For instance, D-galactono-1,4-lactone has been demonstrated to be an inhibitor of β-galactosidase. The inhibitory activity of these compounds is attributed to their ability to mimic the transition state of the substrate in the enzyme's active site.

CompoundTarget EnzymeInhibition DataReference
D-Galactono-1,4-lactoneβ-GalactosidaseCompetitive Inhibitor--INVALID-LINK--
L-Galactono-1,4-lactoneGlycosidasesNo significant inhibitory data available in the reviewed literature. Primarily acts as a substrate for L-galactono-1,4-lactone dehydrogenase in the ascorbate (B8700270) biosynthesis pathway.--INVALID-LINK--

Experimental Protocols

Inhibition Assay for β-Galactosidase

A standard method to determine the inhibitory effect of a compound on β-galactosidase involves a colorimetric assay using a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or p-nitrophenyl-β-D-galactopyranoside (PNPG).

Principle:

β-galactosidase catalyzes the hydrolysis of ONPG to galactose and o-nitrophenol. The product, o-nitrophenol, is a yellow-colored compound that absorbs light at 420 nm. The rate of formation of o-nitrophenol is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • β-Galactosidase enzyme solution

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in phosphate buffer)

  • D-galactonolactone and L-galactonolactone solutions of varying concentrations

  • Sodium carbonate solution (e.g., 1 M) to stop the reaction

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Enzyme Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the phosphate buffer, the inhibitor solution (D- or L-galactonolactone at various concentrations), and the β-galactosidase enzyme solution. A control reaction without any inhibitor should also be prepared.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.

  • Initiation of Reaction: Add the ONPG substrate solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes), during which the color develops.

  • Termination of Reaction: Stop the reaction by adding a sodium carbonate solution. This will raise the pH and inactivate the enzyme, while also enhancing the color of the o-nitrophenol.

  • Measurement: Measure the absorbance of the resulting yellow solution at 420 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the reactions with the inhibitor to the absorbance of the control reaction (without inhibitor). The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the inhibition constant (K_i_), further kinetic experiments are required by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.

Visualizing the Biological Context

To better understand the distinct roles of D- and L-galactonolactone, the following diagrams illustrate their primary biological interactions.

Inhibitory_Mechanism cluster_enzyme β-Galactosidase Active Site Enzyme Enzyme TransitionState Oxocarbenium Ion-like Transition State Enzyme->TransitionState Catalyzes Substrate β-D-Galactoside (e.g., Lactose) Substrate->Enzyme Binds Products Galactose + Aglycone TransitionState->Products Forms D_Galactonolactone D-Galactonolactone D_this compound->Enzyme Competitively Inhibits (Mimics Transition State)

Fig. 1: Inhibitory mechanism of D-galactonolactone on β-galactosidase.

Ascorbate_Biosynthesis GDP_D_Mannose GDP-D-Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose L_Galactose L-Galactose GDP_L_Galactose->L_Galactose L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone Enzyme L-Galactono-1,4-lactone dehydrogenase L_Galactono_1_4_lactone->Enzyme Substrate L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Enzyme->L_Ascorbic_Acid Catalyzes

Fig. 2: Role of L-galactonolactone in the L-ascorbic acid biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate (ONPG), and Inhibitors Mixing Combine Enzyme and Inhibitor (or Buffer for Control) Reagents->Mixing Preincubation Pre-incubate at 37°C Mixing->Preincubation Reaction Add ONPG to start reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Add Stop Solution (Na2CO3) Incubation->Stop Measurement Measure Absorbance at 420 nm Stop->Measurement Calculation Calculate % Inhibition Measurement->Calculation Determination Determine IC50 / Ki Calculation->Determination

Fig. 3: General workflow for a β-galactosidase inhibition assay.

Conclusion

The stereochemistry of this compound plays a definitive role in its biological activity. D-Galactonolactone is a recognized competitive inhibitor of β-galactosidase, making it a valuable tool for studying this class of enzymes and a potential scaffold for the design of therapeutic agents targeting glycosidase-related pathologies. In contrast, L-galactonolactone serves as a key metabolic intermediate in the biosynthesis of L-ascorbic acid and is not known to be a significant inhibitor of glycosidases. For researchers in drug development, this clear distinction underscores the importance of stereospecificity in molecular interactions and highlights D-galactonolactone as the relevant isomer for investigations into glycosidase inhibition.

A Validated HPLC Method for Galactonolactone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of galactonolactone, a key sugar lactone in various biological processes, is of paramount importance. This guide provides a comprehensive overview and validation of a robust High-Performance Liquid Chromatography (HPLC) method for this compound analysis. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification is contingent on several factors, including required sensitivity, sample matrix complexity, and available instrumentation. While the validated HPLC method with UV detection following derivatization offers a reliable approach, other techniques such as Gas Chromatography (GC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) present viable alternatives with distinct advantages and disadvantages.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UV (with Derivatization)Gas Chromatography (GC-MS) (with Derivatization)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle Separation of derivatized analyte on a reversed-phase column with UV detection.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation of native analyte on an anion-exchange column with electrochemical detection.
Derivatization Required (e.g., with phenylisocyanate).[1][2]Required (e.g., silylation).[3][4]Not required.[5][6]
Selectivity Good, able to separate from epimers like gluconolactone.[1]Can have issues with selectivity between epimers depending on the derivatization method.[1]Excellent for carbohydrates.
Sensitivity High, with reported Limits of Detection in the low nanogram range.[1][2]High, with Limits of Detection in the parts-per-million (ppm) to parts-per-billion (ppb) range.[3][4]Very high, with Limits of Detection in the low mg/L to µg/L range.[5][7]
Sample Throughput Moderate, due to derivatization and chromatography time.Moderate to high.High, with relatively short run times.
Instrumentation Standard HPLC with UV detector.GC-MS system.Specialized HPAEC system with a PAD detector.

Performance Data Comparison

The validation of an analytical method is crucial to ensure the reliability of the generated data. The following table summarizes typical validation parameters for the HPLC-UV method and its alternatives.

Table 2: Summary of Validation Parameters

Validation ParameterHPLC-UV (with Derivatization)Gas Chromatography (GC-MS) (with Derivatization)HPAEC-PAD
Linearity (R²) > 0.99> 0.995[3][4]> 0.99[5][7]
Precision (%RSD) Within-day: < 3.5%, Between-day: < 4.0%[1]Intraday: < 10%[3][4]< 5.5%[7]
Accuracy (% Recovery) Not explicitly stated, but method showed "good accuracy"[1][2]Not explicitly stated for this compound, but generally good for similar analytes.87% - 100%[7]
Limit of Detection (LOD) 0.05 - 0.1 ng[1][2]0.006 - 0.14 ppm (for a similar lactone)[3][4]0.003 - 0.016 mg/L (for oligosaccharides)[5]
Limit of Quantification (LOQ) Not explicitly stated.0.02 - 0.47 ppm (for a similar lactone)[3][4]Not explicitly stated.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.

Protocol 1: Validated HPLC-UV Method for this compound Quantification

This protocol is based on the method described by Rakotomanga et al. for the analysis of this compound in urine.[1][2]

  • Sample Preparation:

    • Urine samples are lyophilized (freeze-dried).

    • The dried residue is reconstituted in dimethylformamide.

    • The supernatant is derivatized with phenylisocyanate by heating at 100°C for 1 hour.

    • The reaction is stopped with methanol, and the sample is diluted with dimethylformamide before injection.

  • HPLC Analysis:

    • Column: Reversed-phase column (e.g., Brownlee Labs column).

    • Mobile Phase: Acetonitrile:water (60:40, v/v).

    • Flow Rate: 2.0 mL/min.

    • Detection: UV detector at 240 nm.

    • Quantification: Based on a calibration curve prepared with standards.

Protocol 2: Alternative Method - Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of sugar lactones, adapted from a method for glucuronolactone.[3][4]

  • Sample Preparation (Derivatization):

    • A pre-column derivatization step is performed using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

    • The sample is heated to ensure complete derivatization.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Detection: Mass spectrometer operating in either scan or selected ion monitoring (SIM) mode.

Protocol 3: Alternative Method - High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol is based on established methods for carbohydrate analysis.[5][7]

  • Sample Preparation:

    • For complex matrices like fermentation broth, a sample clean-up procedure involving precipitation and ion-exchange column extraction may be necessary to remove interfering substances such as proteins and organic acids.[7]

    • For cleaner samples, simple dilution and filtration may be sufficient.

  • HPAEC-PAD Analysis:

    • Column: High-pH anion-exchange column (e.g., Dionex CarboPac series).

    • Mobile Phase: An alkaline eluent, typically a gradient of sodium hydroxide (B78521) and sodium acetate.

    • Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode.

Visualizing the Workflow and Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow for the HPLC method validation and a decision-making process for selecting an appropriate analytical method.

HPLC_Validation_Workflow start Start: Method Validation sample_prep Sample Preparation (Lyophilization & Derivatization) start->sample_prep hplc_analysis HPLC Analysis (Reversed-Phase, UV Detection) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatograms) hplc_analysis->data_acquisition linearity Linearity (Calibration Curve) data_acquisition->linearity precision Precision (Repeatability & Intermediate) data_acquisition->precision accuracy Accuracy (% Recovery) data_acquisition->accuracy lod_loq LOD & LOQ (Signal-to-Noise) data_acquisition->lod_loq specificity Specificity (Peak Purity & Resolution) data_acquisition->specificity validation_report Validation Report linearity->validation_report precision->validation_report accuracy->validation_report lod_loq->validation_report specificity->validation_report end End: Validated Method validation_report->end Method_Selection_Logic start Need to Quantify This compound high_sensitivity High Sensitivity Required? start->high_sensitivity complex_matrix Complex Sample Matrix? high_sensitivity->complex_matrix Yes derivatization Derivatization Feasible? high_sensitivity->derivatization No hpaec_pad HPAEC-PAD complex_matrix->hpaec_pad Yes gc_ms GC-MS complex_matrix->gc_ms No derivatization->hpaec_pad No hplc_uv HPLC-UV derivatization->hplc_uv Yes

References

A Comparative Guide to β-Galactosidase Inhibitors: Galactonolactone and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of galactonolactone and other prominent inhibitors of β-galactosidase, an enzyme crucial in cellular metabolism and a key target in various biomedical research areas. This document offers a consolidated overview of their inhibitory potentials, supported by experimental data and detailed protocols to aid in the design and execution of relevant studies.

Performance Comparison of β-Galactosidase Inhibitors

β-galactosidase activity is modulated by a range of molecules, from naturally occurring sugars to synthetic compounds. Their efficacy as inhibitors is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher inhibitory potency. This compound is a classical competitive inhibitor, acting as a transition state analog that binds tightly to the enzyme's active site.[1] The following table summarizes the inhibitory constants for this compound and other commonly used β-galactosidase inhibitors.

InhibitorType of InhibitionKᵢ ValueIC₅₀ ValueSource Organism of β-Galactosidase
D-Galactonolactone Competitive (Transition State Analog)Not explicitly found in a direct comparative study-Escherichia coli
Galactose Competitive0.76 mM - 116 mM-Aspergillus niger, Aspergillus candidus, Kluyveromyces lactis, Lactobacillus reuteri, Bifidobacterium adolescentis[2][3][4]
Isopropyl β-D-1-thiogalactopyranoside (IPTG) Competitive--Pseudomonas BAL-31[5]
Phenylethyl β-D-thiogalactopyranoside (PETG) Competitive--Escherichia coli[6]
2-phenylethyl 1-thio-β-D-galactopyranoside (PETG)-based azobenzenes Competitive60 nM - 290 nM-Escherichia coli[7]
L-Arabinolactone Competitive (Transition State Analog)--Escherichia coli[1]
L-Ribose Competitive (Transition State Analog)--Escherichia coli[1]

Note: Kᵢ and IC₅₀ values can vary significantly depending on the source of the β-galactosidase, substrate concentration, and assay conditions (e.g., pH, temperature).

Experimental Protocols

Accurate determination of inhibitor potency is paramount. Below are detailed methodologies for common β-galactosidase inhibition assays.

Colorimetric Inhibition Assay using o-nitrophenyl-β-D-galactopyranoside (ONPG)

This method relies on the cleavage of the colorless substrate ONPG by β-galactosidase to produce o-nitrophenol, which has a yellow color with a maximum absorbance at 420 nm.

Materials:

  • β-galactosidase enzyme solution

  • Z-buffer (e.g., 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in Z-buffer)

  • Test inhibitors at various concentrations

  • 1 M Na₂CO₃ solution (stop solution)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test inhibitor in Z-buffer.

  • In a 96-well plate or microcentrifuge tubes, add a fixed volume of β-galactosidase enzyme solution.

  • Add the various concentrations of the inhibitor to the respective wells/tubes. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

  • Initiate the reaction by adding a fixed volume of the ONPG solution to each well/tube.

  • Incubate the reaction at the same temperature for a set time (e.g., 15-30 minutes), or until a yellow color develops in the control.

  • Stop the reaction by adding 1 M Na₂CO₃.

  • Measure the absorbance at 420 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the Kᵢ value, experiments should be repeated with varying substrate concentrations to generate Lineweaver-Burk plots.[8]

Fluorometric Inhibition Assay

This assay utilizes a fluorogenic substrate that, when cleaved by β-galactosidase, releases a fluorescent product. This method offers higher sensitivity compared to colorimetric assays.

Materials:

  • β-galactosidase enzyme solution

  • Assay buffer (specific to the kit or enzyme)

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl β-D-galactopyranoside (MUG) or fluorescein (B123965) di-β-D-galactopyranoside (FDG))

  • Test inhibitors at various concentrations

  • Stop solution (if required by the specific substrate)

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a black 96-well plate, add a fixed amount of β-galactosidase enzyme.

  • Add the different concentrations of the inhibitor to the wells. Include a control without any inhibitor.

  • Pre-incubate the enzyme-inhibitor mixture at the desired temperature for a specified time.

  • Start the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., for MUG, Ex/Em = 365/445 nm).

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration based on the reaction rates.

  • Determine the IC₅₀ and Kᵢ values as described in the colorimetric assay protocol.

Visualizing the Impact of β-Galactosidase Inhibition

To better understand the role of β-galactosidase and the consequences of its inhibition, the following diagrams illustrate two key cellular pathways.

The Lac Operon: A Classic Example of Gene Regulation

β-galactosidase, encoded by the lacZ gene, is a central component of the lac operon in E. coli. This operon is a classic model for inducible gene expression, where the presence of lactose (B1674315) (or its analogue, allolactose) triggers the transcription of genes necessary for its metabolism. Inhibition of β-galactosidase would prevent the breakdown of lactose, thereby affecting the availability of glucose and galactose as energy sources.

lac_operon cluster_operon Lac Operon promoter Promoter (P) operator Operator (O) lacZ lacZ lacY lacY b_galactosidase β-Galactosidase lacZ->b_galactosidase translates to lacA lacA permease Permease lacY->permease translates to transacetylase Transacetylase lacA->transacetylase translates to repressor_gene lacI (Repressor Gene) repressor_protein Lac Repressor repressor_gene->repressor_protein constitutively expressed repressor_protein->operator Binds in absence of lactose (Blocks transcription) lactose Allolactose (Inducer) lactose->repressor_protein Binds to repressor (Inactivates it) rna_polymerase RNA Polymerase rna_polymerase->promoter Binds to initiate transcription

Caption: The lac operon regulatory mechanism in E. coli.

Lysosomal Storage Disease: The Consequence of β-Galactosidase Deficiency

In humans, lysosomal β-galactosidase is essential for the breakdown of specific molecules, most notably GM1 gangliosides. A deficiency in this enzyme, often due to genetic mutations, leads to the accumulation of these substrates within lysosomes, causing a group of severe neurodegenerative disorders known as GM1 gangliosidosis.[9][10][11][12][13] Pharmacological inhibition of β-galactosidase can mimic this pathological state, making it a valuable tool for studying disease mechanisms.

GM1_Gangliosidosis cluster_lysosome Lysosome cluster_inhibition Pathological State GM1 GM1 Ganglioside b_gal β-Galactosidase inhibitor This compound or Genetic Defect GM2 GM2 Ganglioside b_gal->GM2 cleaves terminal galactose galactose Galactose b_gal->galactose releases blocked_b_gal Inactive β-Galactosidase inhibitor->blocked_b_gal inhibits accumulation GM1 Ganglioside Accumulation blocked_b_gal->accumulation leads to cell_death Neuronal Cell Death accumulation->cell_death causes

References

A Comparative Guide to the Cross-Reactivity of Galactonolactone Analogs in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of enzyme inhibitors is paramount. This guide provides an objective comparison of the inhibitory performance of D-galactonolactone and its analogs against various glycosidases, supported by experimental data. The information presented here is intended to aid in the selection of appropriate inhibitors for research and to provide a basis for the development of more potent and selective drug candidates.

Introduction to Galactonolactone and its Analogs as Glycosidase Inhibitors

D-Galactonolactone, a sugar lactone, is a known inhibitor of certain glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Its structural similarity to the natural substrates of these enzymes allows it to bind to the active site, often competitively, thereby blocking the enzyme's activity. Modifications to the this compound scaffold have led to the synthesis of various analogs with altered inhibitory potency and selectivity. This guide focuses on the cross-reactivity of these compounds, particularly against β-galactosidases and β-galactofuranosidases, to provide a clearer understanding of their potential applications and limitations.

Comparative Inhibitory Activity

The inhibitory potential of D-galactonolactone and its synthetic analogs has been evaluated against different glycosidases. The following table summarizes the available quantitative data, primarily focusing on the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

InhibitorEnzymeSource OrganismKᵢ (µM)Inhibition Type
D-Galactono-1,4-lactone β-GalactofuranosidasePenicillium fellutanumKnown InhibitorCompetitive
4-Thio-D-galactonic acid 1,4-thiolactone β-GalactofuranosidasePenicillium fellutanumWeak InhibitorCompetitive
4-Deoxy-D-galactono-1,4-lactam β-GalactofuranosidasePenicillium fellutanum88 ± 4[1][2][3]Competitive
This compound β-Glucosidase, β-D-Fucosidase, β-GalactosidaseAlmond emulsinInhibits all threeNot specified
Galacto-noeurostegine β-GalactosidaseAspergillus oryzaePotent InhibitorCompetitive
Galacto-noeurostegine β-GalactosidaseE. coliNo Inhibition-

Note: While D-galactono-1,4-lactone is a known inhibitor of Penicillium fellutanum β-galactofuranosidase, a specific Kᵢ value was not available in the reviewed literature. Similarly, while this compound is known to inhibit β-galactosidase from almond emulsin, quantitative data is lacking.

Experimental Protocols

The determination of enzyme inhibition constants is crucial for comparing the potency of different compounds. A common method for assessing the inhibition of β-galactosidase is the colorimetric assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.

Protocol: β-Galactosidase Inhibition Assay using ONPG

This protocol outlines the steps to determine the inhibitory activity of this compound analogs on β-galactosidase.

Materials:

  • β-Galactosidase enzyme solution

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in phosphate buffer)

  • Test inhibitors (this compound analogs) at various concentrations

  • 1 M Sodium Carbonate (Na₂CO₃) solution (stop solution)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microcentrifuge tube or a well of a microplate, add a defined amount of β-galactosidase enzyme solution to the phosphate buffer.

    • Add varying concentrations of the inhibitor (this compound analog) to the enzyme solution.

    • Include a control reaction with no inhibitor.

    • Incubate the enzyme-inhibitor mixture for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction:

    • To start the enzymatic reaction, add a pre-warmed solution of the substrate, ONPG, to the enzyme-inhibitor mixture.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C). The incubation time will depend on the enzyme activity and should be sufficient to observe a measurable color change in the control reaction.

  • Termination of Reaction:

    • Stop the reaction by adding a volume of 1 M Na₂CO₃ solution. The addition of the basic solution will raise the pH and inactivate the enzyme, while also enhancing the yellow color of the o-nitrophenol product.

  • Measurement of Absorbance:

    • Measure the absorbance of the resulting yellow solution at a wavelength of 420 nm using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the initial reaction velocities at different substrate (ONPG) and inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Visualizing Key Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps Enzyme Enzyme Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Inhibitor Solution (this compound Analog) Inhibitor->Preincubation Substrate Substrate Solution (ONPG) Reaction Reaction Initiation: + Substrate Substrate->Reaction Preincubation->Reaction Termination Reaction Termination: + Stop Solution Reaction->Termination Measurement Absorbance Reading (420 nm) Termination->Measurement Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (this compound) P Product ES->P Reaction

References

A Comparative Analysis of Galactonolactone and Gluconolactone as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent carbohydrate analogs, D-galactonolactone and D-gluconolactone, in their roles as enzyme inhibitors. This document focuses on their inhibitory mechanisms, potency, and the experimental basis for these findings, offering a valuable resource for researchers in enzymology and drug discovery.

Introduction to Galactonolactone and Gluconolactone (B72293)

D-Galactonolactone and D-gluconolactone are sugar lactones, which are cyclic esters of aldonic acids. Structurally, they are analogs of the pyranose forms of D-galactose and D-glucose, respectively. This structural similarity to the natural substrates of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds—positions them as effective competitive inhibitors. Their primary targets are β-galactosidases and β-glucosidases, enzymes crucial in various biological processes, including metabolism and cellular signaling. Understanding the nuances of their inhibitory actions is vital for the development of therapeutic agents and for elucidating enzymatic mechanisms.

Comparative Inhibitory Activity

Both this compound and gluconolactone are established as potent competitive inhibitors of their respective glycosidases. Their inhibitory power stems from their ability to mimic the transition state of the glycosidic bond cleavage, thereby binding with high affinity to the enzyme's active site and preventing the substrate from binding.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of these compounds is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

InhibitorTarget EnzymeEnzyme SourceSubstrateInhibition TypeKᵢ Value
D-Glucono-1,5-lactoneβ-GlucosidaseSchizophyllum communeOligosaccharidesCompetitive4 µM[1]
D-Glucono-1,5-lactoneβ-GlucosidaseAlmondp-Nitrophenyl-β-D-glucopyranosideCompetitive12.7 µM (Kₔ)[2]
D-Glucono-1,5-lactoneβ-GlucosidaseAlmondp-Nitrophenyl-β-D-glucopyranosideCompetitive100 µM[3]
D-Galactonolactoneβ-GalactosidaseAlmond EmulsinNot SpecifiedCompetitiveSimilar to Gluconolactone*[4]
4-Deoxy-D-galactono-1,4-lactamβ-GalactofuranosidasePenicillium fellutanumNot SpecifiedCompetitive88 ± 4 µM[5]

*In a study using almond emulsin, which contains both β-glucosidase and β-galactosidase, it was noted that gluconolactone, this compound, and D-fuconolactone were equally effective inhibitors of the enzyme preparation[4]. This suggests that the Kᵢ value for this compound against β-galactosidase is of a similar magnitude to that of gluconolactone against β-glucosidase from the same source.

Mechanism of Action: Competitive Inhibition

Both lactones function as competitive inhibitors. This mode of inhibition is characterized by the inhibitor binding reversibly to the active site of the enzyme, the same site to which the substrate binds. This is a direct consequence of the structural analogy between the lactones and the respective sugar moieties of the natural substrates.

The following diagram illustrates the principle of competitive inhibition by these sugar lactones.

Competitive_Inhibition cluster_enzyme Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) (e.g., Lactose/Cellobiose) S->ES I Inhibitor (I) (this compound/ Gluconolactone) I->EI ES->E k-1 P Products (P) (e.g., Galactose + Glucose) ES->P k_cat

Caption: Competitive inhibition of glycosidases by sugar lactones.

Experimental Protocols

The determination of the inhibitory properties of this compound and gluconolactone relies on standardized enzyme assays. Below are representative protocols for assessing the inhibition of β-galactosidase and β-glucosidase.

1. β-Galactosidase Inhibition Assay

This protocol is adapted from methods used for determining β-galactosidase activity and its inhibition.

  • Materials:

    • β-Galactosidase (e.g., from Aspergillus oryzae or E. coli)

    • Substrate: o-nitrophenyl-β-D-galactopyranoside (ONPG)

    • Buffer: Phosphate buffer (e.g., 50 mM, pH 7.0)

    • Inhibitor: D-Galactonolactone

    • Stop solution: 1 M Sodium Carbonate (Na₂CO₃)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of D-galactonolactone in the assay buffer.

    • In the wells of a 96-well plate, add a fixed volume of β-galactosidase solution.

    • Add varying concentrations of the D-galactonolactone solution to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding a fixed concentration of the ONPG substrate to all wells.

    • Allow the reaction to proceed for a defined time (e.g., 10-30 minutes) at the same temperature.

    • Stop the reaction by adding the stop solution. The addition of a basic solution like sodium carbonate also enhances the color of the product.

    • Measure the absorbance of the product, o-nitrophenol, at 420 nm using a microplate reader.

    • The rate of reaction is proportional to the absorbance. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀.

    • To determine the Kᵢ, the assay is repeated with different concentrations of the substrate (ONPG). The data is then analyzed using a Lineweaver-Burk or Dixon plot.

2. β-Glucosidase Inhibition Assay

This protocol is based on standard methods for β-glucosidase activity measurement.

  • Materials:

    • β-Glucosidase (e.g., from almonds or Aspergillus niger)

    • Substrate: p-nitrophenyl-β-D-glucopyranoside (pNPG)

    • Buffer: Citrate or acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

    • Inhibitor: D-Glucono-1,5-lactone

    • Stop solution: 1 M Sodium Carbonate (Na₂CO₃)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of D-glucono-1,5-lactone in the assay buffer.

    • In a 96-well plate, add a defined amount of β-glucosidase enzyme.

    • Add a range of concentrations of the D-glucono-1,5-lactone solution to the wells, including a zero-inhibitor control.

    • Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for 5-10 minutes.

    • Start the enzymatic reaction by adding a known concentration of the pNPG substrate.

    • Incubate the reaction for a specific duration (e.g., 10-30 minutes) at the same temperature.

    • Terminate the reaction by adding the stop solution.

    • Read the absorbance of the resulting p-nitrophenol at 405 nm.

    • Calculate the reaction velocities from the absorbance values.

    • Determine the IC₅₀ by plotting the enzyme activity against the logarithm of the inhibitor concentration.

    • For Kᵢ determination, repeat the experiment at several substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate plots (Lineweaver-Burk or Dixon).

Workflow for Determining Inhibition Constants

The process of determining the inhibition constant (Kᵢ) for a competitive inhibitor involves a series of experiments and data analysis steps, as outlined in the following workflow diagram.

Inhibition_Constant_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase A Prepare enzyme, substrate, and inhibitor solutions B Perform enzyme assays at various substrate and inhibitor concentrations A->B C Measure reaction rates (e.g., absorbance change over time) B->C D Plot reaction rate vs. substrate concentration for each inhibitor concentration C->D E Generate Lineweaver-Burk plots (1/rate vs. 1/[S]) D->E F Analyze the intersection of lines to confirm competitive inhibition E->F G Calculate Kᵢ from the change in apparent Kₘ F->G H Final Kᵢ Value G->H Report Kᵢ value

Caption: Workflow for the determination of the inhibition constant (Kᵢ).

Conclusion

D-Galactonolactone and D-gluconolactone are potent and specific competitive inhibitors of β-galactosidases and β-glucosidases, respectively. Their efficacy is attributed to their structural resemblance to the natural substrates of these enzymes. The quantitative data, primarily in the form of Kᵢ values, demonstrate that both compounds inhibit their target enzymes at micromolar concentrations. The provided experimental protocols and workflow offer a clear guide for researchers aiming to study these or similar enzyme inhibitors. This comparative analysis underscores the importance of such compounds in both fundamental enzymology research and as potential leads in the development of therapeutic agents.

References

A Comparative Guide to Establishing the Purity of Synthesized Galactonolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized D-Galactonolactone is paramount for its application in research and pharmaceutical development, as impurities can significantly impact experimental outcomes and safety profiles. This guide provides a comparative analysis of three common analytical techniques for determining the purity of synthesized D-Galactonolactone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

A summary of the key performance characteristics of each method is presented below, allowing for an informed decision based on the specific requirements of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection and identification.Absorption of radiofrequency waves by atomic nuclei in a magnetic field for structural and quantitative analysis.
Primary Use Quantification of individual components in a mixture.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination and structural elucidation of the main component and impurities.
Sample Throughput High, suitable for routine analysis.Moderate to High.Lower, due to longer acquisition times for high precision.
Limit of Detection (LOD) Generally in the µg/mL to ng/mL range.Typically in the pg to ng range, highly sensitive.In the mg/mL range, less sensitive than chromatographic methods.
Limit of Quantitation (LOQ) Generally in the µg/mL to ng/mL range.Typically in the ng to µg range.In the mg/mL range.
Impurity Identification Requires reference standards for positive identification.Provides structural information based on mass fragmentation patterns.Provides detailed structural information for unknown impurities.
Quantification Requires a calibration curve with a reference standard.Can be quantitative with appropriate calibration.Provides absolute purity without a specific reference standard for the analyte (using a certified internal standard).[1][2]
Sample Consumption Low (micrograms).Low (micrograms).Higher (milligrams).[3]
Destructive Yes.Yes.No, the sample can be recovered.[3]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine analysis of Galactonolactone and its potential polar impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Example Gradient: 0-20 min, 5-30% B; 20-25 min, 30-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 210 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results: The retention time of this compound will be dependent on the specific column and gradient conditions. Impurities such as unreacted D-galactose or over-oxidized products like galactaric acid will have different retention times. Purity is determined by the area percentage of the this compound peak relative to the total peak area. For accurate quantification, a calibration curve should be prepared using a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities that may be present in the synthesized this compound. Derivatization is typically required to increase the volatility of the sugar lactone.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-600 m/z

Sample Preparation:

  • Accurately weigh approximately 1 mg of synthesized this compound into a vial.

  • Add 100 µL of pyridine (B92270) and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Expected Results: The trimethylsilyl (B98337) (TMS)-derivatized this compound will produce a characteristic mass spectrum. Potential impurities from the synthesis, such as residual solvents or by-products from side reactions, can be identified by their mass spectra and retention times. Quantification can be performed using an internal standard and a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific this compound reference standard.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Internal Standard:

  • A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a simple spectrum with peaks that do not overlap with the analyte signals.

Solvent:

  • Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O or DMSO-d₆).

NMR Parameters (¹H):

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for the signals of interest).[1]

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.7 mL).

  • Ensure complete dissolution.

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Expected Results: The ¹H NMR spectrum will confirm the structure of this compound and allow for the identification and quantification of proton-containing impurities. The calculated purity value is an absolute measure of the amount of this compound in the sample.

Potential Impurities in this compound Synthesis

The most common method for synthesizing D-Galactonolactone is the oxidation of D-galactose. Potential impurities that can arise from this process include:

  • Unreacted D-galactose: Incomplete oxidation will leave the starting material in the final product.

  • D-Galactonic acid: The open-chain carboxylic acid form, which is in equilibrium with the lactone.

  • D-Galactaric acid (Mucic acid): Over-oxidation of both the aldehyde and the primary alcohol group of D-galactose results in this dicarboxylic acid.[4]

  • Epimers and other sugar lactones: Depending on the reaction conditions, other sugar lactones might be formed as minor by-products.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Catalyst Residues: If a catalyst is used for the oxidation.

Signaling Pathway and Experimental Workflow Diagrams

L-Ascorbic Acid Biosynthesis Pathway

D-Galactonolactone is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants, specifically the L-galactose pathway.[5][6][7][8] The final step of this pathway is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase (GLDH).[5][6][9]

Ascorbic_Acid_Biosynthesis cluster_pathway L-Ascorbic Acid Biosynthesis (L-Galactose Pathway) GDP_D_Mannose GDP-D-Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GDP-mannose-3',5'-epimerase L_Galactose L-Galactose GDP_L_Galactose->L_Galactose GDP-L-galactose phosphorylase L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-galactose dehydrogenase L_Ascorbic_Acid L-Ascorbic Acid L_Galactono_1_4_lactone->L_Ascorbic_Acid L-galactono-1,4-lactone dehydrogenase (GLDH)

Caption: L-Ascorbic acid biosynthesis pathway in plants.

Experimental Workflow for Purity Determination

The logical flow for establishing the purity of synthesized this compound involves a multi-step process, from initial synthesis to final purity assessment.

Purity_Workflow cluster_workflow Purity Determination Workflow Synthesis Synthesis of D-Galactonolactone Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Initial_Screen Initial Purity Screen (e.g., TLC, Melting Point) Purification->Initial_Screen Method_Selection Selection of Quantitative Method (HPLC, GC-MS, qNMR) Initial_Screen->Method_Selection Analysis Quantitative Analysis Method_Selection->Analysis Data_Interpretation Data Interpretation and Purity Calculation Analysis->Data_Interpretation Final_Report Final Purity Report Data_Interpretation->Final_Report

Caption: Workflow for this compound purity analysis.

References

Validating the Biological Activity of Commercially Sourced D-Galactonolactone: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and biological activity of commercially sourced reagents is paramount. This guide provides a comprehensive framework for validating the efficacy of D-Galactonolactone as a β-galactosidase inhibitor, comparing its performance with a known alternative and offering detailed experimental protocols.

D-Galactonolactone is a sugar lactone known to be a competitive inhibitor of β-galactosidase, an enzyme crucial in cellular metabolism and widely used as a reporter gene in molecular biology.[1] The structural similarity of D-Galactonolactone to the natural substrate, lactose, allows it to bind to the active site of the enzyme, thereby preventing the hydrolysis of β-galactosides. This inhibitory activity makes it a valuable tool for studying glycosidase function and for the development of potential therapeutic agents. However, the purity and activity of commercially available D-Galactonolactone can vary, necessitating rigorous validation before its use in critical experiments.

This guide outlines a series of experiments to:

  • Determine the purity of commercially sourced D-Galactonolactone.

  • Quantify its inhibitory potency against β-galactosidase.

  • Characterize the mechanism of inhibition.

  • Compare its performance against a well-established β-galactosidase inhibitor, 2-phenylethyl 1-thio-β-D-galactopyranoside (PETG).

Experimental Validation Workflow

A systematic approach is essential for the robust validation of D-Galactonolactone's biological activity. The following workflow outlines the key experimental stages, from initial quality control to detailed kinetic analysis.

experimental_workflow start Start: Procure Commercial D-Galactonolactone & PETG qc Quality Control: Purity Assessment (e.g., HPLC, NMR) start->qc Sample Receipt prep Preparation of Reagents: Enzyme, Substrate (ONPG), Inhibitors qc->prep Purity Confirmed ic50 IC50 Determination: β-Galactosidase Inhibition Assay prep->ic50 Reagents Ready kinetics Kinetic Analysis: Michaelis-Menten & Lineweaver-Burk Plots ic50->kinetics IC50 Determined comparison Data Comparison: D-Galactonolactone vs. PETG kinetics->comparison Kinetic Parameters Calculated conclusion Conclusion: Validate Biological Activity & Determine Ki comparison->conclusion end End conclusion->end competitive_inhibition E β-Galactosidase (E) ES Enzyme-Substrate Complex (ES) E->ES k1 k-1 EI Enzyme-Inhibitor Complex (EI) E->EI k3 k-3 S Substrate (S) (e.g., Lactose, ONPG) S->ES ES->E k2 P Products (P) (Galactose + Glucose/o-nitrophenol) ES->P I Inhibitor (I) (D-Galactonolactone) I->EI dummy1 dummy2

References

A Statistical Deep Dive into Galactonolactone's Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the inhibitory capabilities of small molecules is paramount. This guide provides a detailed comparative analysis of D-Galactonolactone and its derivatives as enzyme inhibitors, with a focus on their interaction with β-galactofuranosidase and β-galactosidase. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview of their potential therapeutic applications.

Quantitative Analysis of Inhibition

D-Galactono-1,4-lactone and its synthetic analogs have demonstrated notable inhibitory effects on specific glycosidases. The following table summarizes the available quantitative data on their inhibitory constants (Ki), which is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

InhibitorTarget EnzymeInhibition Constant (Ki)Type of Inhibition
4-deoxy-D-galactono-1,4-lactamPenicillium fellutanum β-galactofuranosidase88 ± 4 µM[1][2]Competitive[1][2]
4-Thio-D-galactonic acid 1,4-thiolactonePenicillium fellutanum β-galactofuranosidaseWeak inhibitor (Ki not specified)[1][2]Competitive
D-Galactono-1,4-lactoneβ-galactosidaseKnown competitive inhibitor (specific Ki not detailed in provided results)Competitive

Note: D-Galactono-1,4-lactone is a known inhibitor of β-galactofuranosidase, and the provided data for its analogs suggest its potential inhibitory activity.[1][2]

Understanding the Inhibition: A Competitive Landscape

The data reveals that 4-deoxy-D-galactono-1,4-lactam, an analog of D-Galactono-1,4-lactone, acts as a competitive inhibitor of β-galactofuranosidase.[1][2] In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This interaction is reversible, and the level of inhibition is dependent on the concentrations of both the inhibitor and the substrate.

G Competitive Inhibition of β-galactosidase E β-galactosidase (Enzyme) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex E->EI Binds S Substrate (Lactose) S->ES I Inhibitor (Galactonolactone) I->EI ES->E Releases P Products (Glucose + Galactose) ES->P Catalyzes EI->E Releases

A diagram illustrating the mechanism of competitive inhibition.

Experimental Protocols: Measuring Inhibition

A reliable assessment of inhibitory activity is crucial. The following is a detailed protocol for a β-galactosidase inhibition assay, a common method to determine the inhibitory potential of compounds like this compound.

Objective: To determine the inhibitory effect of D-Galactonolactone on β-galactosidase activity.

Materials:

  • β-galactosidase enzyme

  • D-Galactonolactone (inhibitor)

  • Ortho-nitrophenyl-β-galactoside (ONPG) as the substrate

  • Z-buffer (pH 7.0)

  • Sodium carbonate (to stop the reaction)

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of β-galactosidase in Z-buffer.

    • Prepare a stock solution of ONPG in Z-buffer.

    • Prepare serial dilutions of D-Galactonolactone in Z-buffer to test a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add a fixed amount of β-galactosidase to each well.

    • Add the different concentrations of D-Galactonolactone to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed concentration of the ONPG substrate to all wells simultaneously.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The enzyme will hydrolyze ONPG, producing a yellow product (o-nitrophenol).

  • Reaction Termination and Measurement:

    • Stop the reaction by adding sodium carbonate to each well.

    • Measure the absorbance of the yellow product at 420 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of D-Galactonolactone compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the Ki and the type of inhibition (e.g., using Lineweaver-Burk plots).

G Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate incubate_pre Pre-incubate mix->incubate_pre incubate_pre->add_substrate incubate_reaction Incubate for Reaction add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction measure Measure Absorbance stop_reaction->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50/Ki calculate->determine_ic50

A flowchart of the experimental procedure for determining enzyme inhibition.

Biological Implications and Signaling Pathways

The inhibition of β-galactosidase and β-galactofuranosidase can have significant biological consequences. Deficiencies in human β-galactosidase are associated with lysosomal storage disorders such as GM1 gangliosidosis and Morquio B disease. While this compound is being investigated for its inhibitory properties, it is important to note that psychosine, a metabolite that accumulates due to a deficiency in a different galactosidase (β-galactosylceramidase), has been shown to have anti-angiogenic properties by disrupting the actin cytoskeleton of endothelial cells.[3] This highlights the potential for modulating galactosidase activity to impact cellular signaling and processes like angiogenesis.

Further research is required to fully elucidate the specific signaling pathways that are directly affected by the inhibition of β-galactosidase and β-galactofuranosidase by D-Galactonolactone and its derivatives. However, given the role of these enzymes in cellular metabolism and the breakdown of complex carbohydrates, their inhibition could potentially impact pathways related to energy metabolism and cellular signaling cascades that are responsive to changes in nutrient availability.

References

Comparative Efficacy of Galactonolactone Derivatives as β-Galactofuranosidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory efficacy of various D-galactonolactone derivatives against Penicillium fellutanum exo-β-D-galactofuranosidase. This analysis is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of the inhibitory mechanism and experimental workflow.

Inhibitory Efficacy of Galactonolactone Derivatives

A study on the synthesis and inhibitory activity of D-galactono-1,4-lactone derivatives has identified several compounds with the ability to inhibit the exo-β-D-galactofuranosidase from Penicillium fellutanum. The inhibitory potential of these derivatives, expressed as the inhibition constant (Ki), is summarized in the table below. A lower Ki value indicates a more potent inhibitor.

CompoundDerivative TypeInhibition Constant (Ki) µMInhibition Type
D-galactono-1,4-lactoneParent CompoundKnown InhibitorNot Specified
4-Thio-D-galactonic acid 1,4-thiolactoneThiolactone DerivativeWeak InhibitorNot Specified
4-deoxy-D-galactono-1,4-lactamLactam Derivative88 ± 4Competitive
N-substituted galactonolactamsAlkyl, Benzyl, HydroxyalkylInhibitory ActivityNot Specified

Data sourced from a study on S- or N-glycomimetics of D-galactono-1,4-lactone.

Among the tested compounds, 4-deoxy-D-galactono-1,4-lactam emerged as the most potent inhibitor, exhibiting competitive inhibition with a Ki of 88 ± 4 µM.[1] This finding suggests that this derivative competes with the natural substrate for binding to the active site of the enzyme. Other derivatives, including N-substituted galactonolactams and 4-Thio-D-galactonic acid 1,4-thiolactone, also demonstrated inhibitory effects, although the latter was characterized as a weak inhibitor.

Experimental Protocols

The following is a representative experimental protocol for determining the inhibitory activity of this compound derivatives against β-galactofuranosidase, based on established methodologies for this enzyme class.

Objective: To determine the inhibition constant (Ki) of this compound derivatives against Penicillium fellutanum exo-β-D-galactofuranosidase.

Materials:

  • Enzyme: Purified exo-β-D-galactofuranosidase from Penicillium fellutanum.

  • Substrate: 4-nitrophenyl-β-D-galactofuranoside (pNP-Galf).

  • Inhibitors: D-galactono-1,4-lactone and its derivatives.

  • Buffer: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5).

  • Stop Solution: Sodium carbonate solution (e.g., 1 M).

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified exo-β-D-galactofuranosidase in the assay buffer.

    • Prepare a stock solution of the substrate, 4-nitrophenyl-β-D-galactofuranoside, in the assay buffer.

    • Prepare a series of dilutions of the this compound derivative inhibitors in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a microplate or cuvette, pre-incubate the enzyme with various concentrations of the inhibitor in the assay buffer for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate (pNP-Galf) to the enzyme-inhibitor mixture.

    • Allow the reaction to proceed for a fixed period (e.g., 15 minutes), ensuring the reaction rate is linear during this time.

    • Stop the reaction by adding the stop solution (sodium carbonate), which will also induce a color change in the released p-nitrophenol at a basic pH.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting solution at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, which indicates the enzyme activity.

    • Perform control experiments without the inhibitor to determine the uninhibited enzyme activity (Vmax).

    • Plot the enzyme reaction velocity against the substrate concentration in the presence and absence of the inhibitor.

    • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the changes in Vmax and Km using Lineweaver-Burk or other kinetic plots.

    • Calculate the inhibition constant (Ki) from the kinetic data.

Visualizing the Experimental Workflow and Inhibition Mechanism

To further clarify the experimental process and the underlying biochemical interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Substrate Substrate Solution (pNP-Galf) Reaction Reaction Initiation: + Substrate Substrate->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Preincubation Preincubation->Reaction Termination Reaction Termination: + Stop Solution Reaction->Termination Measurement Absorbance Measurement (405 nm) Termination->Measurement Plotting Kinetic Plotting (e.g., Lineweaver-Burk) Measurement->Plotting Calculation Ki Calculation Plotting->Calculation Competitive_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme (E) (β-galactofuranosidase) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) (pNP-Galf) ES->E + P P Products (P) (Galactose + p-Nitrophenol) E_inhib Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E_inhib->EI + I I Inhibitor (I) (4-deoxy-D-galactono-1,4-lactam) No_Reaction No Reaction EI->No_Reaction

References

A Comparative Guide to the Validation of Spectrophotometric Assays for Galactonolactone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectrophotometric assay for galactonolactone activity with alternative methods. Detailed experimental protocols, performance data, and visual workflows are presented to assist researchers in selecting and validating the most suitable assay for their specific needs.

Introduction to this compound and its Enzymatic Assay

L-galactono-1,4-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and some animals. The enzyme responsible for its conversion is L-galactonolactone dehydrogenase (GalDH; EC 1.3.2.3), which catalyzes the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. The activity of GalDH is a critical parameter in studies related to vitamin C metabolism, plant physiology, and drug development targeting this pathway.

Spectrophotometry offers a convenient and widely accessible method for measuring GalDH activity. This is typically achieved by monitoring the change in absorbance of a chromogenic substrate or the production of NADH, which absorbs light at 340 nm. While robust, it is essential to validate the assay's performance and consider alternative methods that may offer advantages in terms of specificity and sensitivity.

Methods for Determining this compound Activity

Several methods can be employed to measure the activity of L-galactonolactone dehydrogenase. The choice of method often depends on the specific research question, sample matrix, and available instrumentation.

1. Spectrophotometric Assay: This is the most common method and relies on the enzymatic reaction that produces a colored product or a change in NAD+/NADH concentration. Commercial kits are available that provide a simple and rapid means of measurement where the NADH produced reacts with a specific color developer, resulting in a colored substance with a maximum absorption peak at 450 nm or 550 nm.[1]

2. In-Gel Activity Assay: This technique is useful for identifying the presence of active L-galactonolactone dehydrogenase in complex protein mixtures after electrophoretic separation. The assay involves incubating the gel with the enzyme's substrate and a series of reagents that lead to the formation of a colored precipitate at the location of the active enzyme.

3. High-Performance Liquid Chromatography (HPLC): HPLC offers a highly specific and sensitive method for the direct quantification of the product of the enzymatic reaction, ascorbic acid, or the consumption of the substrate, this compound. This method is particularly useful when high accuracy is required or when the sample matrix contains interfering substances that may affect spectrophotometric readings.

Performance Comparison

Parameter Spectrophotometric Assay HPLC Method Reference
Principle Indirectly measures enzyme activity by monitoring the change in absorbance of a chromogenic substrate or NAD(P)H.Directly quantifies the substrate (this compound) or product (ascorbic acid).
Linearity (Range) Typically in the µM to mM range.Can achieve linearity in the nM to µM range.[2][3]
Correlation Coefficient (r²) > 0.99> 0.999[2][3]
Accuracy (% Recovery) 95 - 105%98 - 102%[2][3]
Precision (% RSD) < 5%< 2%[2][3]
Limit of Detection (LOD) Higher (µM range)Lower (nM range)[2][3]
Limit of Quantitation (LOQ) Higher (µM range)Lower (nM range)[2][3]
Specificity Can be prone to interference from other substances in the sample that absorb at the same wavelength or from other dehydrogenases.High specificity, as it separates the analyte of interest from other components in the sample.[4][5]
Throughput High; suitable for 96-well plate format.Lower; sequential sample injection.
Cost Lower equipment and reagent costs.Higher initial equipment cost and solvent consumption.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for L-Galactonolactone Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of L-galactonolactone dehydrogenase by monitoring the increase in absorbance at a specific wavelength (e.g., 450 nm or 550 nm) due to the formation of a colored product.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • L-galactono-1,4-lactone (substrate) solution

  • Chromogenic reagent (e.g., a tetrazolium salt like INT or MTT)

  • Electron mediator (e.g., phenazine (B1670421) methosulfate - PMS)

  • Purified or partially purified L-galactonolactone dehydrogenase enzyme solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at the desired wavelength

  • Cuvettes or 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 100 mM Tris-HCl buffer and adjust the pH to 8.0.

    • Prepare a stock solution of L-galactono-1,4-lactone in the Tris-HCl buffer. The final concentration in the assay will need to be optimized but is typically in the range of 1-10 mM.

    • Prepare stock solutions of the chromogenic reagent and electron mediator in an appropriate solvent.

  • Reaction Mixture Preparation:

    • In a cuvette or a well of a microplate, prepare the reaction mixture with the following components (example volumes for a 1 mL assay):

      • 850 µL of 100 mM Tris-HCl buffer (pH 8.0)

      • 50 µL of L-galactono-1,4-lactone solution

      • 50 µL of chromogenic reagent solution

      • 20 µL of electron mediator solution

    • A blank reaction without the enzyme or substrate should be prepared for background correction.

  • Assay Initiation:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 30°C).

    • Start the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme solution to the reaction mixture.

  • Data Acquisition:

    • Immediately after adding the enzyme, mix the solution gently and start monitoring the increase in absorbance at the appropriate wavelength for a period of 3-5 minutes.

    • Ensure the rate of absorbance increase is linear during the measurement period.

  • Calculation of Enzyme Activity:

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. This requires the molar extinction coefficient of the colored product.

Protocol 2: In-Gel Activity Assay for L-Galactonolactone Dehydrogenase

This protocol is adapted from methods used for detecting dehydrogenase activity in-gel.

Materials:

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-galactono-1,4-lactone

  • Nitroblue tetrazolium (NBT)

  • Phenazine methosulfate (PMS)

Procedure:

  • Protein Separation: Separate the protein sample containing L-galactonolactone dehydrogenase by native PAGE.

  • Gel Incubation: After electrophoresis, gently wash the gel with the incubation buffer.

  • Staining: Immerse the gel in a staining solution containing:

    • 100 mM Tris-HCl, pH 8.0

    • A suitable concentration of L-galactono-1,4-lactone (e.g., 5 mM)

    • NBT (e.g., 0.5 mg/mL)

    • PMS (e.g., 0.03 mg/mL)

  • Development: Incubate the gel in the dark at room temperature or 37°C. The appearance of a dark blue or purple precipitate (formazan) indicates the location of L-galactonolactone dehydrogenase activity.

  • Stopping the Reaction: Once the desired band intensity is reached, stop the reaction by washing the gel with distilled water and immersing it in a stop solution (e.g., 10% acetic acid).

Mandatory Visualizations

The following diagrams illustrate the enzymatic reaction pathway and the experimental workflows.

Enzymatic_Reaction_Pathway cluster_0 Mitochondrial Inner Membrane cluster_1 Electron Transport Chain L-galactono-1,4-lactone L-galactono-1,4-lactone GalDH L-galactonolactone dehydrogenase (GalDH) L-galactono-1,4-lactone->GalDH Substrate L-Ascorbic_Acid L-Ascorbic_Acid GalDH->L-Ascorbic_Acid Product Cytochrome_c_red 2 Cytochrome c (Fe2+) GalDH->Cytochrome_c_red Electron Donor Cytochrome_c_ox 2 Cytochrome c (Fe3+) Cytochrome_c_ox->GalDH Electron Acceptor

Caption: Enzymatic reaction of L-galactonolactone dehydrogenase.

Spectrophotometric_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Chromogen) start->prep_reagents prep_reaction_mix Prepare Reaction Mixture prep_reagents->prep_reaction_mix add_enzyme Add Enzyme Solution prep_reaction_mix->add_enzyme measure_abs Measure Absorbance Change over Time (Spectrophotometer) add_enzyme->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity end End calculate_activity->end

Caption: Workflow for the spectrophotometric assay.

Conclusion

The spectrophotometric assay for this compound activity is a robust and accessible method suitable for many research applications. Its high throughput and relatively low cost make it an excellent choice for routine measurements and screening purposes. However, when high specificity and sensitivity are paramount, or when dealing with complex sample matrices, alternative methods such as HPLC should be considered. Proper validation of any chosen method against key performance indicators is crucial to ensure the reliability and accuracy of experimental data.

References

Assessing the Specificity of Galactonolactone as a Glycosidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-galactonolactone's inhibitory activity against its primary target, β-galactosidase, and other glycosidases. Its performance is contrasted with other known inhibitors, supported by quantitative data and detailed experimental protocols to aid in the assessment of its specificity and potential applications in research and drug development.

Executive Summary

D-galactonolactone is a competitive inhibitor of β-galactosidase, an enzyme crucial for the hydrolysis of β-galactosides. While effective, its specificity is not absolute, with notable inhibitory activity against other glycosidases, such as β-glucosidase. This guide presents a comparative analysis of D-galactonolactone and other common glycosidase inhibitors, offering a quantitative basis for selecting the most appropriate inhibitor for specific research needs.

Inhibitor Performance Comparison

The inhibitory potency of D-galactonolactone and alternative inhibitors against β-galactosidase and β-glucosidase is summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for comparing inhibitor efficacy. Lower values indicate higher potency.

InhibitorTarget EnzymeKiIC50Type of Inhibition
D-Galactonolactone β-Galactosidase~1.3 mM-Competitive
β-Glucosidase~2.5 mM-Competitive
2-Phenylethyl β-D-thiogalactopyranoside (PETG)β-Galactosidase~3.8 µM-Competitive
Isopropyl β-D-1-thiogalactopyranoside (IPTG)β-Galactosidase~1 mM-Competitive
L-Riboseβ-Galactosidase~25 mM-Competitive
D-Glucono-1,5-lactoneβ-Glucosidase~1.2 µM-Competitive
1-Deoxynojirimycin (DNJ)β-Glucosidase~0.6 µM-Competitive

Note: Ki and IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

A detailed methodology for determining the inhibitory activity and specificity of compounds like D-galactonolactone is crucial for reproducible research.

Protocol: Assessing Glycosidase Inhibition using a Chromogenic Substrate

This protocol outlines the determination of inhibition constants (Ki) for inhibitors of β-galactosidase and β-glucosidase using the chromogenic substrates o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-glucopyranoside (PNPG), respectively.

Materials:

  • Purified β-galactosidase and β-glucosidase

  • D-Galactonolactone and other inhibitors of interest

  • ONPG and PNPG

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of the enzymes in an appropriate buffer and store on ice.

    • Prepare stock solutions of ONPG and PNPG in the assay buffer.

    • Prepare a stock solution of the inhibitor (e.g., D-galactonolactone) in the assay buffer.

  • Inhibition Assay:

    • To each well of a 96-well plate, add a fixed volume of the respective enzyme solution.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a set time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding a fixed concentration of the chromogenic substrate (e.g., near the Km value for the enzyme).

    • Monitor the absorbance of the product (o-nitrophenol or p-nitrophenol) over time at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the type of inhibition and the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition equations) using non-linear regression analysis. For competitive inhibition, a Dixon plot (1/V₀ vs. [I]) or a Lineweaver-Burk plot in the presence of the inhibitor can also be used.

  • Specificity Assessment:

    • To assess specificity, repeat the inhibition assay with a panel of different glycosidases (e.g., α-glucosidase, β-mannosidase, etc.) using their respective chromogenic substrates.

    • Compare the Ki values of the inhibitor against the different enzymes. A significantly higher Ki for other enzymes compared to the primary target indicates higher specificity.

Visualizing Experimental Workflow and Mechanisms

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the underlying biochemical mechanisms.

G Workflow for Assessing Inhibitor Specificity cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis cluster_specificity Specificity Assessment prep_enzyme Prepare Enzyme Solutions (β-galactosidase, β-glucosidase, etc.) setup_plate Set up 96-well plate with enzyme and inhibitor concentrations prep_enzyme->setup_plate prep_inhibitor Prepare Inhibitor Stock Solution (D-Galactonolactone) prep_inhibitor->setup_plate prep_substrate Prepare Substrate Stock Solutions (ONPG, PNPG, etc.) add_substrate Initiate reaction with substrate prep_substrate->add_substrate pre_incubate Pre-incubate enzyme-inhibitor mixture setup_plate->pre_incubate pre_incubate->add_substrate measure_abs Measure absorbance change over time add_substrate->measure_abs calc_velocity Calculate initial reaction velocities measure_abs->calc_velocity plot_data Plot velocity vs. inhibitor concentration calc_velocity->plot_data determine_ki Determine Ki and inhibition type plot_data->determine_ki repeat_assay Repeat assay with a panel of glycosidases determine_ki->repeat_assay compare_ki Compare Ki values across different enzymes repeat_assay->compare_ki

Caption: Experimental workflow for assessing the specificity of an inhibitor.

G Enzymatic Reaction and Competitive Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition E β-Galactosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + S E_i β-Galactosidase (Enzyme) S Lactose (Substrate) ES->E P Glucose + Galactose (Products) ES->P k_cat EI Enzyme-Inhibitor Complex (Inactive) E_i->EI + I I D-Galactonolactone (Inhibitor) EI->E_i

Caption: Mechanism of competitive inhibition of β-galactosidase by D-galactonolactone.

Conclusion

D-galactonolactone serves as a useful competitive inhibitor for β-galactosidase. However, its cross-reactivity with other glycosidases, such as β-glucosidase, necessitates careful consideration of its application. For studies requiring high specificity for β-galactosidase, alternative inhibitors like PETG may be more suitable, albeit potentially at a higher cost. Conversely, for applications where broad-spectrum glycosidase inhibition is acceptable or even desired, D-galactonolactone remains a viable and cost-effective option. The provided experimental protocols and comparative data empower researchers to make informed decisions regarding the selection and use of glycosidase inhibitors in their specific experimental contexts.

A Guide to Inter-Laboratory Validation of Galactonolactone Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of galactonolactone, a key intermediate in the biosynthesis of vitamin C in plants. Ensuring the reliability and comparability of analytical data across different laboratories is crucial for robust research and development. This document outlines the performance of common analytical techniques and provides detailed experimental protocols to support the establishment of validated methods for this compound analysis.

Comparative Analysis of Analytical Methods

While specific inter-laboratory validation data for this compound is limited in publicly available literature, this section summarizes typical performance characteristics of common analytical methods used for the quantification of similar analytes like sugar acids and lactones. These values, derived from single-laboratory validation studies, serve as a benchmark for what can be expected from a robust analytical method.

Analytical MethodPrincipleLinearity (R²)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-RID High-Performance Liquid Chromatography with Refractive Index Detection>0.997[1]95 - 105%< 5%[1]0.01 - 0.17 mg/mL[1]0.03 - 0.56 mg/mL[1]
HPLC-UV (with derivatization) High-Performance Liquid Chromatography with Ultraviolet Detection>0.999[2]98 - 102%< 2% (intra-day)[2]~1-5 ng/mL[2]~5-15 ng/mL[2]
GC-MS (with derivatization) Gas Chromatography-Mass Spectrometry>0.999[3]98 - 102%[3]< 10% (intra-day)[3]0.006 - 0.14 µg/mL0.02 - 0.47 µg/mL
Enzymatic Assay Spectrophotometric measurement of a product from an enzyme-catalyzed reaction>0.9990 - 110%< 10% (intra-assay)[4]Dependent on enzyme kinetics and substrate concentrationDependent on enzyme kinetics and substrate concentration

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the direct analysis of underivatized this compound.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).

  • Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm).

Reagents:

  • This compound reference standard

  • Sulfuric acid (H₂SO₄), concentrated

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: Prepare a 0.005 M H₂SO₄ solution by carefully adding the required volume of concentrated H₂SO₄ to ultrapure water. Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound in ultrapure water (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 10 µg/mL to 500 µg/mL).[5]

  • Sample Preparation:

    • For liquid samples (e.g., plant extracts, cell culture media), clarify by centrifugation or filtration (0.45 µm).

    • For solid samples, perform a suitable extraction (e.g., with water or a dilute acid), followed by clarification.

  • Chromatographic Conditions:

    • Column Temperature: 50-60 °C

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 20 µL

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • This compound reference standard

  • Derivatizing agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Derivatization:

    • Lyophilize aqueous samples to dryness.

    • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample or standard.

    • Heat the mixture at 70°C for 1 hour to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-600

  • Quantification: Use selected ion monitoring (SIM) for characteristic fragment ions of the derivatized this compound for quantification. Create a calibration curve using derivatized standards.

Enzymatic Assay

This method relies on the specific conversion of this compound by L-galactono-1,4-lactone dehydrogenase and the subsequent measurement of a reaction product.

Instrumentation:

  • Microplate reader or spectrophotometer capable of measuring absorbance at the desired wavelength.

Reagents:

  • This compound reference standard

  • L-galactono-1,4-lactone dehydrogenase enzyme

  • Cytochrome c (oxidized form)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a working solution of L-galactono-1,4-lactone dehydrogenase in buffer.

    • Prepare a working solution of cytochrome c in buffer.

  • Assay Procedure:

    • In a microplate well or cuvette, add the buffer solution and the sample or this compound standard.

    • Add the cytochrome c solution.

    • Initiate the reaction by adding the L-galactono-1,4-lactone dehydrogenase solution.

    • Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Quantification: The rate of the reaction (change in absorbance over time) is proportional to the concentration of this compound. Create a standard curve by plotting the reaction rate for the this compound standards against their concentrations.

Visualizing Key Processes

To further aid in the understanding of the analytical workflow and the biological context of this compound, the following diagrams are provided.

G Inter-Laboratory Validation Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase Protocol Develop Standardized Protocol Samples Prepare Homogeneous Samples Protocol->Samples Labs Recruit Participating Laboratories Samples->Labs Distribute Distribute Protocol & Samples Labs->Distribute Analyze Laboratories Analyze Samples Distribute->Analyze Report Report Results Analyze->Report Stats Statistical Analysis (e.g., Horwitz Ratio) Report->Stats Compare Compare Performance Metrics Stats->Compare FinalReport Generate Final Validation Report Compare->FinalReport G Vitamin C Biosynthesis Pathway (Smirnoff-Wheeler) D_Glucose D-Glucose-6-P D_Mannose D-Mannose-6-P D_Glucose->D_Mannose PGI GDP_D_Mannose GDP-D-Mannose D_Mannose->GDP_D_Mannose PMM, GMP L_Galactose L-Galactose-1-P GDP_D_Mannose->L_Galactose GME, GGP L_Galactono L-Galactono-1,4-lactone L_Galactose->L_Galactono GPP, L-GalDH Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono->Ascorbic_Acid L-Galactono-1,4-lactone dehydrogenase

References

Confirming the Identity of Galactonolactone: A Comparative Guide to Mass Spectrometry and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of Galactonolactone is crucial. This guide provides a comprehensive comparison of two primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the unambiguous confirmation of this compound's identity. This guide also explores alternative and complementary methods and presents detailed experimental data and protocols.

This compound (C₆H₁₀O₆, Molar Mass: 178.14 g/mol ) is a sugar lactone derived from galactose. It exists in various isomeric forms, with D-Galactono-1,4-lactone and L-Galactono-1,4-lactone being common examples. The subtle structural differences between these isomers and other related sugar lactones necessitate robust analytical methods for their definitive identification.

Executive Summary

This guide demonstrates that while both Mass Spectrometry and NMR spectroscopy are powerful tools for the characterization of this compound, they provide distinct and complementary information. Mass spectrometry excels in determining the molecular weight and elemental composition with high accuracy. In contrast, NMR spectroscopy provides detailed insights into the molecular structure, including the connectivity of atoms and stereochemistry, which is essential for distinguishing between isomers. For unequivocal identification, a combination of both techniques is recommended. Alternative methods such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography can provide additional supporting evidence.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for analyzing small molecules like this compound is Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Presentation: Mass Spectral Data of D-Galactono-1,4-lactone

The mass spectrum of D-Galactono-1,4-lactone shows a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak (M⁺•) is expected at an m/z of 178.

m/z Relative Intensity (%) Possible Fragment
178Low[C₆H₁₀O₆]⁺• (Molecular Ion)
160Moderate[M - H₂O]⁺•
147Moderate[M - CH₂OH]⁺
116High[M - C₂H₄O₂]⁺•
87High[C₄H₇O₂]⁺
73Very High[C₃H₅O₂]⁺
61High[C₂H₅O₂]⁺
57High[C₃H₅O]⁺

Note: The relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A few milligrams of the this compound sample are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), is added for chemical shift calibration.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Data Presentation: NMR Data for D-Galactono-1,4-lactone in D₂O

The following tables summarize the ¹H and ¹³C NMR chemical shifts for D-Galactono-1,4-lactone recorded in D₂O at 298 K.[1]

¹H NMR Chemical Shifts

Proton Chemical Shift (ppm)
H-24.624
H-34.375
H-43.932
H-54.330
H-6a3.722
H-6b3.722

¹³C NMR Chemical Shifts

Carbon Chemical Shift (ppm)
C-1 (C=O)178.723
C-271.577
C-375.519
C-482.730
C-576.401
C-664.690

Comparison with Alternative Identification Methods

While MS and NMR are the primary techniques for confirming the identity of this compound, other methods can provide valuable complementary information.

Technique Principle Information Provided Advantages Limitations
HPLC Differential partitioning between a mobile and stationary phase.Retention time, purity, and quantification.High sensitivity and resolving power for separating mixtures.Does not provide detailed structural information on its own.
FTIR Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C=O, O-H).Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure and stereochemistry.
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise three-dimensional atomic arrangement.Unambiguous determination of absolute stereochemistry.Requires a high-quality single crystal, which can be challenging to grow.

Experimental Workflow for this compound Identification

The following diagram illustrates a typical workflow for the comprehensive identification and characterization of a this compound sample.

Galactonolactone_Identification_Workflow cluster_sample Sample Preparation cluster_primary Primary Identification cluster_secondary Complementary Analysis cluster_confirmation Confirmation Sample This compound Sample MS Mass Spectrometry Sample->MS Molecular Weight NMR NMR Spectroscopy Sample->NMR Structure & Isomerism HPLC HPLC Sample->HPLC Purity & Quantification FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Xray X-ray Crystallography Sample->Xray 3D Structure Confirmation Identity Confirmed MS->Confirmation NMR->Confirmation HPLC->Confirmation FTIR->Confirmation Xray->Confirmation

Caption: Workflow for the identification of this compound.

References

Safety Operating Guide

Proper Disposal of Galactonolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides essential safety and logistical information for the proper disposal of galactonolactone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

While specific disposal protocols for this compound are not extensively detailed in dedicated public documents, safety data sheets (SDS) and general chemical waste guidelines provide a clear framework for its safe management. The primary principle is to treat this compound as a hazardous chemical waste and to adhere to all federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. Handling should always occur in a well-ventilated area.[1] Appropriate personal protective equipment (PPE) must be worn at all times to avoid contact with skin and eyes.[1]

ParameterInformationSource
Chemical Name D-Galactono-1,4-lactoneChemicalBook[1]
CAS Number 2782-07-2ChemicalBook[1]
Molecular Formula C6H10O6ChemicalBook[1]
Hazard Statements Though not explicitly listed in the provided search results, general precautions suggest avoiding skin and eye contact and dust inhalation.[1]General Prudence
Personal Protective Equipment (PPE) Tightly fitting safety goggles, chemical-impermeable gloves, and protective clothing.[1]ChemicalBook[1]
Handling Precautions Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[1]ChemicalBook[1]
Incompatible Materials While not specified for this compound, general guidelines for lactones suggest avoiding strong acids, alkalis, and oxidizing agents.[2]Benchchem[2]
Spill Response Evacuate personnel to a safe area. Avoid dust formation. Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal. Prevent entry into drains.[1]ChemicalBook[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with waste segregation at the point of generation and concludes with collection by a licensed hazardous waste disposal service.[3]

Step 1: Waste Identification and Segregation

Proper segregation is the first and most critical step in managing chemical waste.[3]

  • Identify Waste Streams: Differentiate between the following waste types contaminated with this compound:

    • Solid Waste: Unused or expired pure compound, contaminated gloves, bench paper, and other disposable lab supplies.[3]

    • Liquid Waste: Solutions containing this compound.

    • Sharps Waste: Contaminated needles, glass slides, or other sharp objects.[3]

  • Use Designated Containers: Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[3] These containers should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof cap.[2][4] Sharps waste must be placed in puncture-resistant sharps containers.[3]

  • Avoid Mixing: Never mix this compound waste with incompatible materials.[2]

Step 2: Hazardous Waste Container Labeling

Accurate labeling is a legal requirement and essential for the safety of all personnel.[3]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added to the container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[3][4]

  • Complete the Label: The label must include the following information:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Avoid abbreviations.[4]

    • The specific hazards associated with the waste.[4]

    • The accumulation start date (the date the first drop of waste was added).[3]

    • The location where the waste was generated (e.g., building and room number).[3]

Step 3: Waste Storage

Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4] It can be a designated section of a bench or a chemical fume hood.[4]

  • Container Management: Keep waste containers securely capped except when adding waste.[4]

  • Inspection: Inspect the SAA weekly for any signs of leakage.[4]

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must be handled as hazardous waste unless properly decontaminated.[2][5]

  • Decontamination: A container is considered "empty" after it has been triple-rinsed with a suitable solvent that can dissolve the residue.[2][5]

  • Rinsate Collection: The solvent rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2][6]

  • Final Disposal: After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of in the regular trash or recycling, according to institutional policy.[2]

Step 5: Arrange for Professional Disposal

  • Contact EHS: Do not dispose of this compound waste down the drain or in the regular trash.[1][2] The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[1]

  • Schedule Pickup: Contact your institution's EHS department to arrange for the collection of the properly labeled and sealed waste containers.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Galactonolactone_Disposal_Workflow cluster_prep Preparation & Handling cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Ventilated Area (e.g., Fume Hood) A->B C Identify Waste Type B->C D Solid Waste (Contaminated PPE, Paper) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Empty Containers C->F Container G Use Separate, Compatible, Sealed Waste Containers D->G E->G H Triple-Rinse Container F->H J Attach & Complete Hazardous Waste Label G->J I Collect Rinsate as Hazardous Waste H->I I->G K Store in Designated Satellite Accumulation Area (SAA) J->K L Arrange for Pickup by EHS or Licensed Contractor K->L M Final Disposal (e.g., Incineration) L->M

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Galactonolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Galactonolactone, offering procedural, step-by-step guidance to directly address your operational questions. By adhering to these protocols, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for various situations.

Body PartPPEStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Chemical-impermeable glovesMust satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374[1]
Fire/flame resistant and impervious clothingN/A
Respiratory Full-face respiratorRecommended if exposure limits are exceeded or irritation is experienced[1]
General Lab coat, long pants, and closed-toe shoesStandard laboratory practice

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the integrity of your research.

Handling:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Avoid all contact with skin and eyes.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuff containers and incompatible materials.[1]

Spill Management Workflow

In the event of a this compound spill, a swift and organized response is necessary to contain the substance and mitigate any potential hazards.

This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Personnel to Safe Areas start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Sources of Ignition ventilate->ignition ppe Wear Appropriate PPE ignition->ppe contain Contain the Spill ppe->contain collect Collect Spilled Material contain->collect dispose Dispose of Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report the Incident decontaminate->report end Spill Managed report->end

This compound Spill Response Workflow

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to protect the environment and comply with regulations.

Waste Collection:

  • Collect adhered or collected material promptly in suitable, closed containers for disposal.[1]

Disposal Method:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge the chemical into sewer systems or the environment.[1]

Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

First Aid Measures

In case of accidental exposure to this compound, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.